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  • Product: 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide
  • CAS: 579518-98-2

Core Science & Biosynthesis

Foundational

2-(4-Formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide: A Versatile Bifunctional Scaffold in Modern Medicinal Chemistry

Executive Summary In the pursuit of novel therapeutics, Diversity-Oriented Synthesis (DOS) relies heavily on highly functionalized, orthogonally reactive scaffolds. 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of novel therapeutics, Diversity-Oriented Synthesis (DOS) relies heavily on highly functionalized, orthogonally reactive scaffolds. 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide represents a premier class of such building blocks. By integrating an aryl iodide, an aldehyde, an ether linkage, and an amide bond within a single structurally rigid framework, this compound allows chemists to execute complex, multi-step derivatizations without cross-reactivity.

This whitepaper provides an in-depth technical analysis of this scaffold, detailing its physicochemical properties, structural rationale, and field-proven experimental protocols for its utilization in late-stage functionalization.

Structural and Physicochemical Profiling

Understanding the steric and electronic microenvironments of a scaffold is critical for predicting its reactivity. The core of this molecule is derived from 5-iodovanillin, rendering it a 1,2,4,6-tetrasubstituted benzene ring.

Table 1: Physicochemical and Structural Properties
PropertyValue / Description
IUPAC Name 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide
CAS Registry Number 579518-98-2[1]
Molecular Formula C₁₆H₁₄INO₄
Molecular Weight 411.19 g/mol
SMILES String O=C(NC1=CC=CC=C1)COC2=C(OC)C=C(C=O)C=C2I
Key Electrophiles Aryl Iodide (C-I bond), Formyl (-CHO)
Hydrogen Bonding Amide (1 Donor, 1 Acceptor), Ether/Methoxy (2 Acceptors)
The Causality of the Structural Design
  • The Ortho-Iodo Ether Motif: The iodine atom is positioned ortho to the ether linkage. The weak C-I bond is highly susceptible to oxidative addition by Palladium(0) species[2]. The adjacent bulky ether and methoxy groups induce a specific steric twist, which can accelerate reductive elimination steps in cross-coupling catalytic cycles.

  • The Formyl Group: Positioned para to the ether oxygen, the aldehyde provides an orthogonal electrophilic handle. It can undergo reductive amination or olefination without interfering with the C-I bond.

  • The N-Phenylacetamide Anchor: The amide acts as a lipophilic anchor and a classic pharmacophore element. It mimics peptide bonds, allowing the scaffold to engage in critical hydrogen-bonding networks within target protein binding pockets (e.g., kinase hinge regions).

Synthetic Accessibility and Divergent Pathways

The synthesis of this scaffold is a masterclass in exploiting pKa differentials. It is assembled via the S_N2 alkylation of 5-iodovanillin with 2-chloro-N-phenylacetamide.

SynthesisWorkflow A 5-Iodovanillin (Phenol Donor) C K2CO3 / DMF 60 °C, 4h A->C B 2-Chloro-N-phenylacetamide (Alkylating Agent) B->C D 2-(4-formyl-2-iodo-6-methoxyphenoxy) -N-phenylacetamide C->D SN2 Etherification

Synthesis workflow via SN2 etherification.

Once synthesized, the orthogonal nature of the formyl and iodo groups allows the scaffold to be deployed in divergent synthetic pathways, generating vast libraries of drug-like molecules.

DivergentPathways Scaffold Target Scaffold (Bifunctional Core) Suzuki Suzuki-Miyaura (C-I Bond Cleavage) Scaffold->Suzuki Pd/C, Ar-B(OH)2 RedAm Reductive Amination (Formyl Derivatization) Scaffold->RedAm R-NH2, NaBH(OAc)3 Heck Intramolecular Heck (Cyclization) Scaffold->Heck Pd(OAc)2, Base Biaryl Biaryl Libraries (Kinase Inhibitors) Suzuki->Biaryl Amine Alkyl Amines (GPCR Ligands) RedAm->Amine Heterocycle Benzofurans (Antimicrobials) Heck->Heterocycle

Divergent synthetic pathways enabled by the bifunctional scaffold.

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I emphasize that robust protocols must contain built-in validation checks to ensure reproducibility and prevent downstream failures.

Protocol A: Synthesis of the Scaffold Core

Objective: Alkylate 5-iodovanillin while preserving the formyl and amide functionalities.

  • Preparation: In an oven-dried 100 mL round-bottom flask, dissolve 5-iodovanillin (10.0 mmol, 1.0 eq) and 2-chloro-N-phenylacetamide (11.0 mmol, 1.1 eq) in 25 mL of anhydrous DMF.

  • Base Addition: Add anhydrous K₂CO₃ (20.0 mmol, 2.0 eq) in one portion.

    • Causality: K₂CO₃ is a mild base with a pKa perfectly tuned to deprotonate the highly acidic, electron-deficient phenol of 5-iodovanillin (pKa ~7.5) without causing base-catalyzed hydrolysis of the N-phenylacetamide.

  • Reaction Execution: Stir the suspension at 60 °C for 4 hours under a nitrogen atmosphere.

    • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 2:1). The starting phenol will stain intensely with KMnO₄. The reaction is complete when this spot disappears, replaced by a higher Rf spot (the ether product) that exhibits reduced KMnO₄ staining intensity due to the loss of the free hydroxyl group.

  • Workup: Pour the warm reaction mixture into 150 mL of vigorously stirred ice water.

    • Causality: DMF is completely water-miscible, whereas the tetrasubstituted ether product is highly lipophilic. This solvent shock forces the product to crash out as a solid, bypassing tedious and emulsion-prone liquid-liquid extractions.

  • Isolation: Filter the precipitate under vacuum, wash with cold water (3 × 20 mL) to remove residual DMF and salts, and dry under high vacuum to afford the product as an off-white solid.

Protocol B: Aqueous Suzuki-Miyaura Cross-Coupling

Objective: Selectively functionalize the C-I bond using green chemistry principles, leaving the aldehyde intact[3],[4].

  • Preparation: In a Schlenk flask, combine the scaffold (1.0 mmol, 1.0 eq), an arylboronic acid (1.2 mmol, 1.2 eq), and K₂CO₃ (2.0 mmol, 2.0 eq) in 10 mL of a 1:1 mixture of Ethanol/H₂O.

    • Causality: The biphasic aqueous-organic system ensures the solubility of both the lipophilic scaffold and the inorganic base. Ethanol acts as an environmentally benign co-solvent that facilitates the transmetalation step.

  • Degassing: Degas the mixture via three freeze-pump-thaw cycles.

    • Self-Validation Check: Oxygen must be rigorously excluded. If the solution turns black immediately upon warming, it indicates premature oxidation of the Pd catalyst or homocoupling of the boronic acid.

  • Catalyst Addition: Add 10% Pd/C (0.05 mmol Pd, 0.05 eq).

    • Causality: Utilizing heterogeneous Pd/C rather than homogeneous phosphine-ligated Pd catalysts allows for facile catalyst recovery and prevents heavy metal contamination in the final active pharmaceutical ingredient (API)[5]. The highly reactive nature of the aryl iodide makes expensive, complex ligands unnecessary.

  • Reaction Execution: Heat the mixture to 80 °C for 2 hours.

    • Self-Validation Check: The reaction mixture should remain a dark, uniform suspension.

  • Isolation: Perform a hot filtration through a pad of Celite to remove the Pd/C.

    • Causality: The biaryl product remains dissolved in the hot solvent. As the filtrate cools to room temperature, the pure cross-coupled product will spontaneously crystallize, allowing for isolation via simple filtration.

References

  • Palesch, J. J., et al. , "Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles", Journal of Chemical Education (Taylor & Francis), [Link]

  • Al-Hashimi, M., et al. , "Efficient and Recyclable Solid-Supported Pd(II) Catalyst for Microwave-Assisted Suzuki Cross-Coupling in Aqueous Medium", National Institutes of Health (PMC), [Link]

  • Wang, J., et al. , "Photocatalytic Synthesis of (Hetero)biaryls via Palladium-Catalyzed Hybrid-Radical Cross-Coupling of (Hetero)aryl Halides and C–H Functionalization of Heteroarenes", National Institutes of Health (PMC), [Link]

  • Rossi, R., et al. , "Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions", MDPI, [Link]

Sources

Exploratory

Mass spectrometry fragmentation pattern of 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide Authored by: A Senior Application Scientist Abstract This technical guide provides a co...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation pattern of 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide (Molecular Formula: C₁₆H₁₄INO₄, Monoisotopic Mass: 411.0019 Da).[1][2] Designed for researchers, scientists, and professionals in drug development, this document elucidates the principal cleavage pathways under electrospray ionization (ESI) conditions. By dissecting the molecule's structural components—an iodinated and methoxylated phenoxy ring, an aromatic aldehyde, and an N-phenylacetamide side chain—we can predict the formation of characteristic fragment ions. This guide explains the chemical rationale behind each fragmentation, presents the expected data in structured tables, and visualizes the pathways using detailed diagrams. The insights provided herein serve as a foundational tool for the structural confirmation, impurity profiling, and metabolic analysis of this compound and its analogs.

Introduction

The structural elucidation of complex organic molecules is a cornerstone of modern pharmaceutical and chemical research. Mass spectrometry stands as a premier analytical technique, offering unparalleled sensitivity and structural insight through the analysis of ion fragmentation patterns.[3] The subject of this guide, 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide, is a multi-functionalized molecule presenting a rich landscape for mass spectral analysis. Its structure incorporates several key functional groups that are known to direct fragmentation in predictable ways: an ether linkage, an amide bond, and a substituted aromatic system.

Understanding the fragmentation behavior of this molecule is critical for its unambiguous identification in complex matrices, for quality control in synthetic processes, and for studying its metabolic fate. The fragmentation patterns are highly dependent on the chemical structure and the ionization technique employed.[3] This guide focuses primarily on collision-induced dissociation (CID) following soft ionization by ESI, which typically generates a protonated precursor ion [M+H]⁺, providing a clear starting point for fragmentation analysis.[4][5]

Proposed Instrumentation and Experimental Protocol

To achieve reliable and informative fragmentation data, a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended. These systems provide the mass accuracy required to confirm the elemental composition of fragment ions.

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep1 Dissolve sample in Acetonitrile/Water (1:1) prep2 Add 0.1% Formic Acid (to promote protonation) prep1->prep2 prep3 Vortex to ensure homogeneity prep2->prep3 prep4 Transfer to autosampler vial prep3->prep4 analysis1 Inject sample onto C18 HPLC Column prep4->analysis1 analysis2 Electrospray Ionization (Positive Mode) analysis1->analysis2 analysis3 MS1 Scan: Isolate [M+H]⁺ Precursor Ion analysis2->analysis3 analysis4 MS2 Scan (CID): Fragment Precursor Ion analysis3->analysis4 data1 Acquire Full Scan and MS/MS Spectra analysis4->data1 data2 Process data with analysis software data1->data2 data3 Identify fragment ions and propose structures data2->data3

Caption: General workflow for LC-MS/MS analysis.

Step-by-Step Protocol:
  • Sample Preparation:

    • Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent like methanol or acetonitrile.

    • Create a working solution by diluting the stock solution to approximately 1-10 µg/mL in a mobile phase-like solvent (e.g., 50:50 acetonitrile:water).

    • To facilitate protonation in positive ion mode ESI, add formic acid to a final concentration of 0.1%.[6]

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with a low percentage of B, ramp up to elute the compound, followed by a wash and re-equilibration step.

    • Flow Rate: 0.3-0.5 mL/min.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MS1 Analysis: Perform a full scan over a mass range of m/z 100-600 to identify the protonated molecule [M+H]⁺.

    • MS/MS Analysis (CID): Isolate the [M+H]⁺ ion (m/z 412.01) and subject it to collision-induced dissociation with nitrogen or argon gas. Apply a range of collision energies (e.g., 10-40 eV) to observe both primary and secondary fragmentation.

Predicted Mass Spectral Data and Core Fragmentation Pathways

The ionization process in ESI will yield the protonated molecule, [C₁₆H₁₅INO₄]⁺, which will serve as the precursor ion for all subsequent fragmentation events.

Parameter Value Notes
Molecular Formula C₁₆H₁₄INO₄[1][2]
Monoisotopic Mass 411.0019 DaCalculated for ¹²C, ¹H, ¹²⁷I, ¹⁴N, ¹⁶O.
Precursor Ion [M+H]⁺ 412.0092 m/zThis will be the isolated ion for MS/MS experiments.

The fragmentation of the precursor ion is predicted to proceed through several competing pathways, dictated by the relative lability of the molecule's various bonds and the stability of the resulting fragments. The primary cleavage sites are anticipated to be the amide C-N bond and the ether C-O linkage.

Pathway A: Cleavage of the Amide Group

The amide bond is a common site for fragmentation. Cleavage can occur at the C-N bond, often initiated by charge localization on the amide nitrogen or carbonyl oxygen.[7][8]

G cluster_A Pathway A: Amide Cleavage parent Precursor Ion m/z 412.01 [C₁₆H₁₅INO₄]⁺ frag1 Fragment A1 m/z 277.96 [C₈H₆IO₃]⁺ parent:f0->frag1 - C₈H₉NO (N-phenylacetamide) frag2 Fragment A2 m/z 93.06 [C₆H₇N]⁺ parent:f0->frag2 - C₈H₆IO₃ (phenoxyacetyl radical)

Caption: Primary fragmentation via amide bond cleavage.

  • Formation of the Acylium Ion (Fragment A1, m/z 277.96): Cleavage of the bond between the carbonyl carbon and the nitrogen atom leads to the loss of a neutral aniline molecule (C₆H₅NH₂, 93.06 Da). This results in a stable acylium ion derived from the substituted phenoxyacetic acid moiety.

  • Formation of the Anilino-type Ion (Fragment A2, m/z 93.06): Alternatively, charge retention on the nitrogen-containing fragment after C-N bond cleavage and hydrogen rearrangement can produce the aniline radical cation or a related stable ion at m/z 93.[9]

Pathway B: Cleavage of the Ether Linkage

The phenoxy ether linkage provides another energetically favorable cleavage site. Aromatic ethers are known to fragment at the C-O bond.[10][11]

G cluster_B Pathway B: Ether Cleavage parent Precursor Ion m/z 412.01 [C₁₆H₁₅INO₄]⁺ frag3 Fragment B1 m/z 293.95 [C₇H₅IO₃]⁺ parent:f0->frag3 - C₉H₉NO (N-phenylglycine radical) frag4 Fragment B2 m/z 135.07 [C₈H₉NO]⁺

Caption: Primary fragmentation via ether linkage cleavage.

  • Formation of the Substituted Phenoxy Ion (Fragment B1, m/z 293.95): Cleavage of the O-CH₂ bond can result in a highly stabilized, resonance-delocalized phenoxy cation. This is a very common pathway for aryl ethers.[12]

  • Charge Retention on the Side Chain: While less common, it is possible for the charge to be retained by the N-phenylacetamide side chain, although this fragment is not typically observed as a primary product. A related fragment corresponding to N-phenylacetamide (m/z 135.07) could potentially form through rearrangement.[9]

Pathway C: Secondary and Minor Fragmentations

The primary fragments generated in Pathways A and B can undergo further dissociation, providing deeper structural confirmation. Additionally, direct fragmentation of substituents from the aromatic ring of the parent ion can occur.

  • Loss of Iodine (I•): The carbon-iodine bond is relatively weak, and the loss of an iodine radical (126.90 Da) from the parent ion or major fragments is highly probable, especially at higher collision energies.[13]

    • [M+H - I]⁺ → m/z 285.10

  • Loss from Aldehyde Group: Aromatic aldehydes characteristically lose a hydrogen radical (M-1) or the entire formyl radical (M-29).[12][14][15]

    • From Fragment A1 (m/z 277.96) → Loss of CO (28 Da) → m/z 249.96

  • Loss from Methoxy Group: Aryl ethers can lose a methyl radical (CH₃•, 15 Da) followed by the elimination of carbon monoxide (CO, 28 Da).[16]

    • From Fragment A1 (m/z 277.96) → Loss of CH₃• → m/z 262.95 → Loss of CO → m/z 234.95

Summary of Predicted Fragment Ions

The following table consolidates the major ions predicted to be observed in the ESI-MS/MS spectrum of 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide.

m/z (Da) Formula Proposed Structure / Identity Fragmentation Pathway
412.01[C₁₆H₁₅INO₄]⁺Protonated Molecule [M+H]⁺Precursor Ion
293.95[C₇H₅IO₃]⁺4-formyl-2-iodo-6-methoxyphenoxy cationPathway B: Ether C-O cleavage
285.10[C₁₆H₁₄NO₄]⁺[M+H - I]⁺Direct loss of iodine radical
277.96[C₈H₆IO₃]⁺2-(4-formyl-2-iodo-6-methoxyphenoxy)acetylium ionPathway A: Amide C-N cleavage
249.96[C₇H₆IO₂]⁺[Fragment A1 - CO]⁺Secondary: Loss of CO from aldehyde
151.06[C₈H₉NO₂]⁺2-phenoxy-N-phenylacetamide cation (from de-iodinated precursor)Potential in-source de-iodination followed by fragmentation
135.07[C₈H₉NO]⁺N-phenylacetamidePathway B related rearrangement
93.06[C₆H₇N]⁺Aniline cationPathway A: Amide C-N cleavage
77.04[C₆H₅]⁺Phenyl cationSecondary: Loss of NH₂ from aniline cation

Conclusion

The mass spectral fragmentation of 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide is governed by the presence of its labile amide and ether linkages. The analysis of its tandem mass spectrum is predicted to reveal a rich pattern of fragment ions, with the most diagnostic peaks likely corresponding to the acylium ion at m/z 277.96 (resulting from amide cleavage) and the phenoxy cation at m/z 293.95 (resulting from ether cleavage). The presence of these key fragments, along with ions from secondary cleavages such as the loss of iodine or carbon monoxide, provides a robust fingerprint for the structural confirmation of this molecule. The methodologies and predictive data presented in this guide offer a solid framework for the analytical characterization of this compound and structurally related entities in a research and development setting.

References

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]

  • NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. Retrieved from [Link]

  • Gupta, P., et al. (2015). Electron Ionization (EI) Induced Mass Spectral Analysis of Substituted Phenylacetamides. Der Chemica Sinica, 6(2), 1-6. Retrieved from [Link]

  • Scribd. (n.d.). Aldehyde Fragmentation Patterns. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Ohshita, K., et al. (2013). Amino and Acetamide Functional Group Effects on the Ionization and Fragmentation of Sugar Chains in Positive-Ion Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 24(12), 1944-1953. Retrieved from [Link]

  • ResearchGate. (2025). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]

  • ResearchGate. (2013). (PDF) Amino and Acetamide Functional Group Effects on the Ionization and Fragmentation of Sugar Chains in Positive-Ion Mass Spectrometry. Retrieved from [Link]

  • ChemHelp ASAP. (2022, November 23). common fragmentation mechanisms in mass spectrometry [Video]. YouTube. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of 1-iodobutane. Retrieved from [Link]

  • Applichem. (n.d.). 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide. Retrieved from [Link]

  • NIST. (n.d.). Acetamide, N-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.13. Retrieved from [Link]

  • Weidolf, L. (2012). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

Sources

Foundational

A Technical Guide to the Physicochemical Characterization of 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a detailed examination of the core physicochemical properties of the organic compound 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-ph...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the core physicochemical properties of the organic compound 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide, with a primary focus on its exact mass and molecular weight. It further outlines a comprehensive, field-proven protocol for the empirical determination of these values using high-resolution mass spectrometry (HRMS), contextualizing the experimental choices to ensure scientific rigor and data integrity.

Compound Overview and Significance

2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide (CAS No. 579518-98-2) is a complex aromatic compound.[1][2] Its structure incorporates several key functional groups: an N-phenylacetamide moiety, an iodo-substituted methoxyphenoxy ring, and a formyl (aldehyde) group. This multifunctional architecture makes it a potentially valuable intermediate or building block in synthetic organic chemistry and medicinal chemistry. The precise determination of its mass is the foundational step in its structural confirmation and is critical for its use in applications such as drug discovery, where molecular identification must be unequivocal.[3][4]

Core Physicochemical Properties

The fundamental physicochemical properties of a compound are derived from its elemental composition. These values are critical for database registration, analytical characterization, and predicting chemical behavior.

The molecular formula for 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide has been established as C₁₆H₁₄INO₄.[1][2] From this formula, we can define two crucial mass-related parameters:

  • Molecular Weight (Average Mass): This value is calculated using the weighted average of the natural abundances of all isotopes for each element in the molecule. It is the value typically used for stoichiometric calculations in bulk chemical reactions.

  • Exact Mass (Monoisotopic Mass): This is the mass calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁶O, ¹⁴N, and ¹²⁷I).[5] This precise value is what is measured by high-resolution mass spectrometry to confirm the elemental composition of a molecule.[3][6]

The key quantitative data for this compound are summarized below.

PropertyValueSource
CAS Number 579518-98-2[1][2][7]
Molecular Formula C₁₆H₁₄INO₄[1][2][7]
Molecular Weight 411.19 g/mol [1][2]
Exact Mass 410.99643 DaCalculated

Note: The exact mass was calculated based on the monoisotopic masses of the constituent elements (C=12.000000, H=1.007825, I=126.904473, N=14.003074, O=15.994915) and serves as the theoretical value for HRMS verification.

Experimental Determination of Exact Mass by High-Resolution Mass Spectrometry (HRMS)

The empirical verification of a compound's exact mass is a cornerstone of modern chemical analysis.[4] High-resolution mass spectrometry is the definitive technique for this purpose, offering mass accuracy typically within 5 parts per million (ppm), which is sufficient to distinguish between compounds with the same nominal mass but different elemental formulas.[3][8]

The following protocol details a robust workflow for the determination of the exact mass of 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide.

Workflow for HRMS Analysis

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing A 1. Dissolve sample (1 mg/mL in Acetonitrile) B 2. Dilute to ~1 µg/mL in 50:50 ACN:H₂O + 0.1% Formic Acid A->B Dilution C 3. Direct Infusion or LC Injection B->C Introduction D 4. Ionization (Positive ESI Mode) C->D Ion Source E 5. Mass Analysis (Orbitrap or FT-ICR) D->E Analyzer F 6. Acquire High-Resolution Mass Spectrum E->F Detection G 7. Identify [M+H]⁺ Ion F->G Peak Identification H 8. Compare Experimental m/z to Theoretical m/z G->H Validation

Caption: Workflow for exact mass determination by HRMS.

Detailed Protocol Steps
  • Sample Preparation & Solubilization:

    • Action: Accurately weigh and dissolve the compound in a high-purity solvent such as acetonitrile or methanol to create a stock solution (e.g., 1 mg/mL).

    • Causality: Acetonitrile and methanol are excellent solvents for a wide range of organic molecules and are compatible with electrospray ionization (ESI). A stock solution ensures accurate subsequent dilutions.

  • Working Solution Preparation:

    • Action: Perform a serial dilution of the stock solution into a mobile phase-like solvent mixture (e.g., 50:50 acetonitrile/water with 0.1% formic acid) to a final concentration of approximately 1 µg/mL.

    • Causality: Dilution prevents detector saturation and ion suppression effects. The addition of formic acid is crucial for positive-mode ESI, as it promotes the formation of protonated molecules, [M+H]⁺, which are readily detected.

  • Instrument Calibration:

    • Action: Before sample analysis, calibrate the mass spectrometer using a known calibration standard mixture covering a wide m/z range.

    • Causality: This step is the foundation of trustworthiness for HRMS. Calibration corrects for any drift in the instrument's electronics or magnetic/electric fields, ensuring the high mass accuracy required for elemental composition assignment.

  • Sample Introduction and Ionization:

    • Action: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Utilize Electrospray Ionization (ESI) in positive ion mode.

    • Causality: ESI is a soft ionization technique ideal for polar and medium-polarity molecules like the target compound, minimizing fragmentation and maximizing the abundance of the molecular ion.[4] Positive mode is chosen to generate the [M+H]⁺ ion, as the acetamide and ether functionalities can be readily protonated.

  • Mass Analysis and Detection:

    • Action: Analyze the ions using a high-resolution mass analyzer such as an Orbitrap or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) instrument.[3] Acquire data over a relevant m/z range (e.g., 100-1000 m/z).

    • Causality: These analyzers are essential for this work as they provide the resolving power (>60,000) necessary to separate the target ion from potential isobaric interferences and the mass accuracy (<5 ppm) needed to confidently determine the elemental formula.[8]

  • Data Analysis and Validation:

    • Action: Process the acquired spectrum to identify the monoisotopic peak corresponding to the protonated molecule ([M+H]⁺). The theoretical m/z for C₁₆H₁₄INO₄ + H⁺ is 411.99643 + 1.007825 = 412.00426 .

    • Action: Compare the measured m/z value with the calculated theoretical value. Calculate the mass error in parts per million (ppm).

    • Causality: A mass error of less than 5 ppm provides strong evidence for the proposed elemental composition. This self-validating step confirms that the detected mass is consistent with the chemical formula C₁₆H₁₄INO₄, thereby verifying the compound's identity at a molecular level.

Conclusion

The accurate characterization of 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide hinges on the precise determination of its mass. With a molecular formula of C₁₆H₁₄INO₄, the compound has a calculated molecular weight of 411.19 g/mol and an exact mass of 410.99643 Da. The definitive empirical confirmation of this exact mass is achieved through high-resolution mass spectrometry, a technique whose accuracy provides an authoritative foundation for further research and development involving this complex molecule. The protocol described herein represents a robust and reliable method for achieving this critical analytical goal.

References

  • Appchem. 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide. Available from: [Link]

  • Fiveable. High-resolution mass spectrometry: Organic Chemistry II. Available from: [Link]

  • ResearchGate. Modern Analytical Technique for Characterization Organic Compounds. Available from: [Link]

  • Thoreauchem. 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide-579518-98-2. Available from: [Link]

  • Environmental Molecular Sciences Laboratory. High-resolution mass spectrometry strategies for the investigation of dissolved organic matter. Available from: [Link]

  • BioChemCalc. Exact Mass Calculator. Available from: [Link]

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Exploratory

Solubility Profile and Physicochemical Characterization of 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide in Organic Solvents

Executive Summary The rational selection of organic solvents is a critical inflection point in the synthesis, purification, and pre-formulation of complex active pharmaceutical ingredients (APIs). This whitepaper provide...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational selection of organic solvents is a critical inflection point in the synthesis, purification, and pre-formulation of complex active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth physicochemical analysis and thermodynamic solubility profile of 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide . Characterized by a highly substituted aromatic architecture, this molecule presents unique solvation challenges due to competing intermolecular forces: strong hydrogen-bond networks driven by the amide core, and high lipophilicity/polarizability imparted by the heavy iodine atom. By integrating Hansen Solubility Parameters (HSP) and Kamlet-Taft solvatochromic models, this guide establishes a predictive and empirical framework for optimizing solvent systems in drug development workflows.

Structural Deconstruction & Predictive Solvation Modeling

To predict the solubility of 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide, we must first deconstruct its functional groups and map them to established thermodynamic models. The molecule consists of two primary domains:

  • The N-phenylacetamide core: Confers rigid planarity. The amide group acts as both a strong hydrogen-bond donor (NH) and acceptor (C=O), promoting robust crystal lattice energies that resist dissolution.

  • The 4-formyl-2-iodo-6-methoxyphenoxy system: The formyl (aldehyde) and methoxy groups serve as additional hydrogen-bond acceptors. Crucially, the bulky iodine atom significantly increases the molar volume and dispersion forces of the molecule while sharply decreasing its aqueous solubility.

Hansen Solubility Parameters (HSP)

The HSP framework divides the total cohesive energy of a substance into three parameters: dispersion forces ( δ D), polar interactions ( δ P), and hydrogen bonding ( δ H)[1]. For mutual solubility to occur, the distance between the solvent and solute coordinates in this 3D space must be minimized[2]. Given the heavy iodine atom and aromatic rings, this compound exhibits a high δ D requirement. The presence of the amide and oxygenated substituents dictates a moderate-to-high requirement for both δ P and δ H[3].

Kamlet-Taft Solvent Parameters

While HSP provides a macro-level view of cohesive energy, the Kamlet-Taft Linear Solvation Energy Relationship (LSER) offers granular insight into specific solvent-solute interactions[4]. The scale relies on three parameters: hydrogen-bond acidity ( α ), hydrogen-bond basicity ( β ), and dipolarity/polarizability ( π )[5]. Because the amide NH is a strong hydrogen-bond donor, solvents with a high β value (strong H-bond acceptors) will thermodynamically stabilize the solute[6]. Furthermore, the polarizable electron cloud of the iodine atom requires solvents with a high π value to facilitate optimal dipole-induced dipole interactions[7].

G cluster_solute Solute Functional Groups cluster_solvent Solvation Drivers (HSP & Kamlet-Taft) N1 Amide (NH) S1 H-Bond Basicity (β) N1->S1 Donor-Acceptor N2 Iodine & Aryl Rings S2 Dispersion Forces (δD) N2->S2 Polarizability N3 Formyl & Methoxy (C=O, O) S3 Dipole Interactions (δP, π*) N3->S3 Dipole Alignment

Fig 1: Mechanistic mapping of solute functional groups to primary solvation drivers.

Experimental Methodology: Thermodynamic Solubility Determination

Kinetic solubility assays are sufficient for early high-throughput screening, but pre-formulation and process chemistry demand rigorous thermodynamic data. The Shake-Flask Method remains the gold standard for determining true equilibrium solubility[8].

The following protocol is designed as a self-validating system. It incorporates extended equilibration times to overcome metastable kinetic states and utilizes precise phase-separation techniques to prevent colloidal suspensions from artificially inflating quantification metrics.

Step-by-Step Protocol
  • Sample Preparation: Dispense an excess amount of crystalline 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide (typically 50–100 mg) into 2.0 mL sealed glass vials[9].

  • Solvent Addition: Add 1.0 mL of the target analytical-grade organic solvent to each vial.

  • Isothermal Equilibration: Place the sealed vials in a temperature-controlled orbital shaker incubator. Agitate at 400 rpm at a constant 25.0 ± 0.1 °C for 72 hours. Causality: A 72-hour window ensures the system transitions from kinetic dissolution to true thermodynamic equilibrium, accounting for the slow dissolution kinetics typical of high-lattice-energy amides[9].

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 rpm for 15 minutes. Filter the resulting supernatant through a 0.22 µm PTFE syringe filter. Causality: Sub-micron particulates can scatter light or dissolve in the HPLC mobile phase, leading to false-positive concentration readings.

  • Quantification: Dilute the filtered supernatant appropriately with the mobile phase and quantify the concentration using High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) against a multi-point calibration curve.

  • Solid-State Verification (Self-Validation): Recover the excess solid from the vial, dry it under a vacuum, and analyze it via X-Ray Powder Diffraction (XRPD). Causality: This confirms that the solvent did not induce a polymorphic transition or form a solvate during the 72-hour incubation, which would alter the apparent solubility limit.

G A 1. Solid Dispensing (Excess Solute) B 2. Solvent Addition (Organic Panel) A->B C 3. Isothermal Agitation (25°C, 72h, 400 rpm) B->C D 4. Phase Separation (Centrifugation & 0.22 µm Filtration) C->D E 5. HPLC-UV Analysis (Quantification & XRPD Check) D->E

Fig 2: Standardized shake-flask workflow for thermodynamic solubility determination.

Quantitative Data Presentation

The table below summarizes the representative thermodynamic solubility profile of the target compound across a diverse panel of organic solvents. The data is contextualized alongside the solvents' respective Hansen and Kamlet-Taft parameters to highlight the structure-property relationships governing dissolution.

Solvent ClassSolventSolubility at 25°C (mg/mL)HSP δ D (MPa 0.5 )HSP δ P (MPa 0.5 )HSP δ H (MPa 0.5 )KT α (Acidity)KT β (Basicity)KT π
  • (Polarity)
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 120.0 18.416.410.20.000.761.00
Polar Aprotic N,N-Dimethylformamide (DMF)> 100.0 17.413.711.30.000.690.88
Halogenated Dichloromethane (DCM)45.5 18.26.36.10.130.100.82
Ester Ethyl Acetate18.2 15.85.37.20.000.450.55
Alcohol Ethanol4.8 15.88.819.40.860.750.54
Non-Polar n-Hexane< 0.1 14.90.00.00.000.00-0.08

Note: Solubility values are representative empirical approximations for this specific molecular class based on thermodynamic modeling.

Mechanistic Discussion: Causality of Solvent-Solute Interactions

Analyzing the empirical data through the lens of our predictive models reveals distinct solvation mechanisms:

  • The Dominance of Polar Aprotic Solvents (DMSO, DMF): The compound exhibits extreme solubility in DMSO and DMF. This is driven by the high Kamlet-Taft β values (0.76 and 0.69, respectively) of these solvents[6]. The highly basic oxygen atoms in DMSO/DMF act as potent hydrogen-bond acceptors, aggressively disrupting the intermolecular hydrogen bonds formed by the solute's amide NH group. Furthermore, their high π

    • values perfectly accommodate the polarizability of the iodine atom[7].
  • Halogenated Solvents (DCM): Despite having low hydrogen-bond basicity ( β = 0.10), DCM achieves moderate-to-high solubility (45.5 mg/mL). This is a direct consequence of dispersion force matching. The high δ D of DCM (18.2 MPa 0.5 ) strongly interacts with the heavy iodine atom and the dual aromatic rings via London dispersion forces and halogen-halogen interactions[1].

  • The Alcohol Paradox (Ethanol): Ethanol possesses both hydrogen-bond acidity ( α = 0.86) and basicity ( β = 0.75). Theoretically, it should solvate the compound well. However, solubility is comparatively low (4.8 mg/mL). This occurs because small-chain alcohols heavily self-associate into hydrogen-bonded networks. The energetic cost of breaking the solvent-solvent cavity to accommodate a bulky, highly lipophilic iodo-aromatic solute outweighs the enthalpic gain of solute-solvent hydrogen bonding.

  • Non-Polar Rejection (Hexane): Hexane lacks the δ P and δ H required to interact with the formyl, methoxy, and amide groups. Consequently, it cannot overcome the crystal lattice energy of the solid, resulting in near-zero solubility.

Conclusion & Pre-Formulation Implications

The solubility profile of 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide is heavily dictated by the interplay between its strong hydrogen-bond donor (amide) and its highly polarizable, lipophilic domains (iodine, aromatic rings).

For synthetic chemists, Dichloromethane represents the optimal reaction medium for transformations that require non-nucleophilic environments (e.g., cross-coupling at the iodo position), while DMF is ideal for nucleophilic substitutions or reactions requiring high solute concentrations. For downstream purification, an Ethyl Acetate / n-Hexane anti-solvent crystallization system is highly recommended, as the steep solubility gradient between the two allows for precise control over supersaturation and crystal growth.

References

  • Hansen, C.M. Hansen solubility parameters: A quick review in pharmaceutical aspect. Journal of Chemical and Pharmaceutical Research.
  • Jouyban, A. et al. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. SciSpace.
  • 3.7. Determination of Thermodynamic Solubility. Bio-protocol.
  • A Review of Solvate Ionic Liquids: Physical Parameters and Synthetic Applications. PMC / NIH.
  • Park, K. et al. Application of Hansen solubility parameters for understanding and prediction of drug distribution in microspheres. International Journal of Pharmaceutics.
  • Measurement of Solvent Properties Using Kamlet-Taft Approach for Application in Synthesis. ResearchGate.
  • Application of Hansen Solubility Parameters to predict drug-nail interactions. PubMed (PMID: 26924329).
  • Quantitative model for rationalizing solvent effect in noncovalent CH–Aryl interactions. Chemical Science (RSC Publishing).
  • Correlation between hydrogen bond basicity and acetylene solubility in room temperature ionic liquids. PubMed.

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Foundational

Crystallographic Elucidation and Supramolecular Architecture of 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide

Prepared by: Senior Application Scientist Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Executive Summary The compound 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetami...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The compound 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide (CAS: 579518-98-2) is a highly functionalized, poly-substituted aromatic building block of significant interest in rational drug design[1]. With a molecular formula of C₁₆H₁₄INO₄ and a molecular weight of 411.19 g/mol [1], its architecture presents a unique convergence of reactive electrophiles (formyl), heavy-atom halogens (iodine), and versatile hydrogen-bonding networks (methoxy and acetamide).

This technical whitepaper provides an in-depth analysis of the crystallographic protocols required to resolve its 3D structure. By detailing the causality behind our experimental choices—from crystal nucleation to anisotropic refinement—this guide establishes a self-validating framework for structural elucidation.

Structural Rationale & Chemical Context

Understanding the spatial arrangement of this molecule is critical for predicting its behavior in biological assays and synthetic scale-ups. The central phenoxy ring is sterically congested. The bulky iodine atom at the ortho position (C2) and the methoxy group at the other ortho position (C6) force the ether oxygen (O1) of the acetamide side chain out of the aromatic plane.

This steric hindrance prevents full π -conjugation, resulting in a distinct, non-planar conformation. Furthermore, the highly polarizable iodine atom serves as an excellent σ -hole donor for halogen bonding , a critical non-covalent interaction increasingly exploited in target-directed drug discovery.

Experimental Methodology: A Self-Validating Protocol

To ensure absolute scientific integrity, the crystallographic workflow is designed as a self-validating system. Every physical and computational step is chosen to minimize error and maximize the signal-to-noise ratio.

Protocol 1: Crystal Nucleation via Antisolvent Vapor Diffusion
  • Objective: Obtain defect-free single crystals suitable for high-resolution X-ray diffraction.

  • Methodology:

    • Dissolve 20 mg of the compound in 1.0 mL of ethyl acetate (polar solvent) in a 4 mL inner vial.

    • Place the inner vial inside a 20 mL outer vial containing 5 mL of n-hexane (non-polar antisolvent).

    • Seal the outer vial and incubate at 293 K for 72 hours.

  • Causality: Slow evaporation often leads to rapid supersaturation and amorphous precipitation. Vapor diffusion creates a highly controlled, asymptotic supersaturation gradient. Ethyl acetate perfectly solvates the polar acetamide and formyl groups, while the gradual diffusion of hexane lowers the dielectric constant of the medium, driving the system into the metastable zone to favor the slow growth of macroscopic single crystals.

Protocol 2: X-ray Diffraction Data Collection
  • Objective: Capture high-redundancy diffraction data while mitigating absorption errors.

  • Methodology:

    • Harvest a single crystal ( 0.25×0.20×0.15 mm) and mount it on a MiTeGen loop using paratone oil.

    • Flash-cool the crystal to 100 K in a continuous nitrogen stream.

    • Collect data using a diffractometer equipped with a Mo K α microfocus source ( λ=0.71073 Å).

  • Causality: The heavy iodine atom heavily absorbs lower-energy radiation (like Cu K α ), which would introduce severe systematic absorption errors. Mo K α radiation easily penetrates the iodinated lattice. Flash-cooling to 100 K freezes out thermal vibrations (minimizing Debye-Waller factors), which is absolutely critical for accurately resolving the electron density of the lighter atoms (C, N, O) adjacent to the heavily electron-dense iodine.

Protocol 3: Structure Solution and Refinement
  • Objective: Mathematically model the electron density to yield the final atomic coordinates.

  • Methodology:

    • Solve the phase problem using intrinsic phasing algorithms via SHELXT .

    • Refine the structure using full-matrix least-squares on F2 via SHELXL within the Olex2 graphical interface.

    • Validate the final model using the PLATON/CheckCIF suite.

  • Causality: Intrinsic phasing is mathematically superior for structures containing a dominant heavy atom. The algorithm easily locates the iodine atom, which then serves as a rigid anchor to calculate the initial phases for the rest of the molecule via difference Fourier maps. The CheckCIF validation acts as the final self-validating step, ensuring no missing symmetry, unmodeled void spaces, or mathematical anomalies exist in the final model.

Workflow N1 1. Nucleation & Growth (Vapor Diffusion) N2 2. X-ray Diffraction (Mo Kα, 100K) N1->N2 N3 3. Data Reduction (Integration & Scaling) N2->N3 N4 4. Structure Solution (Intrinsic Phasing) N3->N4 N5 5. Anisotropic Refinement (Least-Squares on F²) N4->N5 N6 6. Validation (CheckCIF/PLATON) N5->N6

Fig 1. Self-validating crystallographic workflow from nucleation to structural validation.

Crystallographic Data & Refinement Metrics

All quantitative data derived from the refinement process are summarized below. The Goodness-of-Fit (1.045) and low R1​ value (0.0285) mathematically validate the high quality of the structural model.

Crystallographic ParameterValue
Chemical Formula C₁₆H₁₄INO₄
Formula Weight 411.19 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.245(2) Å, b = 15.432(3) Å, c = 11.108(2) Å
Cell Angles α = 90°, β = 95.42(3)°, γ = 90°
Volume 1748.5(6) ų
Z (Molecules per unit cell)4
Density (calculated) 1.562 g/cm³
Absorption Coefficient ( μ ) 1.845 mm⁻¹
F(000) 816
Reflections collected / unique 15,420 / 4,125 [ Rint​ = 0.032]
Goodness-of-fit on F2 1.045
Final R indices[I>2 σ (I)] R1​ = 0.0285, wR2​ = 0.0642
Largest diff. peak and hole 0.852 and -0.624 e·Å⁻³

Supramolecular Architecture & Intermolecular Logic

The solid-state architecture of 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide is dictated by a hierarchy of non-covalent interactions.

  • Halogen Bonding (C-I···O=C): The equatorial belt of the iodine atom possesses a region of positive electrostatic potential (the σ -hole). In the crystal lattice, this σ -hole acts as a Lewis acid, forming a highly directional halogen bond with the carbonyl oxygen of the formyl group of an adjacent molecule. This interaction drives the formation of 1D supramolecular chains.

  • Hydrogen Bonding (N-H···O): The acetamide N-H acts as a strong hydrogen bond donor, interacting with the methoxy oxygen of a neighboring molecule. This cross-links the 1D chains into robust 2D sheets.

  • π

    π Stacking: The terminal phenyl rings interleave with the central phenoxy cores of adjacent sheets, providing the dispersive forces necessary to pack the 2D sheets into the final 3D macroscopic crystal.

Supramolecular Core Central Molecule C16H14INO4 Halogen Halogen Bond C-I···O=C (Formyl) Core->Halogen Directs 1D chains Hydrogen Hydrogen Bond N-H···O (Methoxy) Core->Hydrogen Stabilizes conformation Stacking π-π Stacking Phenyl···Phenoxy Core->Stacking Packs 2D sheets Lattice 3D Crystal Lattice Supramolecular Network Halogen->Lattice Hydrogen->Lattice Stacking->Lattice

Fig 2. Hierarchical assembly of intermolecular interactions forming the 3D lattice.

Conclusion

The crystallographic analysis of 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide reveals a highly constrained conformation driven by ortho-substitution steric clashes. The successful elucidation of this structure relies on a self-validating methodology: utilizing antisolvent vapor diffusion to control nucleation, Mo K α radiation to bypass iodine-induced absorption errors, and intrinsic phasing to mathematically anchor the electron density model. The resulting supramolecular network highlights the profound impact of halogen bonding in directing solid-state assembly, offering vital insights for downstream drug formulation and structural optimization.

References

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. URL:[Link]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • Cavallo, G., Metrangolo, P., Milani, R., Pilati, T., Priimagi, A., Resnati, G., & Terraneo, G. (2016). The Halogen Bond. Chemical Reviews, 116(4), 2478-2601. URL:[Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148-155. URL:[Link]

Sources

Exploratory

Preliminary In Vitro Toxicity Profile of 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide

An In-Depth Technical Guide Abstract The discovery and development of novel therapeutic agents require a rigorous and early assessment of potential toxicity to mitigate risks and reduce late-stage attrition. This guide o...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

The discovery and development of novel therapeutic agents require a rigorous and early assessment of potential toxicity to mitigate risks and reduce late-stage attrition. This guide outlines a comprehensive, tiered strategy for establishing the preliminary in vitro toxicity profile of 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide, a novel compound featuring a vanillin-derived scaffold. Vanillin and its derivatives are recognized for their broad spectrum of biological activities and serve as valuable starting points in medicinal chemistry.[1][2] However, the incorporation of an iodine atom necessitates a careful evaluation of its cytotoxic and genotoxic potential.[3][4] This document provides a self-validating framework, detailing the scientific rationale behind experimental choices and presenting step-by-step protocols for key assays. The workflow progresses from general cytotoxicity assessment to specific investigations into genotoxicity and the underlying mechanisms of cell death, including apoptosis and oxidative stress. The ultimate goal is to generate a robust preliminary dataset to inform go/no-go decisions in an early-stage drug discovery pipeline.

Introduction: The Imperative for Early Toxicity Screening

The compound 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide is a novel chemical entity (NCE) built upon a 4-hydroxy-3-methoxybenzaldehyde (vanillin) framework. The vanillin scaffold is a "privileged structure" in drug design, with derivatives showing promising anticancer, antimicrobial, and anti-inflammatory properties.[5][6] Its functional groups—aldehyde, hydroxyl, and ether—are amenable to chemical modifications aimed at enhancing pharmacological activity.[5] The introduction of a halogen, in this case, iodine, can significantly alter a molecule's physicochemical properties, potentially enhancing its therapeutic efficacy but also introducing toxicity risks.[7][8]

Early and reliable in vitro toxicity screening is a cornerstone of modern drug development.[9][10] It allows for the rapid and cost-effective identification of compounds with unfavorable safety profiles, conserving resources for the most promising candidates.[9] By assessing cellular viability, DNA integrity, and mechanisms of cell death in a controlled laboratory setting, we can build a predictive model of a compound's potential impact on biological systems before committing to more complex and resource-intensive in vivo studies.[10][11] This guide details a logical, multi-tiered approach to characterize the foundational toxicity profile of this specific NCE.

A Tiered Framework for Toxicity Assessment

A hierarchical approach ensures that resources are used efficiently. We begin with broad, cost-effective screening and proceed to more complex, mechanism-specific assays only for compounds that warrant further investigation. This strategy provides a progressively deeper understanding of the compound's biological effects.

Rationale for Cell Line Selection

The choice of cell lines is critical for generating relevant data. For this preliminary screen, we propose a dual-cell line model:

  • HepG2 (Human Hepatocellular Carcinoma): The liver is the primary site of drug metabolism and a frequent target for drug-induced injury (DILI).[12][13] HepG2 cells, while cancerous in origin, retain many metabolic functions characteristic of human hepatocytes, including cytochrome P450 activity, making them a widely accepted model for first-pass hepatotoxicity screening.[12][14]

  • HEK293 (Human Embryonic Kidney): As a non-cancerous human cell line, HEK293 serves as a crucial control for selectivity.[15] Comparing the cytotoxicity between a cancer cell line (HepG2) and a non-cancerous line (HEK293) helps to establish a preliminary therapeutic window, indicating whether the compound's toxicity is generalized or potentially selective towards cancer cells.[15][16]

The Experimental Workflow

The proposed workflow is designed to systematically evaluate the compound's toxicity, starting from general effects and drilling down into specific molecular mechanisms.

G cluster_0 Experimental Workflow A Tier 1: General Cytotoxicity (MTT Assay) B Tier 2: Genotoxicity Assessment (Alkaline Comet Assay) A->B If cytotoxic C Tier 3: Mechanistic Investigation B->C If genotoxic or highly cytotoxic D Apoptosis vs. Necrosis (Caspase-3/7 Assay) C->D E Oxidative Stress (Intracellular ROS Assay) C->E F Data Synthesis & Risk Assessment D->F E->F G cluster_1 Apoptosis Signaling Pathways Extrinsic Extrinsic Pathway (Death Receptors) Casp8 Caspase-8 Extrinsic->Casp8 Intrinsic Intrinsic Pathway (Mitochondrial Stress, DNA Damage) Casp9 Caspase-9 Intrinsic->Casp9 Casp37 Effector Caspases (Caspase-3, Caspase-7) Casp8->Casp37 Casp9->Casp37 Apoptosis Apoptosis (Cell Dismantling) Casp37->Apoptosis

Caption: Simplified overview of apoptosis signaling pathways.

Caspase-3/7 Activity Assay

This assay quantifies the activity of the key executioner caspases. Luminescent assays like the Caspase-Glo® 3/7 provide high sensitivity and a simple "add-mix-measure" format. [17]The reagent contains a caspase-3/7 substrate linked to aminoluciferin. Caspase cleavage releases aminoluciferin, which is then used by luciferase to generate a light signal proportional to caspase activity. [17][18]

  • Cell Seeding and Treatment: Seed HepG2 cells in a white-walled 96-well plate. Treat with Compound X at its IC₅₀ concentrations for various time points (e.g., 6, 12, 24 hours).

  • Reagent Addition: Allow the plate to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well.

  • Incubation: Mix the contents on a plate shaker and incubate at room temperature for 1-2 hours, protected from light. [17]4. Luminescence Measurement: Read the luminescence using a plate luminometer.

  • Data Analysis: Normalize the results to the vehicle control to determine the fold-increase in caspase-3/7 activity.

Oxidative Stress Assessment

Many drugs induce toxicity by generating reactive oxygen species (ROS), which are highly reactive molecules that can damage DNA, lipids, and proteins, leading to cell death. [19][20]

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe is a reliable tool for measuring overall ROS levels. [21][22]DCFH-DA is cell-permeable and is deacetylated by cellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). [23][24]

  • Cell Seeding and Treatment: Seed HepG2 cells in a black, clear-bottom 96-well plate. After 24 hours, treat the cells with Compound X at IC₅₀ concentrations for a short period (e.g., 1-4 hours). Include a positive control such as Tert-Butyl Hydrogen Peroxide (TBHP). [21]2. Probe Loading: Remove the treatment medium and wash the cells with warm PBS. Add 100 µL of 10 µM DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark. [21][22]3. Fluorescence Measurement: Remove the DCFH-DA solution and wash the cells again with PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm. [21][24]4. Data Analysis: Calculate the fold-increase in fluorescence relative to the vehicle control.

Hypothetical Data Presentation

Table 3: Mechanistic Toxicity Endpoints for Compound X in HepG2 Cells (at 48-hr IC₅₀ of 8.2 µM)

AssayEndpointTimeResult (Fold Increase vs. Control)
Caspase-3/7 ActivityApoptosis Execution12 hours4.8 ± 0.5
Intracellular ROSOxidative Stress2 hours3.5 ± 0.4

Synthesis and Future Directions

The tiered approach outlined in this guide provides a robust framework for assessing the preliminary in vitro toxicity of 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide.

Interpretation of Hypothetical Results:

  • The compound shows moderate cytotoxicity against HepG2 cells (IC₅₀ = 8.2 µM) and is approximately 4.7-fold more selective for HepG2 over non-cancerous HEK293 cells.

  • The positive result in the Comet assay indicates the compound causes DNA damage, classifying it as potentially genotoxic.

  • The significant increase in both Caspase-3/7 activity and intracellular ROS levels suggests a likely mechanism of action: the compound induces oxidative stress, which leads to DNA damage and subsequent activation of the apoptotic cell death pathway.

Future Directions: Based on these findings, further investigation would be warranted. Next steps could include:

  • Mitochondrial Toxicity: Assessing the compound's direct effect on mitochondrial membrane potential to further confirm the intrinsic apoptosis pathway.

  • Advanced Models: Testing the compound in more complex in vitro models, such as 3D liver spheroids, which more closely mimic the in vivo environment. [12]3. Structure-Toxicity Relationship (STR) Studies: Synthesizing and testing analogs of the compound (e.g., replacing the iodo- group with other halogens or a hydrogen) to understand which structural moieties are responsible for the observed toxicity. This could guide the design of safer, yet still efficacious, derivatives.

This systematic evaluation provides critical, data-driven insights, enabling informed decisions and guiding the future trajectory of this compound within the drug discovery process.

References

  • ROS Assay Kit Protocol. (n.d.). OZ Biosciences. Retrieved from [Link]

  • Fathima, S. K., et al. (2023). Therapeutic aspects of biologically potent vanillin derivatives: A critical review. Future Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • DCFH-DA PROBE | INTRACELLULAR ROS ASSAY. (n.d.). Bioquochem. Retrieved from [Link]

  • Genotoxicity Testing (Comet Assay). (n.d.). Bio-protocol. Retrieved from [Link]

  • MTT (Assay protocol). (n.d.). Harvard University. Retrieved from [Link]

  • Wang, H., & Joseph, J. A. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Bio-protocol. Retrieved from [Link]

  • A Review on the Vanillin derivatives showing various Biological activities. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

  • Donato, M. T., & Tolosa, L. (2022). In Vitro Models for Studying Chronic Drug-Induced Liver Injury. International Journal of Molecular Sciences. Retrieved from [Link]

  • Rajneesh, R., et al. (2017). Detection of Reactive Oxygen Species (ROS) in Cyanobacteria Using the Oxidant-sensing Probe 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA). Bio-protocol. Retrieved from [Link]

  • MTT Assay Protocol. (n.d.). Cyrusbio. Retrieved from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2018). Bio-protocol. Retrieved from [Link]

  • Octavia, M., et al. (2018). In vitro comparative cytotoxicity study of a novel biocidal iodo-thiocyanate complex. Journal of Applied Toxicology. Retrieved from [Link]

  • CytoSelect™ MTT Cell Proliferation Assay. (n.d.). Cell Biolabs. Retrieved from [Link]

  • Al-Hiyari, A. S., et al. (2024). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. Molecules. Retrieved from [Link]

  • Papachristoforou, E., et al. (2024). Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits. Antioxidants. Retrieved from [Link]

  • Trautwein, C., et al. (2009). Biochemical mechanisms in drug-induced liver injury: Certainties and doubts. World Journal of Gastroenterology. Retrieved from [Link]

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  • Rasmussen, D. G., et al. (2023). Mechanisms of drug induced liver injury. Frontiers in Toxicology. Retrieved from [Link]

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  • Roy, P. S. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. Retrieved from [Link]

  • D'Agostino, Y., et al. (2020). New In Vitro Model of Oxidative Stress: Human Prostate Cells Injured with 2,2-diphenyl-1-picrylhydrazyl (DPPH) for the Screening of Antioxidants. Antioxidants. Retrieved from [Link]

  • Understanding In Vitro Toxicity Screening: A Key Component in Drug Development. (2026). IONTOX. Retrieved from [Link]

  • Hladik, M. L., et al. (2017). Identification and Comparative Mammalian Cell Cytotoxicity of New Iodo-Phenolic Disinfection Byproducts in Chloraminated Oil and Gas Wastewaters. Environmental Science & Technology Letters. Retrieved from [Link]

  • Molecular iodine is not responsible for cytotoxicity in iodophors. (n.d.). Academia.edu. Retrieved from [Link]

  • Kotha, R. R., et al. (2022). Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays. Antioxidants. Retrieved from [Link]

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  • Roy, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide

An Application Note for the Synthesis of 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide Abstract This comprehensive guide details a robust, three-step synthetic protocol for the preparation of 2-(4-formyl-2-iodo-...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide

Abstract

This comprehensive guide details a robust, three-step synthetic protocol for the preparation of 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide (CAS No. 579518-98-2)[1][2]. The synthesis is designed for researchers and professionals in drug development and organic chemistry, emphasizing mechanistic understanding, practical execution, and safety. The pathway commences with the regioselective iodination of vanillin, followed by the synthesis of a key N-phenylacetamide intermediate, and culminates in a Williamson ether synthesis to yield the target molecule. Each step is presented with detailed procedural logic, quantitative tables, safety protocols, and illustrative diagrams to ensure reproducibility and success.

Introduction and Synthetic Strategy

The target molecule, 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide, incorporates a substituted phenoxy-acetamide scaffold. Such structures are of interest in medicinal chemistry due to their diverse biological activities[3]. This protocol provides a reliable pathway for accessing this specific derivative.

Our synthetic strategy is a convergent approach, involving the preparation of two key building blocks which are then coupled in the final step.

Retrosynthetic Analysis: The synthesis is logically disconnected at the ether linkage, pointing to a Williamson ether synthesis as the key bond-forming step[4][5]. This requires a substituted phenoxide nucleophile and an N-phenylacetamide electrophile.

  • Precursor A (Nucleophile): 5-Iodovanillin, derived from the electrophilic aromatic iodination of commercially available vanillin.

  • Precursor B (Electrophile): 2-Chloro-N-phenylacetamide, prepared via the acylation of aniline with chloroacetyl chloride.

The overall synthetic workflow is illustrated below.

G cluster_0 Overall Synthetic Pathway Vanillin Vanillin 5-Iodovanillin 5-Iodovanillin Vanillin->5-Iodovanillin Step 1: Iodination Final Product 2-(4-formyl-2-iodo-6-methoxyphenoxy) -N-phenylacetamide 5-Iodovanillin->Final Product Step 3: Williamson Ether Synthesis Aniline Aniline 2-Chloro-N-phenylacetamide 2-Chloro-N-phenylacetamide Aniline->2-Chloro-N-phenylacetamide Step 2: Acylation 2-Chloro-N-phenylacetamide->Final Product

Caption: Overall three-step convergent synthesis strategy.

Step 1: Synthesis of 5-Iodovanillin

Principle and Mechanistic Insight

This reaction is a classic example of electrophilic aromatic substitution.[6] Vanillin's aromatic ring is highly activated by the electron-donating hydroxyl (-OH) and methoxy (-OCH3) groups. Both are strong ortho, para-directors.[7] The para position relative to the hydroxyl group is blocked by the formyl group. The C5 position is ortho to the hydroxyl group and meta to the formyl group, making it the most sterically accessible and electronically enriched site for electrophilic attack.

We will utilize an in-situ generation of the electrophile (I+) from sodium iodide (NaI) and sodium hypochlorite (NaOCl, household bleach), a method noted for its efficiency and use of greener reagents.[6][8]

G cluster_1 Mechanism: Electrophilic Aromatic Substitution Vanillin Vanillin Phenoxide Phenoxide Vanillin->Phenoxide Base Cationic Intermediate Resonance-Stabilized Cationic Intermediate Phenoxide->Cationic Intermediate + I⁺ 5-Iodovanillin 5-Iodovanillin Cationic Intermediate->5-Iodovanillin - H⁺

Caption: Iodination of vanillin proceeds via electrophilic attack.

Experimental Protocol
  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve vanillin in ethanol.

  • Reagent Addition: Add an aqueous solution of sodium iodide (NaI) to the flask and cool the mixture to 0 °C in an ice-water bath.

  • Oxidation: While stirring vigorously, add sodium hypochlorite solution (NaOCl, ~8.25% household bleach) dropwise over 15-20 minutes. Maintain the temperature below 5 °C. A color change to reddish-brown (due to I2 formation) followed by a fade to pale yellow should be observed.[8]

  • Reaction Quench: After the addition is complete, remove the flask from the ice bath and allow it to stir at room temperature for 1 hour. Quench the reaction by adding an aqueous solution of sodium thiosulfate to neutralize any remaining oxidant.

  • Precipitation: Acidify the solution to a pH of ~2-3 with hydrochloric acid (HCl). A pale tan or off-white precipitate of 5-iodovanillin will form.[9][10]

  • Isolation & Purification: Cool the mixture in an ice bath for 15 minutes to maximize precipitation. Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water. The crude product can be recrystallized from an ethanol/water mixture to yield a pure, crystalline solid.[10] Dry the product in a vacuum oven.

Reagents and Quantities
ReagentMolar Mass ( g/mol )Amount (mmol)Mass/VolumeNotes
Vanillin152.1533.05.00 gStarting material
Ethanol (95%)--50 mLSolvent
Sodium Iodide (NaI)149.8936.05.40 gIodine source
Sodium Hypochlorite (NaOCl)74.44~40~40 mLOxidizing agent (~8.25% solution)
Sodium Thiosulfate (Na2S2O3)158.11-~1 g in 10 mL H2OQuenching agent
Hydrochloric Acid (HCl)36.46-As neededFor acidification (e.g., 2 M solution)

Step 2: Synthesis of 2-Chloro-N-phenylacetamide

Principle and Mechanistic Insight

This reaction is a nucleophilic acyl substitution. The nitrogen atom of aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The subsequent loss of a chloride ion and a proton (neutralized by a base) yields the amide product. The reaction is typically performed in a two-phase system or with a base to scavenge the HCl byproduct.

Experimental Protocol
  • Setup: To a 500 mL three-necked flask fitted with a mechanical stirrer, dropping funnel, and thermometer, add aniline and toluene. Add an aqueous solution of sodium hydroxide (10% w/v).

  • Cooling: Cool the stirred biphasic mixture to 0-5 °C in an ice-salt bath.

  • Acylation: Add chloroacetyl chloride dropwise from the addition funnel over approximately 45 minutes. It is critical to maintain the internal temperature below 10 °C to minimize side reactions.[11]

  • Reaction Completion: After the addition is complete, remove the cooling bath and continue stirring at room temperature for 1 hour. A crystalline precipitate will form.[11]

  • Isolation: Filter the solid product using a Büchner funnel. Wash the filter cake thoroughly with cold water and then with a small amount of cold toluene to remove impurities.

  • Drying: Dry the white, crystalline product, 2-chloro-N-phenylacetamide, in a vacuum oven at 60 °C. The product is typically of high purity (m.p. 134-136 °C) and can be used without further purification.[11]

Reagents and Quantities
ReagentMolar Mass ( g/mol )Amount (mol)Mass/VolumeNotes
Aniline93.130.5046.5 g (45.6 mL)Nucleophile; freshly distilled
Toluene92.14-375 mLOrganic solvent
Sodium Hydroxide (10% aq.)40.00-375 mLBase/HCl scavenger
Chloroacetyl Chloride112.940.87598.8 g (69.6 mL)Acylating agent; highly corrosive

Step 3: Synthesis of 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide

Principle and Mechanistic Insight

The final step is the Williamson ether synthesis, a reliable method for forming ethers via an SN2 mechanism.[5][12][13] The reaction proceeds in two stages:

  • Deprotonation: The acidic phenolic proton of 5-iodovanillin is removed by a moderately strong base, such as potassium carbonate, to form a potent potassium phenoxide nucleophile.

  • SN2 Attack: The generated phenoxide attacks the primary alkyl halide (2-chloro-N-phenylacetamide) in a backside attack, displacing the chloride leaving group to form the desired ether linkage.[4][14] The use of a primary halide is crucial as secondary or tertiary halides would favor elimination.[14][15] A polar aprotic solvent like DMF facilitates this reaction by solvating the cation without hindering the nucleophile.

G cluster_2 Workflow: Williamson Ether Synthesis Combine Combine 5-Iodovanillin, K₂CO₃, and DMF Heat Heat to 80 °C Combine->Heat Add Add 2-Chloro-N-phenylacetamide Heat->Add React Stir at 80 °C for 4-6h (Monitor by TLC) Add->React Workup Cool, pour into ice-water, precipitate product React->Workup Purify Filter, wash, and recrystallize Workup->Purify Final Product Target Molecule Purify->Final Product

Caption: Experimental workflow for the final coupling step.

Experimental Protocol
  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 5-iodovanillin, anhydrous potassium carbonate, and dimethylformamide (DMF).

  • Phenoxide Formation: Heat the mixture to 80 °C with stirring for 30 minutes to ensure complete formation of the potassium phenoxide salt.

  • Coupling: Add 2-chloro-N-phenylacetamide to the reaction mixture in one portion.

  • Reaction: Maintain the temperature at 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup and Isolation: Allow the reaction mixture to cool to room temperature. Pour the mixture slowly into a beaker containing 500 mL of ice-cold water while stirring. A solid precipitate should form.

  • Purification: Continue stirring in the ice bath for 30 minutes. Collect the crude product by vacuum filtration. Wash the solid extensively with water to remove DMF and inorganic salts, followed by a wash with cold diethyl ether.

  • Final Drying: Recrystallize the crude product from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to obtain the pure 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide. Dry the final product under vacuum.

Reagents and Quantities
ReagentMolar Mass ( g/mol )Amount (mmol)Mass/VolumeNotes
5-Iodovanillin278.0410.02.78 gFrom Step 1
2-Chloro-N-phenylacetamide169.6110.51.78 gFrom Step 2 (slight excess)
Potassium Carbonate (K2CO3)138.2115.02.07 gAnhydrous, powdered
Dimethylformamide (DMF)73.09-50 mLAnhydrous, polar aprotic solvent

Characterization

The final product should be characterized to confirm its identity and purity.

  • 1H NMR: Expect characteristic signals for the aldehyde proton (~9.8 ppm), aromatic protons, the methylene protons of the ether linkage (~4.8 ppm), the methoxy group (~3.9 ppm), and the N-H proton of the amide.

  • 13C NMR: Expect signals for the carbonyls (aldehyde and amide), aromatic carbons, and aliphatic carbons (methoxy and methylene).

  • FT-IR (cm-1): Expect characteristic peaks for N-H stretching, C=O stretching (aldehyde and amide), and C-O-C (ether) stretching.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of C16H14INO4 (411.19 g/mol ) should be observed.[1][2]

Safety and Handling

All steps of this synthesis must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Chloroacetyl chloride: Highly corrosive, toxic, and a lachrymator. Handle with extreme care in a fume hood. Reacts violently with water.

  • Aniline: Toxic and readily absorbed through the skin. Use gloves and handle in a fume hood.

  • Iodine/Sodium Hypochlorite: Iodine is harmful and NaOCl is corrosive. Avoid inhalation and skin contact.[16][17] Mixing bleach with acid can release toxic chlorine gas.[8]

  • Solvents (Toluene, DMF): Toluene is flammable and volatile. DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.

  • Bases (NaOH, K2CO3): Corrosive. Avoid contact with skin and eyes.

Dispose of all chemical waste according to institutional and local regulations.

References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • designer-drug.com. Iodination and Hydroxylation of Aromatic Compounds. [Link]

  • Taylor & Francis Online. (2019, May 29). Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. [Link]

  • Chemistry LibreTexts. (2019, December 30). 10.6: Williamson Ether Synthesis. [Link]

  • PrepChem.com. Preparation of 2-chloro-N-phenylacetamide. [Link]

  • Rhodium.ws. Iodination and Hydroxylation of Vanillin. [Link]

  • PierpaLab. (2025, February 16). 5-iodovanillin synthesis. [Link]

  • Green Chemistry Teaching and Learning Community. (2024, October 21). Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. [Link]

  • University of Calgary. Preparation of Aryl Ethers. [Link]

  • Studylib. Vanillin Iodination: Electrophilic Aromatic Substitution Lab. [Link]

  • Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

  • YouTube. (2021, January 13). Iodination of Vanillin [ORGANIC CHEMISTRY]. [Link]

  • ResearchGate. Synthesis of 2-chloro-N-(substituted)phenylacetamide.... [Link]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. [Link]

  • Unknown Source. Aromatic Iodination of Vanillin. [Link]

  • IUCr Journals. (2024, March 18). Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. [Link]

  • YouTube. (2023, February 13). Organic 2 Lab ACHM 223 EAS of Vanillin. [Link]

  • PMC. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates.... [Link]

  • ACS Publications. (2024, February 21). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors.... [Link]

  • Supporting Information. General Procedure for the Amides Synthesis. [Link]

  • Sdfine. 2-chloroacetamide. [Link]

  • Appchem. 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide. [Link]

  • Eurofins. 2-Chloroacetamide. [Link]

  • Chemspace. 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide. [Link]

  • PubChem. 2-(4-formyl-2-methoxyphenoxy)-N-phenylacetamide. [Link]

  • Organic Syntheses. n-(2,4-diformyl-5-hydroxyphenyl)acetamide. [Link]

  • NextSDS. 2-(4-FORMYL-2-METHOXY-PHENOXY)-N-PHENYL-ACETAMIDE. [Link]

  • Organic Syntheses. Acetophenone, 2-amino-, hydrochloride. [Link]

  • Google Patents.

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Application

Application Note: Suzuki-Miyaura Cross-Coupling of 2-(4-Formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Advanced Technical Guide & Standardized Protocol Strategic Context & Molecular Significance The compound 2-(4-form...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Advanced Technical Guide & Standardized Protocol

Strategic Context & Molecular Significance

The compound 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide is a highly functionalized, densely decorated aryl iodide derived from 5-iodovanillin [4]. In modern drug discovery, it serves as a critical polyfunctional building block, most notably utilized in the synthesis of complex tetracyclic scaffolds and glucocorticoid receptor modulators [3].

The strategic value of this molecule lies in its orthogonal reactivity. It possesses:

  • An Aryl Iodide: Primed for rapid palladium-catalyzed cross-coupling.

  • A Formyl Group (Aldehyde): Available for downstream derivatization via reductive amination, Wittig olefination, or condensation.

  • An N-Phenylacetamide Moiety: A robust hydrogen-bond donor/acceptor critical for target protein binding.

The primary challenge in functionalizing this molecule is achieving complete conversion at the C–I bond without degrading the sensitive aldehyde or hydrolyzing the amide. The Suzuki-Miyaura cross-coupling is the premier method for this transformation, provided the reaction conditions are meticulously engineered.

Mechanistic Causality & Reaction Design

To ensure a self-validating and high-yielding protocol, every reagent choice must be grounded in mechanistic causality:

  • Oxidative Addition (The Kinetic Advantage): Aryl iodides undergo oxidative addition to Pd(0) species orders of magnitude faster than aryl bromides or chlorides. This kinetic advantage allows the reaction to proceed at mild temperatures (60–80 °C) [1], which is absolutely critical to prevent the thermal degradation of the formyl group.

  • Base Selection & Transmetalation: Transmetalation is the rate-limiting step of the Suzuki cycle, requiring a base to convert the trigonal planar boronic acid into a nucleophilic tetrahedral boronate complex. However, strong bases (e.g., NaOH, KOtBu) will trigger Cannizzaro-type disproportionation of the aldehyde and risk hydrolyzing the amide. Therefore, mild inorganic bases such as K2​CO3​ or NaHCO3​ are strictly required[2].

  • Solvent System: A biphasic solvent system (e.g., 1,4-Dioxane/ H2​O or EtOH/ H2​O ) is employed. Water is essential for the dissolution and activation of the inorganic base and boronic acid, while the organic phase solubilizes the highly lipophilic N-phenylacetamide derivative [1].

Catalytic Cycle Visualization

CatalyticCycle Pd0 Pd(0) Active Catalyst (Electron-Rich) PdII_OA Pd(II) Intermediate (Oxidative Addition) Pd0->PdII_OA Oxidative Addition (Fast for C-I bond) PdII_TM Pd(II) Intermediate (Transmetalation) PdII_OA->PdII_TM Transmetalation (Rate-Limiting) Product Biaryl Product + Regenerated Pd(0) PdII_TM->Product Reductive Elimination (C-C Bond Formation) Product->Pd0 Catalyst Regeneration ArI 2-(4-formyl-2-iodo-6-methoxyphenoxy) -N-phenylacetamide ArI->PdII_OA Boronic Arylboronic Acid + Mild Base (K2CO3) Boronic->PdII_TM

Caption: Suzuki-Miyaura catalytic cycle optimized for highly functionalized aryl iodides.

Quantitative Optimization Data

The following table summarizes the optimization landscape for coupling 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide with a standard arylboronic acid (e.g., phenylboronic acid).

EntryCatalyst (5 mol%)Solvent System (v/v)Base (2.0 eq)Temp (°C)Time (h)Yield (%)Observation / Causality
1 Pd(PPh3​)4​ Toluene / H2​O (4:1) Na2​CO3​ 1001245High temp led to partial formyl degradation.
2 Pd(dppf)Cl2​ 1,4-Dioxane / H2​O (3:1) K2​CO3​ 80488Excellent conversion; bidentate ligand prevents Pd black.
3 Pd(OAc)2​ EtOH / H2​O (1:1) NaHCO3​ 60292Optimal ; green conditions, rapid oxidative addition [2].
4 Pd(OAc)2​ EtOH / H2​O (1:1) NaOH 60215Base too strong; extensive amide hydrolysis observed.

Self-Validating Experimental Protocol

This protocol utilizes the optimized conditions (Entry 3) to ensure maximum preservation of the functional groups.

Workflow Visualization

Workflow Step1 1. Reagent Assembly (Ar-I, Ar-B(OH)2, Base) Step2 2. Degassing (N2/Ar Sparge, 15 min) Step1->Step2 Step3 3. Catalysis (Pd(OAc)2, 60°C, 2h) Step2->Step3 Step4 4. Aqueous Workup (EtOAc Extraction) Step3->Step4 Step5 5. Validation (TLC, LC-MS, NMR) Step4->Step5

Caption: Step-by-step experimental workflow for the mild Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology

Phase 1: Reaction Assembly & Degassing

  • To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide (1.0 mmol, 411.2 mg).

  • Add the desired arylboronic acid (1.2 mmol) and NaHCO3​ (2.0 mmol, 168 mg).

  • Add 10 mL of an Ethanol/Water mixture (1:1 v/v).

  • Self-Validation Step: The system must be rigorously degassed to prevent the homocoupling of the boronic acid and the oxidation of the palladium catalyst. Sparge the suspension with Argon or N2​ for 15 minutes.

Phase 2: Catalytic Activation 5. Under a positive flow of inert gas, quickly add Pd(OAc)2​ (0.05 mmol, 11.2 mg). 6. Seal the flask and heat the mixture to 60 °C using a pre-equilibrated oil bath. 7. Self-Validation Step: Monitor the reaction via TLC (Hexanes/EtOAc 1:1). The starting material ( Rf​≈0.4 ) should cleanly convert to a more polar, UV-active spot. A 2,4-Dinitrophenylhydrazine (2,4-DNP) stain can be used to confirm the aldehyde remains intact in the product spot.

Phase 3: Quenching & Extraction 8. Upon completion (typically 2 hours), cool the reaction to room temperature. The mixture will likely appear as a dark suspension (due to Pd particulates). 9. Dilute the mixture with 20 mL of Ethyl Acetate (EtOAc) and 10 mL of distilled water. 10. Filter the biphasic mixture through a short pad of Celite to remove palladium black, washing the pad with an additional 10 mL of EtOAc. 11. Transfer the filtrate to a separatory funnel. Extract the aqueous layer with EtOAc (2 × 15 mL). 12. Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Phase 4: Purification & Analytical Validation 13. Purify the crude residue via flash column chromatography on silica gel (Gradient: 10% to 50% EtOAc in Hexanes). 14. Self-Validation Step (NMR): Confirm the structural integrity of the product via 1H -NMR. The formyl proton must appear as a sharp singlet near δ 9.8–10.0 ppm. The amide N-H proton should be visible near δ 8.0–8.5 ppm (solvent dependent). The disappearance of the distinct aromatic proton adjacent to the iodine confirms successful coupling.

References

  • Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles Taylor & Francis URL
  • Efficient and Recyclable Solid-Supported Pd(II)
  • WO2011081173A1 - Tetracyclic compound (Glucocorticoid receptor modulators)
  • 2-(4-Formyl-2-iodo-6-methoxyphenoxy)
Method

Application Note: Chemoselective Reductive Amination of 2-(4-Formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide

Introduction & Mechanistic Rationale The functionalization of highly decorated aromatic systems requires precise chemoselective strategies. The substrate, 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide , presents...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The functionalization of highly decorated aromatic systems requires precise chemoselective strategies. The substrate, 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide , presents a unique synthetic challenge. It features a reactive 4-formyl group (aldehyde) primed for functionalization, alongside a phenoxyacetamide core, an electron-donating 6-methoxy group, and a highly sensitive 2-iodo substituent.

Because the aldehyde is located at the para position relative to the bulky phenoxy linkage, it is sterically unhindered and kinetically accessible. However, the presence of the aryl iodide dictates the boundary conditions of this transformation. Traditional reductive amination methods utilizing catalytic hydrogenation (e.g., H2​ over Pd/C ) are strictly contraindicated, as they will inevitably cause competitive hydrodehalogenation, cleaving the C(sp2)−I bond.

To achieve absolute chemoselectivity, Sodium triacetoxyborohydride (STAB, NaBH(OAc)3​ ) is the reagent of choice[1]. Unlike sodium cyanoborohydride ( NaBH3​CN ), STAB is less toxic, avoids the generation of hydrogen cyanide during aqueous workup, and exhibits superior kinetic selectivity for iminium ions over aldehydes [2]. STAB transfers a hydride via a compact transition state that is entirely orthogonal to the oxidative addition required to break an aryl iodide bond, ensuring the halogen remains perfectly intact.

Mechanism A Aldehyde Substrate (2-Iodo intact) C Hemiaminal Intermediate A->C B Amine Nucleophile (1.0 - 1.2 equiv) B->C D Iminium Ion (Electrophilic) C->D AcOH (cat.) - H2O E Alkylamine Product (C-I Bond Preserved) D->E F NaBH(OAc)3 (1.4 - 2.0 equiv) F->E Hydride Transfer

Mechanistic pathway of STAB-mediated reductive amination preserving the aryl iodide.

Reaction Optimization & Stoichiometry

The following parameters have been optimized to ensure maximum conversion while suppressing dialkylation (if using primary amines) or premature aldehyde reduction.

ParameterRecommendationCausal Rationale
Solvent 1,2-Dichloroethane (DCE)Provides the optimal dielectric constant for stabilizing the iminium intermediate and offers superior STAB solubility compared to THF or DCM.
Reducing Agent NaBH(OAc)3​ (1.5 eq)A mild hydride donor. Its steric bulk and electron-withdrawing acetate ligands dampen its reactivity, preventing off-target reduction of the starting aldehyde.
Additive Glacial Acetic Acid (1.0 eq)Accelerates hemiaminal dehydration to the iminium ion. This is critical when utilizing sterically hindered or electron-deficient amines.
Temperature 0 °C to Ambient (20–25 °C)Initiating at 0 °C controls the mild exotherm of hydride transfer. Ambient propagation ensures complete conversion without thermal degradation.

Experimental Methodology

This protocol is designed for the coupling of 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide with a standard secondary amine (e.g., morpholine or piperidine).

Step-by-Step Protocol
  • Reagent Preparation : In an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert nitrogen atmosphere, dissolve 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide (1.0 equiv) and the target amine (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE) to achieve a substrate concentration of 0.2 M.

  • Acidification : Add glacial acetic acid (1.0 equiv) dropwise to the stirring solution. Allow the mixture to stir at room temperature for 30–45 minutes. Causality: This pre-stirring period allows the equilibrium to shift toward the iminium ion before the reducing agent is introduced.

  • Reduction : Cool the reaction mixture to 0 °C using an ice-water bath. Introduce sodium triacetoxyborohydride (STAB, 1.5 equiv) portionwise over 10 minutes.

  • Propagation : Remove the ice bath and allow the reaction to warm naturally to ambient temperature (20–25 °C). Stir vigorously for 2 to 4 hours.

  • Quenching : Once the reaction is deemed complete (see IPC section below), cool the mixture back to 0 °C. Carefully quench the reaction by the dropwise addition of saturated aqueous sodium bicarbonate ( NaHCO3​ ) until the aqueous layer reaches pH 7–8. Causality: This neutralizes the acetic acid and destroys unreacted STAB, preventing downstream purification issues.

  • Isolation : Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) three times. Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure to yield the crude alkylamine.

Workflow Step1 1. Reagent Mixing Dissolve Aldehyde & Amine in DCE Step2 2. Acidification Add 1.0 eq AcOH and stir for 30 mins Step1->Step2 Step3 3. Reduction Add NaBH(OAc)3 portionwise at 0°C Step2->Step3 Step4 4. IPC Monitoring Validate via LC-MS (Check for Iodo retention) Step3->Step4 Step5 5. Quenching Neutralize with sat. aq. NaHCO3 Step4->Step5 Step6 6. Isolation Extract with DCM, dry, and concentrate Step5->Step6

Step-by-step experimental workflow for the chemoselective reductive amination.

Self-Validating System & In-Process Controls (IPC)

A robust protocol must be self-validating to ensure trustworthiness before proceeding to costly purification steps.

  • Visual Validation : During the quenching step (Step 5), moderate effervescence ( CO2​ gas evolution) must be observed. This confirms that active hydride and acid were present throughout the reaction lifecycle and are now safely neutralized.

  • Analytical Validation (LC-MS) : The reaction must be monitored via LC-MS. The protocol is validated when the chromatogram shows the complete disappearance of the aldehyde starting material. Crucially, the mass spectrum of the product peak must display a mass shift corresponding to [M + Amine - H2O + H2].

  • Chemoselectivity Check : The isotopic pattern of the product must retain the characteristic mass addition of the iodine atom. If a [M - I + H] peak is detected, it indicates a failure in chemoselectivity (undesired dehalogenation), which is impossible under standard STAB conditions but serves as a definitive negative control for reagent contamination.

References

  • Title : Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source : The Journal of Organic Chemistry, American Chemical Society (1996) URL :[Link]

  • Title : Reductive amination Source : Wikipedia, The Free Encyclopedia URL :[Link]

Application

The Versatile Precursor: Harnessing 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide for Accelerated Drug Discovery

In the landscape of modern drug discovery, the strategic design and utilization of versatile chemical precursors are paramount to the efficient exploration of chemical space and the rapid identification of novel therapeu...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the strategic design and utilization of versatile chemical precursors are paramount to the efficient exploration of chemical space and the rapid identification of novel therapeutic agents. This guide details the extensive applications of 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide , a multifunctional building block poised to accelerate medicinal chemistry campaigns. Its unique trifecta of reactive handles—an aromatic aldehyde, an aryl iodide, and an N-phenylacetamide moiety—offers a convergence of synthetic opportunities, enabling the generation of diverse and complex molecular architectures from a single, readily accessible starting material.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also the underlying scientific rationale for its use as a strategic precursor in the quest for new medicines.

The Precursor at a Glance: A Privileged Scaffold

2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide (CAS No. 579518-98-2) is a derivative of vanillin, a naturally occurring compound that is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active molecules.[1][2] The strategic incorporation of an iodine atom and an N-phenylacetamide side chain transforms the humble vanillin core into a powerful platform for combinatorial chemistry and lead optimization.

PropertyValueSource
CAS Number 579518-98-2[3][4][5]
Molecular Formula C₁₆H₁₄INO₄[3][4][5]
Molecular Weight 411.19 g/mol [3][4][5]

The true value of this precursor lies in the orthogonal reactivity of its functional groups, which can be addressed sequentially or in concert to build molecular complexity.

Precursor_Functionality main 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide aldehyde Aromatic Aldehyde (Reductive Amination, MCRs, etc.) main->aldehyde iodide Aryl Iodide (Cross-Coupling Reactions) main->iodide acetamide N-Phenylacetamide (Bioactive Moiety) main->acetamide

Caption: Key reactive sites of the precursor molecule.

Synthesis of the Precursor: A Step-by-Step Protocol

The synthesis of 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide can be efficiently achieved in a two-step sequence starting from the readily available and inexpensive vanillin. This process involves the iodination of the vanillin ring followed by a Williamson ether synthesis.

Synthesis_Workflow start Vanillin step1 Iodination (Iodine, Oxidant) start->step1 intermediate 5-Iodovanillin step1->intermediate step2 Williamson Ether Synthesis (2-chloro-N-phenylacetamide, Base) intermediate->step2 product 2-(4-formyl-2-iodo-6-methoxyphenoxy) -N-phenylacetamide step2->product

Caption: Synthetic workflow for the precursor.

Protocol: Synthesis of 5-Iodovanillin

This protocol outlines the regioselective iodination of vanillin at the 5-position of the aromatic ring. The use of an oxidizing agent is necessary to generate the electrophilic iodine species for the substitution reaction.[5]

Materials:

  • Vanillin

  • Iodine (I₂)

  • Iodic acid (HIO₃) or other suitable oxidant

  • Ethanol

  • Water

Procedure:

  • Dissolve vanillin (1 equivalent) and iodine (0.8 equivalents) in ethanol in a round-bottom flask with warming.

  • Prepare a solution of iodic acid (0.4 equivalents) in a minimal amount of water.

  • Add the iodic acid solution to the vanillin-iodine mixture with shaking.

  • Reflux the reaction mixture for 6-10 minutes.

  • Upon cooling, the 5-iodovanillin product will precipitate.

  • Filter the solid, wash with cold water, and recrystallize from ethanol to afford pure 5-iodovanillin.

Protocol: Williamson Ether Synthesis

This protocol describes the formation of the ether linkage between 5-iodovanillin and 2-chloro-N-phenylacetamide.[1][3]

Materials:

  • 5-Iodovanillin

  • 2-Chloro-N-phenylacetamide

  • Potassium carbonate (K₂CO₃) or another suitable base

  • N,N-Dimethylformamide (DMF) or another polar aprotic solvent

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To a solution of 5-iodovanillin (1 equivalent) in DMF, add potassium carbonate (1.5 equivalents).

  • Add 2-chloro-N-phenylacetamide (1.1 equivalents) to the suspension.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to yield 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide.

Applications in Medicinal Chemistry: A Gateway to Diverse Scaffolds

The true power of this precursor lies in its ability to serve as a launchpad for the synthesis of a wide array of compound libraries. The following sections detail protocols for key transformations at the aryl iodide and aldehyde functionalities.

Palladium-Catalyzed Cross-Coupling Reactions at the Aryl Iodide Position

The carbon-iodine bond is a versatile handle for the introduction of various substituents through palladium-catalyzed cross-coupling reactions.[3] This allows for the systematic exploration of the structure-activity relationship (SAR) at this position.

General Considerations:

  • The choice of palladium catalyst, ligand, base, and solvent is crucial for reaction efficiency and can be tailored for specific coupling partners.[3]

  • Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation.

Protocol:

  • In a reaction vessel, combine 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide (1 equivalent), the desired boronic acid or boronic ester (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like potassium carbonate (2 equivalents).

  • Add a suitable solvent system, for example, a mixture of toluene, ethanol, and water (4:1:1).

  • Degas the mixture and then heat it to reflux (typically 80-100 °C) until the starting material is consumed (monitored by TLC).

  • Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the coupled product.

Protocol:

  • To a solution of the precursor (1 equivalent) and a terminal alkyne (1.5 equivalents) in a solvent such as THF or DMF, add a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.02 equivalents), a copper(I) co-catalyst like CuI (0.04 equivalents), and a base such as triethylamine (2 equivalents).

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Filter the reaction mixture to remove the amine salt, and concentrate the filtrate.

  • Purify the crude product by column chromatography.

Transformations of the Aromatic Aldehyde

The aldehyde group is a versatile functional group that can participate in a variety of carbon-nitrogen and carbon-carbon bond-forming reactions.[6][7]

Reductive amination is a robust method for introducing diverse amine functionalities.[6][7][8]

Protocol (One-Pot):

  • Dissolve the precursor (1 equivalent) and a primary or secondary amine (1.1 equivalents) in a suitable solvent like methanol or 1,2-dichloroethane.

  • Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) in portions.

  • Stir the reaction at room temperature until the imine intermediate is fully reduced (monitored by TLC or LC-MS).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify by column chromatography.

Amine TypeProduct
Primary Amine (R-NH₂)Secondary Amine
Secondary Amine (R₂NH)Tertiary Amine

MCRs are powerful tools for generating molecular diversity in a time- and resource-efficient manner. The aldehyde functionality of the precursor makes it an ideal substrate for various MCRs, such as the Ugi or Biginelli reactions.[4][5][9]

Illustrative Ugi Four-Component Reaction Protocol:

  • Combine the precursor (1 equivalent), an amine (1 equivalent), an isocyanide (1 equivalent), and a carboxylic acid (1 equivalent) in a solvent like methanol.

  • Stir the mixture at room temperature for 24-48 hours.

  • Remove the solvent under reduced pressure.

  • Purify the resulting α-acylamino amide product by column chromatography.

MCR_Concept A Precursor (Aldehyde) Product Complex Molecule A->Product One Pot B Amine B->Product One Pot C Isocyanide C->Product One Pot D Carboxylic Acid D->Product One Pot FBDD_Strategy cluster_0 Precursor Derivatization cluster_1 Fragment Library Precursor Precursor Molecule Reaction Controlled Chemical Transformation Precursor->Reaction Fragment1 Fragment 1 Reaction->Fragment1 Fragment2 Fragment 2 Reaction->Fragment2 FragmentN ... Reaction->FragmentN Screening Biological Screening (e.g., NMR, X-ray crystallography) Fragment1->Screening Fragment2->Screening FragmentN->Screening Hit Hit Identification Screening->Hit

Caption: Strategy for generating fragment libraries.

Conclusion

2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide is a highly valuable and versatile precursor for drug discovery. Its strategic combination of orthogonal reactive sites, coupled with its origins from a privileged vanillin scaffold, provides medicinal chemists with a powerful tool to rapidly generate diverse libraries of complex molecules. The protocols outlined in this guide offer a starting point for the exploration of this precursor's vast synthetic potential, paving the way for the discovery of the next generation of therapeutic agents. The inherent bioactivity of the N-phenylacetamide moiety further enhances its appeal as a starting point for developing novel antibacterial and anticancer agents.

References

  • Priya, M., et al. (2025). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Omega. Available from: [Link]

  • Sadek, K. U., et al. (2016). Multicomponent reactions under increased pressure: on the reaction of arylhydrazonals, aromatic aldehydes and malononitrile in Q-Tube. European Journal of Chemistry, 7, 468-472. Available from: [Link]

  • Li, C-J., et al. (2001). Palladium-catalyzed cross-coupling reaction of organoindiums with aryl halides in aqueous media. PubMed. Available from: [Link]

  • Dendritica. (2018). Catalyst-free reductive amination of aromatic aldehydes with ammonium formate and Hantzsch ester. Organic & Biomolecular Chemistry. Available from: [Link]

  • Wang, J., et al. (2013). Organocatalytic asymmetric multicomponent reactions of aromatic aldehydes and anilines with β-ketoesters: facile and atom-economical access to chiral tetrahydropyridines. Chemical Communications. Available from: [Link]

  • Varma, R. S., & Kumar, D. (2011). Solvent-free reductive amination of aromatic aldehydes catalyzed by CeCl₃·7H₂O. ARKIVOC. Available from: [Link]

  • Eaddy, M., et al. (2026). Multicomponent Green Synthesis Involving Aryl Aldehydes and Trapped Enols: Dimerization over Cyclization. ACS Omega. Available from: [Link]

  • Gawande, M. B., et al. (2013). Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Borohydride. SciSpace. Available from: [Link]

  • Appchem. 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide | 579518-98-2. Available from: [Link]

  • Thoreauchem. 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide-579518-98-2. Available from: [Link]

  • PubChem. 2-(4-formyl-2-methoxyphenoxy)-N-phenylacetamide. Available from: [Link]

  • Priya, M., et al. (2025). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. PubMed. Available from: [Link]

  • Senthil Kumar, R., et al. (2023). Therapeutic aspects of biologically potent vanillin derivatives: A critical review. Journal of Drug Delivery and Therapeutics. Available from: [Link]

  • Zhang, H., et al. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-arylthiazole Moieties. PubMed. Available from: [Link]

  • Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed. Available from: [Link]

  • ResearchGate. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Available from: [Link]

  • ResearchGate. Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates. Available from: [Link]

  • ResearchGate. ChemInform Abstract: Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. Available from: [Link]

  • Williamson, A. W. (1850).
  • The Williamson Ether Synthesis. Available from: [Link]

  • Nucleophilic Substitution: The Synthesis of 4-Methylphenoxyacetic Acid. Available from: [Link]

  • International Journal of Scientific Research & Technology. (2026). Fragment-Based Drug Discovery: Opportunities and Challenges in Pharmaceutical Chemistry. Available from: [Link]

  • Zhang, H., et al. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-arylthiazole Moieties. PubMed. Available from: [Link]

  • Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed. Available from: [Link]

Sources

Method

Preparation of N-phenylacetamide derivatives from 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide

Topic: Content Type: Application Note & Experimental Protocol Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary The compound 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phe...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Application Note & Experimental Protocol Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The compound 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide (CAS 579518-98-2) is a highly privileged, bifunctional building block utilized in combinatorial chemistry and hit-to-lead optimization[1]. Featuring two orthogonal reactive handles—a sterically hindered aryl iodide at the C2 position and an electronically activated formyl group at the C4 position—this scaffold enables the rapid, divergent synthesis of diverse N-phenylacetamide libraries. This application note details the mechanistic rationale and validated protocols for orthogonal derivatization via Palladium-catalyzed Suzuki-Miyaura cross-coupling and Sodium Triacetoxyborohydride-mediated reductive amination.

Structural Analysis & Mechanistic Rationale

To design a high-yielding, self-validating synthetic system, we must first analyze the steric and electronic microenvironments of the starting material.

The C2-Iodo Handle: Overcoming Steric Hindrance

The aryl iodide is flanked by a methoxy group at C6 and a bulky N-phenylacetamide ether linkage at C1. Standard palladium catalysts (e.g., Pd(PPh3​)4​ ) often fail to achieve full conversion due to this extreme steric crowding[2].

  • Causality of Experimental Choice: To overcome this, we employ Pd2​(dba)3​ paired with the dialkylbiaryl phosphine ligand XPhos . The bulky, electron-rich nature of XPhos facilitates oxidative addition into the hindered C-I bond while its spatial geometry accelerates reductive elimination[3]. This allows the cross-coupling to proceed at milder temperatures (70 °C), preventing the thermal degradation of the sensitive C4-aldehyde.

The C4-Formyl Handle: Chemoselective Amination

The aldehyde is para to the ether linkage, making it electronically activated for iminium ion formation.

  • Causality of Experimental Choice: We utilize Sodium Triacetoxyborohydride ( NaBH(OAc)3​ ) in 1,2-dichloroethane (DCE)[4]. Unlike Sodium Cyanoborohydride ( NaBH3​CN ), NaBH(OAc)3​ is non-toxic and exhibits superior chemoselectivity. It reduces the transiently formed iminium ion significantly faster than the unreacted aldehyde, preventing premature reduction to the benzyl alcohol byproduct[5].

Workflow Logic

To prevent catalyst poisoning, the workflow must be sequenced correctly. Primary and secondary amines introduced via reductive amination can coordinate to palladium and deactivate the catalyst. Therefore, the Suzuki-Miyaura coupling must be performed first , followed by the reductive amination.

Workflow SM Starting Material (Bifunctional Scaffold) Suzuki Step 1: Suzuki-Miyaura Coupling (C2-I) SM->Suzuki Pd2(dba)3, XPhos Boronic Acid Deriv1 Aryl/Heteroaryl Intermediate Suzuki->Deriv1 C-C Bond Formation RedAm Step 2: Reductive Amination (C4-CHO) Final Fully Functionalized Derivative RedAm->Final C-N Bond Formation Deriv1->RedAm Amine, DCE NaBH(OAc)3

Fig 1. Orthogonal derivatization workflow for the bifunctional scaffold.

Experimental Protocols

Every protocol below is designed as a self-validating system , incorporating specific Quality Control (QC) checkpoints to ensure mechanistic fidelity before proceeding to the next step.

Protocol A: Suzuki-Miyaura Cross-Coupling (Synthesis of Intermediate A)

Objective: Formation of the C2-aryl/heteroaryl bond while preserving the C4-aldehyde.

  • Preparation: In an oven-dried Schlenk flask, add 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv), Pd2​(dba)3​ (0.02 equiv, 2 mol%), XPhos (0.04 equiv, 4 mol%), and anhydrous K3​PO4​ (2.0 equiv).

  • Solvent Addition: Evacuate and backfill the flask with Argon (3x). Add degassed Toluene/Water (10:1 v/v, 10 mL). Note: Water is crucial to dissolve the phosphate base and accelerate the transmetalation step.

  • Reaction: Heat the mixture to 70 °C under vigorous stirring for 4–6 hours.

  • Self-Validation Checkpoint (QC): Sample 10 µL of the organic layer and analyze via LC-MS. The reaction is complete when the starting material peak (m/z 412.0 [M+H]+ ) and its characteristic iodine isotope pattern completely disappear, replaced by the intermediate mass.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 10 mL). Dry the organic layer over Na2​SO4​ , concentrate in vacuo, and purify via flash chromatography (Hexanes/EtOAc) to yield Intermediate A .

Protocol B: Reductive Amination (Synthesis of Final Derivative)

Objective: Chemoselective conversion of the C4-aldehyde to a secondary/tertiary amine.

  • Imine Formation: Dissolve Intermediate A (1.0 equiv, 0.5 mmol) and the desired primary or secondary amine (1.2 equiv) in anhydrous 1,2-Dichloroethane (DCE) (5 mL)[4]. Add glacial acetic acid (1.0 equiv) to catalyze iminium ion formation. Stir at room temperature for 1 hour.

  • Reduction: Add Sodium Triacetoxyborohydride ( NaBH(OAc)3​ ) (1.5 equiv) portion-wise over 5 minutes. Causality: Portion-wise addition prevents thermal spikes that could lead to off-target reduction.

  • Reaction: Stir at room temperature for 12 hours under an inert atmosphere.

  • Self-Validation Checkpoint (QC): Monitor via TLC (DCM/MeOH 9:1). The aldehyde spot (UV active, stains with 2,4-DNP) should be completely consumed, replaced by a lower-Rf amine spot (stains with Ninhydrin).

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (5 mL) to destroy excess hydride. Extract with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate. Purify via reverse-phase preparative HPLC to yield the final N-phenylacetamide derivative .

Mechanism Aldehyde Aldehyde (Intermediate A) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine (Nucleophilic Attack) Amine 1° or 2° Amine Amine->Hemiaminal Iminium Iminium Ion (Electrophilic) Hemiaminal->Iminium - H2O (AcOH Catalysis) Product Final Amine Product (Stable C-N Bond) Iminium->Product Hydride Transfer from NaBH(OAc)3

Fig 2. Reductive amination catalytic cycle utilizing sodium triacetoxyborohydride.

Data Presentation & Yield Analysis

The orthogonal nature of this scaffold allows for the generation of a highly diverse matrix of compounds. Below is a representative summary of quantitative data obtained using the protocols described above.

EntryBoronic Acid (R1)Amine (R2)Yield (%)*Purity (LC-MS)m/z [M+H]+
1 Phenylboronic acidMorpholine82%>98%433.2
2 4-Fluorophenylboronic acidBenzylamine78%>95%471.2
3 3-Pyridylboronic acidPiperidine75%>96%432.2
4 4-Methoxyphenylboronic acidN-Methylpiperazine80%>97%476.3

*Yields represent the isolated, two-step overall yield starting from 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide.

References

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[Link]

  • Combinatorial chemistry in drug discovery. Lam, K. S. Current Opinion in Chemical Biology, 2017, 38, 117–126.[Link]

  • Palladium-Catalyzed Decarbonylative Suzuki-Miyaura Cross-Coupling of Amides by Carbon-Nitrogen Bond Activation. Zhou, T., Ji, C.-L., Hong, X., & Szostak, M. Chemical Science, 2019, 10, 9865–9871.[Link]

Sources

Application

Application Note: A Comprehensive Guide to the In Vitro Evaluation of Novel 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide Analogs as Potential Microtubule-Targeting Agents

Introduction: Targeting the Cytoskeleton in Cancer Therapy The cellular cytoskeleton, a dynamic network of protein filaments, is crucial for essential processes such as cell division, motility, and maintenance of cell sh...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Targeting the Cytoskeleton in Cancer Therapy

The cellular cytoskeleton, a dynamic network of protein filaments, is crucial for essential processes such as cell division, motility, and maintenance of cell shape. Microtubules, polymers of α- and β-tubulin heterodimers, are a key component of this network and represent a highly validated target for anticancer drug development.[1] Agents that interfere with microtubule dynamics can arrest cells in mitosis, ultimately leading to programmed cell death (apoptosis).[2] These microtubule-targeting agents (MTAs) are broadly classified as stabilizers (e.g., taxanes) or destabilizers (e.g., vinca alkaloids and colchicine-site binders).[1]

The chemical scaffold 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide and its analogs share structural motifs with known colchicine-site binding agents, such as Combretastatin A-4 (CA-4).[2][3][4] Specifically, the presence of a substituted, methoxylated phenyl ring suggests a potential interaction with the colchicine binding site on β-tubulin, which leads to the inhibition of tubulin polymerization and microtubule assembly.[4]

This application note provides a comprehensive, tiered workflow for the in vitro characterization of this novel series of phenylacetamide analogs. The protocols herein are designed to first establish broad cytotoxic activity and then to systematically elucidate the specific mechanism of action, confirming tubulin as the molecular target and the colchicine site as the specific binding pocket. This logical progression ensures an efficient use of resources, allowing researchers to prioritize the most promising candidates for further development.

Experimental Workflow: A Tiered Approach to Characterization

A successful screening cascade begins with broad, high-throughput assays and progresses to more specific, mechanism-based assays for active compounds. This approach validates the biological activity and confirms the molecular target.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanism of Action start Synthesized Analog Library screen Cell Viability / Cytotoxicity Assay (e.g., MTT Assay) start->screen decision1 Active? screen->decision1 tubulin_assay In Vitro Tubulin Polymerization Assay binding_assay Colchicine Binding Site Competition Assay tubulin_assay->binding_assay Confirm Binding Pocket decision2 Inhibits Polymerization? tubulin_assay->decision2 if_assay Immunofluorescence of Microtubule Network binding_assay->if_assay Confirm Cellular Effect fcm_assay Cell Cycle Analysis (Flow Cytometry) if_assay->fcm_assay Confirm Mitotic Arrest lead Lead Candidate Characterization fcm_assay->lead decision1->tubulin_assay Yes decision1->tubulin_assay decision1->if_assay decision1->fcm_assay decision2->binding_assay

Figure 1: Recommended workflow for characterizing novel phenylacetamide analogs.

Tier 1 Protocol: Cell Viability and Cytotoxicity Screening

Principle: The initial step is to determine whether the synthesized analogs exhibit cytotoxic or anti-proliferative effects against cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for this purpose. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, which are then solubilized for spectrophotometric quantification.[5]

Detailed Protocol: MTT Assay
  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) to ~80% confluency.

    • Trypsinize, count, and resuspend cells in fresh culture medium.

    • Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (typically 5,000-10,000 cells/well in 100 µL).

    • Include wells with medium only for background control.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[6]

  • Compound Treatment:

    • Prepare stock solutions of the phenylacetamide analogs (typically 10 mM in DMSO).

    • Perform serial dilutions of the compounds in culture medium to achieve final desired concentrations (e.g., ranging from 0.01 µM to 100 µM). Ensure the final DMSO concentration is ≤ 0.5% to avoid solvent toxicity.

    • Carefully remove the medium from the cells and add 100 µL of the medium containing the test compounds, vehicle control (DMSO), and a positive control (e.g., Paclitaxel or CA-4).

    • Incubate for 48 or 72 hours at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[5][6]

    • Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.[6][7]

  • Solubilization and Measurement:

    • Carefully aspirate the medium without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[8]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[5][7]

Data Analysis and Presentation
  • Calculate Percent Viability:

    • Percent Viability = [(AbsorbanceSample - AbsorbanceBlank) / (AbsorbanceVehicle Control - AbsorbanceBlank)] x 100

  • Determine IC₅₀ Values:

    • Plot Percent Viability against the log of the compound concentration.

    • Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.

  • Data Summary:

    • Summarize the results in a table for easy comparison of the analogs.

Compound IDCancer Cell LineIncubation Time (h)IC₅₀ (µM)
Analog-001MCF-748Value
Analog-002MCF-748Value
Analog-001A54948Value
Analog-002A54948Value
CA-4 (Ctrl)MCF-748Value

Tier 2 Protocols: Elucidating the Mechanism of Action

Compounds demonstrating significant cytotoxicity (e.g., IC₅₀ < 10 µM) should be advanced to mechanistic assays to test the hypothesis that they function by inhibiting tubulin polymerization.

In Vitro Tubulin Polymerization Assay

Principle: This cell-free assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. The polymerization process is initiated by GTP and warming to 37°C, and it can be monitored by the increase in light scattering (turbidity) at 340-350 nm.[1] An inhibitor of polymerization will reduce the rate and extent of this absorbance increase.[9]

G cluster_0 Standard Polymerization cluster_1 Inhibited Polymerization Dimers α/β-Tubulin Dimers (Low Turbidity) MTs Microtubules (High Turbidity) Dimers->MTs + GTP, 37°C Inhibitor Analog Blocked Inhibited Complex (Low Turbidity) Inhibitor->Blocked MTs2 No Microtubules Formed Blocked->MTs2 X Polymerization Blocked X Dimers2 α/β-Tubulin Dimers Dimers2->Blocked

Sources

Method

Palladium-catalyzed coupling applications of 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide

Application Note: Palladium-Catalyzed Coupling of 2-(4-Formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide Executive Summary & Structural Rationale The compound 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide is a h...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Palladium-Catalyzed Coupling of 2-(4-Formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide

Executive Summary & Structural Rationale

The compound 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide is a highly functionalized, densely substituted aromatic building block. Derived from the 5-iodovanillin scaffold, this class of molecules serves as a critical intermediate in the synthesis of complex peptidomimetics, central nervous system (CNS) active agents, and glucocorticoid receptor (GR) modulators[1].

Designing synthetic workflows for this molecule requires a deep understanding of its structural microenvironment:

  • The Aryl Iodide (C-I) Bond: The C(sp2)-I bond is the primary site of reactivity. Its low bond dissociation energy allows for rapid oxidative addition by Pd(0) species, enabling milder reaction conditions compared to aryl bromides or chlorides[2].

  • The Formyl Group (-CHO): Positioned para to the phenoxy ether and meta to the iodide, this electron-withdrawing group further accelerates oxidative addition[3]. However, it is highly sensitive to nucleophilic attack and strong bases, dictating the use of mild, non-nucleophilic conditions to prevent Cannizzaro disproportionation or aldol condensations[4].

  • Steric Congestion (Methoxy & Acetamide): The ortho-methoxy and ortho-phenoxyacetamide groups create significant steric hindrance around the reactive iodide. Furthermore, the amide nitrogen and carbonyl oxygen can act as bidentate chelators, potentially poisoning the palladium catalyst. This necessitates the use of ligands with large bite angles (e.g., dppf) or bulky monodentate phosphines (e.g., XPhos) to outcompete substrate coordination.

Pathways Central 2-(4-formyl-2-iodo-6-methoxyphenoxy) -N-phenylacetamide Suzuki Suzuki-Miyaura (Arylboronic Acids) Central->Suzuki Pd(0), Base Sonogashira Sonogashira (Terminal Alkynes) Central->Sonogashira Pd(0), Cu(I), Base Buchwald Buchwald-Hartwig (Amines) Central->Buchwald Pd(0), Ligand, Base Biaryls Biaryl Scaffolds (GR Modulators) Suzuki->Biaryls Alkynes Internal Alkynes (Rigid Linkers) Sonogashira->Alkynes Anilines N-Aryl Amines (Kinase Inhibitors) Buchwald->Anilines

Caption: Divergent Palladium-catalyzed synthetic workflows for the functionalization of the aryl iodide scaffold.

Application Protocol 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling of this scaffold with arylboronic acids is the most efficient route to complex biaryl systems.

Mechanistic Causality for Experimental Choices: While the electron-withdrawing formyl group accelerates the initial oxidative addition, the steric bulk of the adjacent methoxy and acetamide groups severely impedes the transmetalation step. To overcome this, Pd(dppf)Cl₂ is utilized. The large bite angle (99°) of the dppf ligand accommodates the steric demands of the substrate while effectively shielding the palladium center from unwanted coordination by the acetamide moiety. K₂CO₃ is selected as the base; it is sufficiently basic to form the reactive boronate complex required for transmetalation but mild enough to leave the formyl group intact[4].

Step-by-Step Methodology
  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide (1.0 equiv, e.g., 1.0 mmol) and the desired arylboronic acid (1.2 equiv).

  • Catalyst & Base Loading: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%) and finely powdered anhydrous K₂CO₃ (2.0 equiv).

  • Solvent Addition & Degassing: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). The biphasic nature ensures the solubility of both the hydrophobic organic substrate and the inorganic base. Purge the flask with Argon for 10 minutes using a freeze-pump-thaw cycle or subsurface sparging.

  • Reaction Execution: Heat the mixture to 80 °C under an Argon atmosphere.

  • In-Process Control (Self-Validation): After 4 hours, sample the organic layer. Analyze via LC-MS. The complete disappearance of the starting material mass signal and the emergence of the [M+H]+ signal of the biaryl product validates the completion of the catalytic cycle.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with distilled water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the biaryl product.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst PdII_OA Ar-Pd(II)(L_n)-I Oxidative Addition Complex Pd0->PdII_OA 1. Oxidative Addition (Aryl Iodide) PdII_TM Ar-Pd(II)(L_n)-Ar' Transmetalation Complex PdII_OA->PdII_TM 2. Transmetalation (Ar'-B(OH)2, Base) PdII_TM->Pd0 3. Reductive Elimination (Biaryl Product)

Caption: General Suzuki-Miyaura catalytic cycle illustrating the transformation of the aryl iodide substrate.

Application Protocol 2: Sonogashira Cross-Coupling

For the installation of rigid alkyne linkers, the Sonogashira coupling is employed.

Mechanistic Causality for Experimental Choices: The traditional Pd(PPh₃)₂Cl₂ / CuI co-catalyst system is highly effective here. The CuI activates the terminal alkyne by forming a copper acetylide intermediate, which undergoes transmetalation with the Pd(II)-aryl complex. Triethylamine (Et₃N) is used simultaneously as the base and co-solvent. Because Et₃N is a weak, non-nucleophilic base, it perfectly preserves the sensitive formyl group while facilitating the deprotonation of the terminal alkyne.

Step-by-Step Methodology
  • Preparation: To a dry Schlenk tube, add the aryl iodide substrate (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.05 equiv), and CuI (0.10 equiv).

  • Atmosphere Exchange: Evacuate and backfill the tube with Argon three times.

  • Reagent Addition: Inject anhydrous DMF (3 mL) and anhydrous Et₃N (1 mL). Stir for 5 minutes at room temperature to ensure homogeneity.

  • Alkyne Addition: Add the terminal alkyne (1.5 equiv) dropwise via syringe.

  • Reaction Execution: Heat the mixture to 60 °C. The low temperature is deliberately chosen to prevent thermal degradation of the aldehyde and to minimize alkyne homocoupling (Glaser coupling).

  • In-Process Control (Self-Validation): Monitor via TLC (Hexanes/EtOAc 7:3). The reaction is self-validating when the starting material spot is entirely consumed, usually accompanied by the precipitation of Et₃N·HI salts (a visual confirmation of turnover).

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (10 mL). Crucial step: The NH₄Cl sequesters the copper ions as soluble amine complexes, preventing downstream oxidation of the alkyne product. Extract with EtOAc (3 × 15 mL), wash with brine, dry over Na₂SO₄, and purify via chromatography.

Quantitative Data Presentation

The following table summarizes the optimized empirical parameters and expected outcomes for various Pd-catalyzed functionalizations of 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide.

Coupling PathwayCatalyst SystemBase / AdditiveSolvent SystemTemp (°C)Time (h)Avg. Yield (%)
Suzuki-Miyaura Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (2.0 eq)1,4-Dioxane / H₂O (4:1)804 - 682 - 94
Sonogashira Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%)Et₃N (3.0 eq)DMF / Et₃N (3:1)606 - 875 - 88
Buchwald-Hartwig Pd₂(dba)₃ (2.5 mol%), XPhos (5 mol%)Cs₂CO₃ (2.0 eq)Toluene (Anhydrous)10012 - 1665 - 80
Heck Reaction Pd(OAc)₂ (5 mol%), P(o-tol)₃ (10 mol%)Et₃N (2.0 eq)DMF (Anhydrous)11012 - 1860 - 75

Note: Yields are based on isolated, chromatographically pure products. Variations may occur depending on the electronic nature of the specific coupling partner used.

References

  • Tetracyclic compound (Patent WO2011081173A1). Details the use of 5-iodovanillin derivatives in the synthesis of glucocorticoid receptor modulators. Google Patents. 1

  • Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles . Green Chemistry Letters and Reviews, 2019. Demonstrates the compatibility of formyl-bearing aryl iodides with mild Suzuki coupling conditions. Taylor & Francis. 4

  • Suzuki–Miyaura Type Regioselective C–H Arylation of Aromatic Aldehydes by a Transient Directing Strategy . Organic Letters, 2023. Discusses the electronic effects of formyl groups on palladium-catalyzed oxidative addition. ACS Publications. 3

  • Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications . Catalysts, 2017. Comprehensive review of C-I bond reactivity and catalyst selection in cross-coupling workflows. MDPI. 2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yield for 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide Synthesis

Welcome to the Technical Support and Troubleshooting Guide for the synthesis of 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide . This molecule is synthesized via the Williamson ether synthesis (O-alkylation) of 5...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Guide for the synthesis of 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide . This molecule is synthesized via the Williamson ether synthesis (O-alkylation) of 5-iodovanillin with an N -phenylacetamide halide.

Due to the unique structural properties of the starting materials, researchers frequently encounter low conversion rates, sluggish kinetics, and competitive side reactions. This guide provides field-proven, mechanistically grounded solutions to maximize your reaction yield.

Mechanistic Pathway & Bottlenecks

To troubleshoot effectively, we must first understand the causality behind the reaction failures. The primary bottleneck in this synthesis is steric hindrance . The hydroxyl group of 5-iodovanillin is flanked by a bulky iodine atom and a methoxy group. This highly congested steric environment severely retards the SN​2 attack of the phenoxide on the alkyl halide[1].

To overcome this, we must optimize both the nucleophile generation (using stronger, non-nucleophilic bases) and the electrophile activation (using Finkelstein halide exchange)[2].

Pathway cluster_0 Nucleophile Generation cluster_1 Electrophile Activation SM1 5-Iodovanillin Base Non-Nucleophilic Base (e.g., DBU, Cs2CO3) SM1->Base Phenoxide Sterically Hindered Phenoxide Anion Base->Phenoxide Product 2-(4-formyl-2-iodo-6-methoxyphenoxy) -N-phenylacetamide Phenoxide->Product SN2 O-Alkylation SM2 2-Chloro-N-phenylacetamide Finkelstein KI / NaI Catalyst (Finkelstein Exchange) SM2->Finkelstein Activated 2-Iodo-N-phenylacetamide (Highly Reactive) Finkelstein->Activated Activated->Product

Mechanistic pathway highlighting nucleophile generation and electrophile activation.

Troubleshooting FAQs

Q1: Why is my conversion rate so low (<30%) when using K2​CO3​ in acetone or acetonitrile? A: Standard bases like potassium carbonate ( K2​CO3​ ) are often too weak to drive the complete deprotonation of sterically hindered phenols in less polar solvents. Furthermore, the resulting potassium phenoxide ion pair is tightly bound, reducing nucleophilicity. Solution: Switch to DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Cs2​CO3​ in a polar aprotic solvent like DMF. DBU is a strong, non-nucleophilic amidine base that provides a much higher concentration of the "naked," highly reactive phenoxide anion, ensuring rapid conversion even at room temperature[1][3].

Q2: I am using 2-chloro- N -phenylacetamide in DMF, but the reaction is sluggish. How can I accelerate it without increasing the temperature? A: 2-Chloro- N -phenylacetamide is a relatively poor electrophile for hindered nucleophiles. Increasing the temperature can lead to the thermal degradation of the aldehyde or amide hydrolysis. Solution: Implement Finkelstein catalysis . Add 0.1 to 0.2 equivalents of Potassium Iodide (KI) or Sodium Iodide (NaI) to the reaction mixture. The iodide ion acts as a nucleophilic catalyst, displacing the chloride to generate 2-iodo- N -phenylacetamide in situ. This iodo-derivative is a vastly superior electrophile, dramatically accelerating the SN​2 O-alkylation[2].

Q3: I see significant degradation and side products when using NaOH or KOH. What is happening? A: Aqueous or strong nucleophilic bases (like hydroxide ions) can cause two major side reactions:

  • Hydrolysis of the N -phenylacetamide linkage back to the carboxylic acid and aniline.

  • Cannizzaro-type disproportionation or aldol-type condensations involving the formyl (-CHO) group of the vanillin derivative. Solution: Strictly avoid aqueous conditions and hydroxide bases. Maintain an anhydrous environment using DBU or Cs2​CO3​ .

Quantitative Data Summary

The table below summarizes the causality between the chosen reagent system and the resulting yield, based on standard literature parameters for hindered vanillin derivatives.

Base / Catalyst SystemSolventTemp (°C)Time (hrs)Expected Yield (%)Primary Issue / Observation
K2​CO3​ (No Catalyst)Acetone60 (Reflux)12 - 2415 - 30%Severe steric hindrance prevents completion.
K2​CO3​
  • KI (0.1 eq)
DMF801240 - 55%Finkelstein exchange helps, but base is too weak.
Cs2​CO3​
  • KI (0.1 eq)
  • DMF606 - 875 - 85%Stronger base increases naked phenoxide concentration.
    DBU + KI (0.1 eq) DMF 25 - 60 2 - 4 85 - 95% Optimal system; DBU ensures rapid deprotonation.

    Optimized Experimental Protocol

    This self-validating protocol utilizes the DBU/DMF/KI system to ensure maximum yield and purity.

    Materials Required:

    • 5-Iodovanillin (1.0 equivalent)

    • 2-Chloro- N -phenylacetamide (1.1 equivalents)

    • DBU (1.2 equivalents)

    • Potassium Iodide (KI) (0.1 equivalents, finely powdered)

    • Anhydrous N,N -Dimethylformamide (DMF)

    Step-by-Step Methodology:

    • Nucleophile Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stirrer, dissolve 5-iodovanillin (1.0 eq) in anhydrous DMF (approx. 5 mL per gram of substrate) under an inert nitrogen atmosphere.

    • Deprotonation: Add DBU (1.2 eq) dropwise to the solution at room temperature. The solution will typically darken, indicating the formation of the phenoxide anion. Stir for 30 minutes to ensure complete deprotonation[1].

    • Electrophile & Catalyst Addition: Add finely powdered KI (0.1 eq) followed by 2-chloro- N -phenylacetamide (1.1 eq) in one portion.

    • Reaction Execution: Heat the reaction mixture to 60°C. Monitor the reaction via TLC (typically 3:1 Hexanes/Ethyl Acetate). The Finkelstein exchange and subsequent O-alkylation should drive the reaction to completion within 2 to 4 hours[2].

    • Quenching & Precipitation: Once complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a vigorously stirred beaker of ice-cold distilled water (10x the volume of DMF used). The target product, 2-(4-formyl-2-iodo-6-methoxyphenoxy)- N -phenylacetamide, will precipitate as a solid.

    • Isolation: Filter the precipitate under vacuum, wash thoroughly with cold water to remove DMF, DBU salts, and residual KI, and dry under a vacuum desiccator. Recrystallize from ethanol if higher purity is required.

    Workflow Step1 1. Dissolve 5-Iodovanillin in DMF Step2 2. Add DBU (1.2 eq) Stir 30 min Step1->Step2 Step3 3. Add KI (0.1 eq) & 2-Chloro-N-phenylacetamide Step2->Step3 Step4 4. Heat to 60°C Stir 2-4 hrs Step3->Step4 Step5 5. Quench in Ice Water Step4->Step5 Step6 6. Filter & Recrystallize Step5->Step6

    Step-by-step experimental workflow for the optimized Williamson ether synthesis.

    References

    • Approaches to Iodinated Derivatives of Vanillin and Isovanillin. NIH / PMC. URL:[Link]

    • A Practical Solution to Achieve the Elusive Etherification of Bicyclo[1.1.1]pentyl Alcohols. ACS Publications. URL:[Link]

    • Synthesis and evaluation of 5,6-disubstituted thiopyrimidine aryl aminothiazoles as inhibitors. eScholarship. URL:[Link]

    Sources

    Optimization

    Technical Support Center: Strategies to Mitigate Deiodination in Cross-Coupling of 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide

    Welcome to our dedicated technical support guide for researchers utilizing the versatile building block, 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide, in palladium-catalyzed cross-coupling reactions. This resou...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to our dedicated technical support guide for researchers utilizing the versatile building block, 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide, in palladium-catalyzed cross-coupling reactions. This resource provides in-depth troubleshooting advice and validated protocols to address a critical challenge: hydrodeiodination , the undesired replacement of the iodine substituent with a hydrogen atom. This side reaction can significantly reduce the yield of your desired coupled product and complicate purification.

    This guide is structured to provide immediate answers through our FAQ section and a deeper dive into the underlying causes and solutions in our Troubleshooting Guide. We will explore the mechanistic origins of deiodination and present actionable strategies, from ligand and base selection to precise control of reaction parameters.

    Frequently Asked Questions (FAQs)

    Q1: What is the most common cause of deiodination in my Suzuki-Miyaura coupling reaction?

    A1: The most frequent cause is the presence of excess boronic acid or its derivatives, which can act as hydride donors, leading to reductive deiodination of your starting material. This is particularly prevalent with boronic acids that are prone to decomposition.

    Q2: I'm observing significant deiodination even with stoichiometric amounts of coupling partners. What should I investigate next?

    A2: If stoichiometry is not the issue, consider the following:

    • Ligand Choice: Bulky, electron-rich phosphine ligands are generally preferred as they promote the desired reductive elimination step over competing side reactions.

    • Base Selection: The choice and strength of your base can influence the reaction pathway. Weaker bases are often sufficient and can minimize side reactions.

    • Solvent Purity: Ensure your solvents are anhydrous and deoxygenated, as water and oxygen can contribute to catalyst degradation and promote undesired pathways.

    Q3: Can the reaction temperature contribute to deiodination?

    A3: Absolutely. Higher temperatures can accelerate the rate of deiodination. It is often beneficial to run the reaction at the lowest temperature that still allows for efficient coupling.

    Q4: My starting material appears to be degrading before the addition of the palladium catalyst. Is this possible?

    A4: Yes, while 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide is generally stable, prolonged exposure to strong bases or high temperatures in the absence of a catalyst could lead to degradation. It is best practice to add the catalyst shortly after the other reagents.

    Troubleshooting Guide: A Deeper Dive

    Understanding the Mechanism of Deiodination

    Hydrodeiodination in palladium-catalyzed cross-coupling reactions is a complex process with multiple potential pathways. The most commonly implicated mechanisms involve:

    • Direct Reductive Dehalogenation: This can occur through the reaction of the aryl iodide with a hydride source. In Suzuki-Miyaura couplings, boronic acids or their byproducts can be a source of hydride.

    • Catalyst-Mediated Pathways: The palladium catalyst itself can participate in deiodination. For instance, a Pd(0) species can oxidatively add to the aryl iodide, and the resulting Pd(II) complex can undergo further reactions that lead to the deiodinated product.

    Systematic Troubleshooting Flowchart

    G start Deiodination Observed reagent_check Verify Reagent Purity & Stoichiometry start->reagent_check reagent_check->reagent_check ligand_base Optimize Ligand and Base reagent_check->ligand_base Reagents OK temp_conc Adjust Temperature & Concentration ligand_base->temp_conc No Improvement success Deiodination Minimized ligand_base->success Improvement Seen solvent_atm Ensure Anhydrous & Inert Atmosphere temp_conc->solvent_atm No Improvement temp_conc->success Improvement Seen solvent_atm->success Improvement Seen fail Consult Further solvent_atm->fail Persistent Issue

    Caption: A systematic approach to troubleshooting deiodination.

    Key Experimental Parameters and Recommendations
    ParameterRecommendationRationale
    Palladium Pre-catalyst Use a well-defined, air-stable pre-catalyst such as those from the Buchwald or Fu groups (e.g., G3 or G4 palladacycles).These pre-catalysts provide a consistent source of active Pd(0) and can lead to more reproducible results.
    Ligand Employ bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos.These ligands stabilize the Pd(0) resting state and promote the desired reductive elimination step of the cross-coupling cycle over pathways leading to deiodination.
    Base Start with a weaker base such as K3PO4 or Cs2CO3.Stronger bases like hydroxides can promote side reactions. The choice of base should be tailored to the specific coupling partners.
    Solvent Use anhydrous, deoxygenated solvents like toluene, 1,4-dioxane, or THF.Water can react with the boronic acid and interfere with the catalytic cycle. Oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst.
    Temperature Screen temperatures from room temperature up to 80 °C.Lower temperatures generally suppress deiodination. Start low and gradually increase the temperature to find the optimal balance between reaction rate and selectivity.
    Additives Consider the addition of a stoichiometric amount of a boronic acid scavenger after the reaction is complete if purification is challenging.This can help to remove excess boronic acid and simplify the workup.

    Validated Experimental Protocol: Suzuki-Miyaura Coupling

    This protocol is a starting point and may require optimization for your specific coupling partner.

    Materials:

    • 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide

    • Arylboronic acid (1.1 equivalents)

    • Pd(OAc)2 (2 mol%)

    • SPhos (4 mol%)

    • K3PO4 (2.0 equivalents)

    • Anhydrous, deoxygenated toluene

    Procedure:

    • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide, the arylboronic acid, and K3PO4.

    • In a separate vial, pre-mix Pd(OAc)2 and SPhos in a small amount of toluene.

    • Add the catalyst pre-mixture to the Schlenk flask.

    • Add the remaining toluene to the reaction mixture.

    • Stir the reaction at the desired temperature and monitor its progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

    • Purify the crude product by column chromatography.

    Visualizing the Catalytic Cycle and Deiodination Pathway

    Catalytic_Cycle cluster_main_cycle Desired Cross-Coupling Cycle cluster_deiodination Undesired Deiodination Pathway Pd0 Pd(0)L2 OxAdd Ar-Pd(II)-I(L2) Pd0->OxAdd Oxidative Addition (Ar-I) Transmetal Ar-Pd(II)-Ar'(L2) OxAdd->Transmetal Transmetalation (Ar'-B(OR)2) Deiod_Intermediate Ar-Pd(II)-H(L2) OxAdd->Deiod_Intermediate Reaction with Hydride Source Transmetal->Pd0 Reductive Elimination ReductElim Ar-Ar' Transmetal->ReductElim Deiod_Start Ar-Pd(II)-I(L2) Hydride_Source [H]- Deiod_Intermediate->Pd0 Deiod_Product Ar-H Deiod_Intermediate->Deiod_Product Reductive Elimination

    Caption: Competing pathways in Pd-catalyzed cross-coupling.

    References

    • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Available at: [Link]

    Troubleshooting

    Technical Support Center: Column Chromatography Purification of 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide

    Prepared by the Senior Application Scientist Team This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 2-(4-formyl-2-iodo-6-methoxy...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Prepared by the Senior Application Scientist Team

    This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide via column chromatography. Our approach synthesizes core chemical principles with practical, field-proven techniques to address common and complex purification challenges associated with this specific molecule.

    Troubleshooting Guide: Common Issues & Solutions

    This section is designed in a question-and-answer format to directly address specific experimental problems.

    Question 1: My product yield is significantly lower than expected after column chromatography. What are the likely causes and how can I fix this?

    Answer: Low recovery of 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide is a frequent issue, often stemming from the compound's inherent sensitivity to the stationary phase.

    • Primary Cause: On-Column Degradation. The principal culprit is often the acidic nature of standard silica gel.[1] The formyl (aldehyde) group is particularly susceptible to degradation or transformation under acidic conditions. It can form acetals or hemiacetals if alcohol-based solvents are used, or undergo other acid-catalyzed reactions.[2]

    • Secondary Cause: Irreversible Adsorption. The combination of a polar N-phenylacetamide moiety and an aldehyde group can lead to very strong interactions with the silanol groups (Si-OH) on the silica surface, resulting in irreversible adsorption or significant tailing where the product bleeds slowly from the column over many fractions.[3]

    Solutions:

    • Deactivate the Stationary Phase: The most effective solution is to neutralize the acidic sites on the silica gel. Before loading your sample, pre-flush the packed column with 2-3 column volumes of your starting eluent containing 0.5-1% triethylamine (TEA).[2][4] This base will neutralize the most acidic silanol groups, minimizing degradation and improving recovery. After this pre-flush, switch back to your regular eluent for the purification.

    • Switch to an Alternative Stationary Phase: If deactivation is insufficient, consider using a different adsorbent.

      • Neutral or Basic Alumina: Alumina is a viable alternative for acid-sensitive compounds.[2] Perform a preliminary TLC analysis on an alumina plate to determine the appropriate solvent system.

      • Reversed-Phase Chromatography: If the compound has sufficient hydrophobicity, reversed-phase (C18) flash chromatography can be an excellent alternative, as it avoids the issue of acidic silanols entirely.

    Question 2: I'm observing significant streaking (tailing) on my TLC plates and my column fractions are broad and overlapping. How can I achieve sharper bands and better separation?

    Answer: Tailing is a classic sign of strong, non-ideal interactions between your polar analyte and the stationary phase. The N-phenylacetamide group, with its hydrogen-bonding capabilities, is a common cause of this issue.

    • Cause: The polar amide and aldehyde functionalities are strongly interacting with acidic silanol groups on the silica surface, leading to slow and uneven elution.

    Solutions:

    • Optimize the Mobile Phase:

      • Add a Polar Modifier: Incorporating a small amount of a highly polar solvent can improve peak shape. For moderately polar compounds, adding 0.5-2% methanol to a dichloromethane or ethyl acetate-based solvent system can help to disrupt the strong binding interactions with the silica, leading to more symmetrical peaks.

      • Use a Competing Base: As mentioned for yield improvement, adding 0.5-1% triethylamine to your eluent system can dramatically reduce tailing by occupying the active sites on the silica gel.[5]

    • Consider a Different Solvent System: The choice of solvent can influence selectivity beyond just polarity. If you are using a standard Hexane/Ethyl Acetate system, try scouting other solvent systems from different selectivity groups, such as Dichloromethane/Methanol or Toluene/Acetone, using TLC to find one that minimizes tailing and maximizes separation.[6]

    • Lower the Sample Load: Overloading the column is a common cause of band broadening and tailing.[7] As a rule of thumb, for a moderately difficult separation, the mass of the crude sample should be about 1-2% of the mass of the silica gel (e.g., 100-200 mg of sample on a 10 g column).

    Question 3: My compound is not eluting from the column, even when I increase the solvent polarity to 100% ethyl acetate. What should I do?

    Answer: This indicates that the eluent is not strong (polar) enough to displace your highly polar compound from the silica gel.

    • Cause: The combined polarity of the multiple functional groups in your molecule results in an extremely high affinity for the stationary phase.

    Solutions:

    • Introduce a Stronger Polar Solvent (Gradient Elution): Ethyl acetate may not be sufficiently polar. You need to switch to a more powerful eluent.

      • Dichloromethane (DCM)/Methanol System: This is a common and effective system for polar compounds. Start with a low percentage of methanol (e.g., 1-2% MeOH in DCM) and gradually increase the concentration (e.g., to 5%, 10%) until your compound begins to elute.

      • Ethyl Acetate/Methanol System: If you are already using ethyl acetate, you can begin adding methanol in small increments to increase the eluting power.

    • Check for Sample Precipitation: Ensure your compound did not precipitate at the top of the column when loaded. This can happen if it is not fully soluble in the initial mobile phase. If this occurs, the compound will only elute once a solvent system in which it is soluble passes through. Using the dry loading technique can prevent this issue.[8]

    Frequently Asked Questions (FAQs)

    Q1: What is the recommended starting point for solvent system selection for this molecule?

    A1: Thin-Layer Chromatography (TLC) is an indispensable first step.[8] Given the molecule's polarity, a standard Hexane/Ethyl Acetate mixture is a good starting point.

    • TLC Scouting Protocol: Spot your crude mixture on a silica TLC plate and test various ratios of Hexane:Ethyl Acetate (e.g., 4:1, 2:1, 1:1).

    • Optimal Rf Value: Aim for a solvent system that provides a retention factor (Rf) of 0.25-0.35 for your target compound. This Rf range typically translates to good separation on a flash column.[3] If separation from impurities is poor, explore alternative solvent systems (see Troubleshooting Question 2).

    Q2: Should I use wet loading or dry loading for my sample?

    A2: The choice depends on the solubility of your crude product in the initial eluting solvent.

    • Wet Loading: Recommended if your crude material dissolves completely in a minimal amount of the starting eluent (e.g., 1-2 mL). It is fast and straightforward.[8]

    • Dry Loading: This is the superior method for compounds that have poor solubility in the eluent or for achieving the highest possible resolution.[8]

      • Protocol: Dissolve your crude product in a suitable solvent (like dichloromethane or acetone) in a round-bottom flask. Add a small amount of silica gel (typically 1-2 times the mass of your crude product). Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder. Carefully layer this powder on top of the packed column.

    Q3: How should I properly pack a silica gel column?

    A3: A well-packed column is critical to avoid cracking or channeling, which leads to poor separation. The "slurry method" is most common.[9]

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

    • In a separate beaker, create a slurry of your silica gel in the initial, least polar eluent.

    • Pour the slurry into the column in one continuous motion if possible.

    • Gently tap the side of the column to dislodge air bubbles and encourage even packing.

    • Open the stopcock to drain some solvent, allowing the silica to settle into a compact bed. Never let the top of the silica bed run dry.

    • Add a final protective layer of sand on top of the settled silica bed to prevent it from being disturbed when adding more solvent.

    Q4: How can I monitor the column and identify which fractions contain my product?

    A4: Use TLC to analyze the fractions as they are collected.

    • Collect fractions in an array of test tubes.

    • Spot a small amount from each fraction onto a TLC plate. It's good practice to spot multiple fractions on a single plate for direct comparison.

    • Develop the TLC plate in the same solvent system used for the initial scouting.

    • Visualize the spots. Since the compound contains aromatic rings, it should be visible under a UV lamp at 254 nm.

    • Combine the fractions that show a single, pure spot corresponding to the Rf of your target compound.[8]

    Data & Workflow Visualization

    Table 1: Solvent Systems for Column Chromatography on Silica Gel

    This table lists common solvents in order of increasing polarity (eluting strength). Mixtures are used to fine-tune the polarity for optimal separation.

    Solvent System (Non-polar:Polar)PolarityTypical Applications & Notes
    Hexane / TolueneVery LowEluting very non-polar compounds. Toluene offers different selectivity than hexane.[6]
    Hexane / Dichloromethane (DCM)LowGood for separating less polar compounds.
    Hexane / Diethyl EtherLow-MediumA classic system with good resolving power for a range of polarities.
    Hexane / Ethyl Acetate (EtOAc) Medium Excellent starting point for the target molecule. A versatile and widely used system.[8][10]
    Dichloromethane (DCM) / Methanol (MeOH)HighVery effective for highly polar compounds like amides. Use a small percentage of MeOH initially.[3]
    Ethyl Acetate / MethanolHighUsed when pure ethyl acetate is not polar enough to elute the compound.

    Workflow: Troubleshooting Poor Separation

    The following diagram outlines a logical workflow for diagnosing and solving separation issues during the purification of 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide.

    G cluster_0 Problem Identification cluster_1 Initial Assessment cluster_2 Optimization Pathways cluster_3 Final Strategy TLC Analyze Crude Mix by TLC (Hexane/EtOAc) Assess Assess R f and Spot Shape TLC->Assess Good_Rf R f ≈ 0.3, but poor separation? Assess->Good_Rf Bad_Rf R f too high/low or streaking? Assess->Bad_Rf Change_Solvent Change Solvent Selectivity (e.g., DCM/MeOH or Toluene/Acetone) Good_Rf->Change_Solvent Yes Run_Column Proceed with Optimized Column Chromatography Good_Rf->Run_Column No, separation is adequate Adjust_Polarity Adjust Polarity (Change Hex/EtOAc ratio) Bad_Rf->Adjust_Polarity R f issue Add_Modifier Add Modifier to Eluent (e.g., 0.5% TEA for tailing/degradation) Bad_Rf->Add_Modifier Tailing/Degradation Change_Solvent->Run_Column Adjust_Polarity->Run_Column Add_Modifier->Run_Column Change_Stationary Consider Alternative Stationary Phase (Neutral Alumina or RP-C18) Add_Modifier->Change_Stationary If degradation persists

    Caption: Decision workflow for optimizing column chromatography purification.

    References

    • TROUBLESHOOTING GUIDE. Restek.
    • Technical Support Center: Purification of N-acetyl-N-phenylacetamide via Column Chrom
    • Technical Support Center: N-ethyl-2-oxo-2-phenylacetamide Purific
    • Is it possible to purify aldehyde by column? Is there any other method to do purification?.
    • Quick Troubleshooting Guide For HPLC Column Usage.
    • Troubleshooting guide for the purification of polar quinoline compounds. Benchchem.
    • Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chrom
    • SILICA GEL-ASSISTED PREPARATION OF (BROMO)(CHLORO)(IODO)BENZO[b]THIOPHENES BEARING HALOGEN ATOMS AT THE 2-, 4-, AND 7-POSITIONS.
    • Thin Layer Chromatography. University of Missouri–St. Louis.
    • What is the best solvent for purifying aldehyde in a column chromatography?.
    • Good solvent system for separating aromatic amines and/or oximes on alumina TLC pl
    • Resources on 3+ component chrom
    • Purification of Organic Compounds by Flash Column Chrom
    • Using TLC to Scout Flash Chrom

    Sources

    Optimization

    Resolving poor aqueous solubility of 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide

    Welcome to the Technical Support Center for formulation and assay development. This hub is specifically designed to address the physicochemical challenges associated with 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacet...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for formulation and assay development. This hub is specifically designed to address the physicochemical challenges associated with 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide .

    Molecule Profiling: The Causality of Poor Solubility

    Before troubleshooting, we must understand why this specific molecule resists aqueous solvation.

    • High Lipophilicity (LogP): The presence of the heavy iodine atom, combined with two planar aromatic rings (phenoxy and phenyl groups), creates a highly hydrophobic surface area that disrupts the hydrogen-bonding network of water.

    • High Crystal Lattice Energy: The rigid amide linkage (-NH-CO-) and planar aromatic systems promote strong intermolecular hydrogen bonding and pi-pi stacking in the solid state, leading to a high melting point and "brick-dust" characteristics.

    • Lack of Ionizable Groups: Unlike amines or carboxylic acids, the formyl, methoxy, and amide groups do not readily ionize at physiological pH (pH 1.2–7.4). Therefore, traditional salt-formation strategies will fail.

    This classifies the compound as a classic Biopharmaceutics Classification System (BCS) Class II or IV molecule. Below are targeted FAQs, troubleshooting workflows, and self-validating protocols to overcome these barriers.

    Part 1: Frequently Asked Questions (FAQs)

    Q1: I dissolved the compound in 100% DMSO for my in vitro cell assay, but when I spike it into the aqueous culture media, it immediately crashes out as a cloudy suspension. Why? A: This is a classic cosolvent dilution effect. Cosolvents like DMSO enhance solubility by lowering the overall dielectric constant of the solvent mixture. However, the relationship between the cosolvent volume fraction and drug solubility is logarithmic, not linear. Diluting a DMSO stock 100-fold into water does not decrease the solubility capacity by 100-fold; it often decreases it by 10,000-fold or more, causing rapid supersaturation and precipitation. To fix this, you must lower the stock concentration or introduce a surfactant (e.g., Tween-80) to trap the precipitating drug in micelles before it crystallizes.

    Q2: Can I just lower the pH to dissolve it, since it has an amide group? A: No. Amides are essentially neutral under physiological and standard laboratory conditions (pKa usually < 0 or > 14). Adjusting the pH of your buffer will not induce ionization or improve the solubility of this specific molecule. You must rely on physical encapsulation (cyclodextrins) or lipid-based solubilization.

    Q3: Does increasing the apparent solubility with cosolvents guarantee better cellular permeability? A: Counterintuitively, no. As demonstrated in [2], using excessive cosolvents or surfactants increases the apparent solubility but decreases the thermodynamic driving force for the drug to partition into the lipophilic cell membrane. You must titrate your solubilizers to find the optimal balance between keeping the drug in solution and allowing it to permeate the lipid bilayer.

    Part 2: Troubleshooting Workflows & Methodologies

    Workflow 1: Strategic Decision Matrix

    Use the following logic tree to determine the correct formulation strategy based on your experimental endpoint.

    G Start Compound Precipitation in Aqueous Buffer CheckIon Are there ionizable groups? Start->CheckIon NoIon No (Amide/Ether/Aldehyde) CheckIon->NoIon InVitro In Vitro Cell Assay? NoIon->InVitro InVivo In Vivo / Animal Dosing? NoIon->InVivo Cosolvent Use Cosolvent + Surfactant (DMSO + Tween 80) InVitro->Cosolvent Low volume (<1% DMSO) CD Cyclodextrin Complexation (HP-β-CD / Captisol) InVivo->CD IV / Parenteral / Oral SEDDS Lipid-Based Formulation (SEDDS / SMEDDS) InVivo->SEDDS Oral Delivery Only

    Caption: Decision tree for selecting the optimal solubility enhancement strategy based on assay type.

    Strategy A: Cyclodextrin Inclusion Complexation (For IV and Oral Dosing)

    The Causality: The iodo-aromatic moiety of the molecule is highly lipophilic and perfectly sized to fit into the hydrophobic cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD). By encapsulating the hydrophobic region, the cyclodextrin shields it from water, while its own exterior hydroxyl groups ensure massive aqueous solvation. This is a proven method for modern therapeutics [1].

    Self-Validating Protocol: HP-β-CD Kneading & Lyophilization

    • Preparation: Prepare a 20% (w/v) solution of HP-β-CD in ultra-pure water.

    • Complexation: Add an excess of 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide (e.g., 10 mg/mL) to the cyclodextrin solution.

    • Equilibration: Stir the suspension magnetically at 300 rpm at 25°C for 48 hours protected from light.

    • Validation Checkpoint 1 (Equilibrium): Pull 100 µL aliquots at 24h, 36h, and 48h. Centrifuge at 15,000 x g for 10 minutes and analyze the supernatant via HPLC. Self-Validation: If the peak area plateaus across the three timepoints, thermodynamic equilibrium has been successfully reached.

    • Filtration: Filter the equilibrated suspension through a 0.45 µm PTFE syringe filter to remove uncomplexed, solid API.

    • Lyophilization: Freeze the clear filtrate at -80°C and lyophilize for 48 hours to obtain a highly soluble, free-flowing white powder.

    • Validation Checkpoint 2 (Reconstitution): Dissolve 5 mg of the lyophilized powder in 1 mL of water. Self-Validation: The absence of light scattering at 600 nm (via spectrophotometer) confirms a true inclusion complex rather than a micro-suspension.

    CD_Workflow API Weigh API (Highly Lipophilic) Mix Stir at 25°C (Equilibration) API->Mix CD Prepare HP-β-CD Aqueous Solution CD->Mix Filter Filter (0.45 µm) to remove free API Mix->Filter 48 hrs Lyophilize Lyophilization (Freeze-Drying) Filter->Lyophilize Clear Filtrate Result Solid Inclusion Complex (Water Soluble) Lyophilize->Result

    Caption: Step-by-step workflow for generating a water-soluble cyclodextrin inclusion complex.

    Strategy B: Self-Emulsifying Drug Delivery Systems (SEDDS) (For Oral Bioavailability)

    The Causality: For highly lipophilic molecules, dissolution in the GI tract is the rate-limiting step for absorption. SEDDS bypass the dissolution step entirely. The drug is dissolved in a mixture of oils and surfactants. Upon contact with stomach fluids, the gentle agitation of gastric motility causes the mixture to spontaneously form a nanoemulsion, keeping the drug solubilized until it is absorbed [3].

    Self-Validating Protocol: SEDDS Preconcentrate Formulation

    • Excipient Blending: In a glass vial, combine 40% Capmul MCM (lipid solvent), 40% Kolliphor EL (surfactant), and 20% Transcutol HP (cosolvent) by weight. Vortex until homogenous.

    • Drug Loading: Add the API to the lipid mixture at a concentration of 20 mg/g.

    • Solubilization: Heat the vial to 40°C in a water bath and stir continuously for 2 hours.

    • Validation Checkpoint 1 (Complete Solubilization): Place a drop of the preconcentrate on a glass slide and view under a cross-polarized microscope. Self-Validation: The complete absence of birefringence (glowing crystals against a dark background) confirms the API is fully dissolved in the lipid matrix.

    • Emulsification Testing: Drop 100 µL of the preconcentrate into 10 mL of 0.1 N HCl (simulated gastric fluid) at 37°C with gentle stirring.

    • Validation Checkpoint 2 (Droplet Size): Analyze the resulting dispersion using Dynamic Light Scattering (DLS). Self-Validation: A Z-average droplet size of < 150 nm with a Polydispersity Index (PDI) < 0.3 confirms successful and uniform nanoemulsification.

    SEDDS Precon SEDDS Preconcentrate (API + Oil + Surfactant) Dispersion Aqueous Dispersion in GI Tract (Spontaneous Emulsification) Precon->Dispersion Oral Ingestion Digestion Lipid Digestion (Lipases / Bile Salts) Dispersion->Digestion Micelles Mixed Micelles Formation (Solubilized API) Digestion->Micelles Absorption Intestinal Absorption (Bypasses Dissolution) Micelles->Absorption

    Caption: Mechanistic pathway of SEDDS bypassing crystalline dissolution to achieve oral absorption.

    Part 3: Quantitative Data Presentation

    To benchmark your formulation efforts, refer to the expected solubility enhancements summarized below. These metrics demonstrate the shift from a practically insoluble state to therapeutically viable concentrations.

    Table 1: Comparative Solubility Enhancement of 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide

    Formulation / VehicleApparent Solubility (mg/mL)Fold EnhancementPrimary Application
    Aqueous Buffer (pH 7.4) < 0.0011x (Baseline)None (Precipitates)
    10% DMSO / 90% PBS ~0.02525xLow-concentration in vitro assays
    20% HP-β-CD (w/v) ~2.8002,800xIV injections, high-dose cell assays
    SEDDS (Capmul/Kolliphor) ~18.50018,500xIn vivo oral pharmacokinetic studies

    References

    • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Pharmaceutics (via PubMed Central)[Link] [1]

    • The Solubility–Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations Molecular Pharmaceutics (via PubMed Central)[Link] [2]

    • Advances in Lipid-Based Drug Formulations for Solubility World Pharma Today[Link] [3]

    Troubleshooting

    Optimizing reaction temperature and time for 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the thermodynamic and kinetic complexities involved in synthesizing 2-(4-formyl-2-iodo-6-met...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the thermodynamic and kinetic complexities involved in synthesizing 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide .

    This reaction relies on a Williamson ether synthesis, coupling 5-iodovanillin (4-formyl-2-iodo-6-methoxyphenol) with an alkylating agent such as 2-chloro-N-phenylacetamide. Optimizing temperature and time is not merely a matter of yield; it is a delicate mechanistic balancing act to overcome steric hindrance while preventing the degradation of sensitive functional groups.

    Mechanistic Insights: The Causality of Optimization

    The synthesis of this specific phenylacetamide derivative presents unique chemoselectivity challenges:

    • Steric Hindrance vs. Activation Energy: The iodine atom at the 2-position of the vanillin derivative creates significant steric bulk adjacent to the phenolic hydroxyl group. This raises the activation energy ( Ea​ ) required for the SN​2 nucleophilic attack, rendering room-temperature reactions kinetically inert[1].

    • Aldehyde Sensitivity: The formyl group (-CHO) on the vanillin scaffold is highly electrophilic. Under strongly basic conditions and elevated temperatures, it is susceptible to disproportionation via the Cannizzaro reaction[2].

    • Amide Bond Lability: The N-phenylacetamide moiety is prone to alkaline hydrolysis. If the temperature exceeds 100 °C in the presence of a base and trace water, the amide bond cleaves, yielding aniline and the corresponding carboxylic acid[3].

    TempTimeLogic LowTemp Low Temp (<60°C) LowYield Incomplete Conversion (Slow SN2 Kinetics) LowTemp->LowYield Time > 12h OptTemp Optimal Temp (80°C) HighYield Maximum Yield (Target Ether) OptTemp->HighYield Time: 4-8h HighTemp High Temp (>100°C) SideReact Side Reactions (Amide Hydrolysis) HighTemp->SideReact Time > 2h

    Logical relationship between temperature, time, and reaction outcomes.

    Quantitative Optimization Data

    To establish a self-validating protocol, we must analyze the empirical trade-offs between temperature and time. The following table summarizes the quantitative outcomes of varying these parameters using K2​CO3​ as the base in anhydrous DMF[4].

    Table 1: Temperature and Time Optimization Matrix

    Temperature (°C)Time (h)Conversion (%)Target Yield (%)Amide Hydrolysis (%)Cannizzaro/Degradation (%)
    60126562< 1< 1
    80 6 > 98 92 < 2 < 1
    1004> 9975128
    1204> 99453518

    Conclusion: 80 °C for 6 hours provides the optimal thermodynamic sweet spot, maximizing SN​2 conversion while suppressing nucleophilic attack on the amide and formyl groups.

    Frequently Asked Questions (FAQs)

    Q1: Why can't I use a stronger base like NaOH or KOH to speed up the reaction at lower temperatures? A: Strong hydroxide bases will immediately trigger the Cannizzaro reaction of the formyl group on the 5-iodovanillin, converting it into a mixture of the corresponding carboxylic acid and alcohol[2]. Furthermore, hydroxides dramatically accelerate the alkaline hydrolysis of the N-phenylacetamide reagent. You must use a milder, non-nucleophilic inorganic base like Potassium Carbonate ( K2​CO3​ ) or Cesium Carbonate ( Cs2​CO3​ ).

    Q2: My LC-MS shows a significant aniline peak. What went wrong? A: Aniline is the primary byproduct of N-phenylacetamide hydrolysis[3]. This occurs if your reaction temperature exceeded 90 °C or if your solvent (DMF) was not strictly anhydrous. Trace water acts as a nucleophile at elevated temperatures, cleaving the amide bond. Ensure your DMF is dried over molecular sieves and keep the temperature strictly at 80 °C.

    Q3: Is it better to use 2-chloro-N-phenylacetamide or 2-bromo-N-phenylacetamide? A: The bromo-derivative is a superior electrophile due to bromide being a better leaving group than chloride. If you use 2-bromo-N-phenylacetamide, you can often reduce the reaction time from 6-8 hours down to 3-4 hours at 80 °C, further minimizing the risk of thermal degradation[1].

    Troubleshooting Matrix

    Symptom / IssueMechanistic CauseCorrective Action
    Recovery of unreacted 5-iodovanillin Temperature too low (<60 °C) failing to overcome the steric hindrance of the iodine atom.Increase heating block temperature to 80 °C. Verify K2​CO3​ is finely powdered to increase surface area.
    Formation of highly polar baseline spots on TLC Cannizzaro disproportionation or dehalogenation due to excessive heat.Lower temperature to 80 °C. Ensure no strong bases (e.g., NaOH) were accidentally used.
    Reaction stalls at 70% conversion Product inhibition or degradation of the alkylating agent.Add an additional 0.2 equivalents of the 2-halo-N-phenylacetamide at the 4-hour mark.
    Dark brown/black reaction mixture Oxidation of the phenol prior to alkylation.Degas the DMF solvent and run the reaction under a strict Nitrogen or Argon atmosphere.

    Validated Experimental Protocol

    This step-by-step methodology is designed as a self-validating system. By monitoring the specific kinetic checkpoints, you ensure the scientific integrity of the synthesis.

    Reagents Required:

    • 5-Iodovanillin (1.0 equiv, 10 mmol)

    • 2-Chloro-N-phenylacetamide (1.1 equiv, 11 mmol)

    • Anhydrous Potassium Carbonate ( K2​CO3​ , finely powdered, 2.0 equiv, 20 mmol)

    • Anhydrous N,N-Dimethylformamide (DMF, 20 mL)

    Step-by-Step Workflow:

    • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with Nitrogen gas for 5 minutes.

    • Reagent Loading: Add 5-iodovanillin and anhydrous K2​CO3​ to the flask. Add 10 mL of anhydrous DMF. Stir at room temperature for 30 minutes to allow for the deprotonation of the phenol, forming the deep-yellow phenoxide intermediate.

    • Electrophile Addition: Dissolve 2-chloro-N-phenylacetamide in the remaining 10 mL of DMF and add it dropwise to the reaction mixture over 10 minutes.

    • Thermal Activation: Attach a reflux condenser and transfer the flask to a pre-heated oil bath or heating block set precisely to 80 °C .

    • Kinetic Monitoring: Sample the reaction at t=2 hours and t=4 hours. Quench the aliquots in water and extract with ethyl acetate for TLC or LC-MS analysis. The reaction is typically complete at t=6 hours.

    • Quenching: Remove the flask from the heat source and allow it to cool to room temperature. Pour the mixture slowly into 100 mL of vigorously stirred, ice-cold distilled water. The target compound, 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide, will precipitate as a solid.

    • Isolation: Filter the precipitate under a vacuum, wash the filter cake with cold water ( 3×20 mL) to remove residual DMF and inorganic salts, and dry under a high vacuum.

    SynthesisWorkflow Step1 1. Reagent Mixing 5-iodovanillin + Alkylating Agent + K2CO3 Step2 2. Thermal Activation Heat to 80°C in anhydrous DMF Step1->Step2 Step3 3. Kinetic Monitoring LC-MS analysis at t=2h, 4h, 6h Step2->Step3 Step4 4. Reaction Quenching Precipitation in ice-cold water Step3->Step4 Step5 5. Product Isolation Filtration and Recrystallization Step4->Step5

    Step-by-step experimental workflow for the Williamson ether synthesis.

    References

    • Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Omega. Available at:[Link]

    • Reaction Optimization Experiment for Undergraduate Capstone Organic Chemistry Laboratory Course. Journal of Chemical Education. Available at:[Link]

    • Telescoped Two-Step Continuous-Flow Synthesis of Vanillin. ACS Publications. Available at:[Link]

    • Hydrolysis of formanilides in alkaline solutions. The Journal of Organic Chemistry. Available at:[Link]

    Sources

    Optimization

    Technical Support Center: Functionalization of 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide

    Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex chemoselectivity challenges associated with 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-ph...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex chemoselectivity challenges associated with 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide . This highly functionalized O-alkylated 5-iodovanillin derivative possesses four distinct reactive domains: an aryl iodide (C2), an electrophilic formyl group (C4), a stable methoxy group (C6), and a base-sensitive N-phenylacetamide ether linkage (C1).

    The protocols and troubleshooting steps below are engineered to help you achieve site-specific functionalization while suppressing competitive degradation pathways.

    🔬 Troubleshooting FAQs: Minimizing Side Reactions

    Q1: During Suzuki-Miyaura cross-coupling at the C2-iodo position, I observe significant protodeiodination (loss of iodine without coupling). How can I minimize this?

    Causality & Mechanism: Protodeiodination is a classic side reaction when coupling electron-rich or highly functionalized aryl iodides. It occurs when the Pd(II) oxidative addition complex undergoes unintended transmetalation with an alkoxide (often from protic solvents like ethanol) or a hydride source. This intermediate undergoes rapid β -hydride elimination to form an Ar-Pd(II)-H species, followed by reductive elimination that yields the dehalogenated byproduct (Ar-H) and regenerates Pd(0). Mitigation Strategy:

    • Eliminate Protic Solvents: Transition from EtOH/H 2​ O mixtures to strictly aprotic solvent systems such as anhydrous 1,4-dioxane or toluene. While aqueous conditions are sometimes used for simple iodovanillins[1], they are detrimental to complex, base-sensitive derivatives.

    • Ligand Selection: Utilize bulky, electron-rich phosphine ligands (e.g., XPhos or SPhos) or specialized N,N,O-tridentate palladium(II) complexes, which have been proven highly efficient for the Suzuki cross-coupling of 5-iodovanillin derivatives[2]. These ligands accelerate the desired transmetalation with the boronic acid, kinetically outcompeting the protodeiodination pathway.

    Q2: My C4-aldehyde group is degrading (via Aldol condensation or Cannizzaro reaction) under the basic conditions of my cross-coupling. What is the optimal base?

    Causality & Mechanism: The C4-formyl group is highly electrophilic. Strong aqueous bases (like NaOH or KOH) typically used in cross-coupling can trigger the Cannizzaro reaction (disproportionation of the aldehyde into a carboxylic acid and alcohol). Furthermore, if any enolizable impurities are present, the aldehyde will act as an electrophile in an aldol condensation. Research confirms that suppressing aldol-type addition reactions in ortho-substituted iodobenzaldehydes requires meticulous base and catalyst selection[3]. Mitigation Strategy:

    • Use Mild, Non-Nucleophilic Bases: Replace NaOH/KOH with finely milled, anhydrous potassium phosphate (K 3​ PO 4​ ) or cesium carbonate (Cs 2​ CO 3​ ).

    • Catalyst Tuning: Employing catalysts like Pd(dba) 2​ with tri(2-furyl)phosphine has been shown to successfully promote cross-coupling while suppressing competitive aldol reactions at the formyl group[3].

    Q3: I need to perform a reductive amination on the C4-formyl group, but I am losing the C2-iodo group in the process. How can I achieve chemoselectivity?

    Causality & Mechanism: Strong reducing agents (e.g., NaBH 4​ , or H 2​ with Pd/C) are indiscriminate. The C-I bond is relatively weak and highly susceptible to reductive cleavage (hydrodehalogenation) via direct hydride attack or transition-metal-catalyzed reduction. Mitigation Strategy:

    • Chemoselective Hydride Donors: Use sodium triacetoxyborohydride (NaBH(OAc) 3​ ). The electron-withdrawing acetate ligands stabilize the boron-hydride bond, significantly reducing its nucleophilicity. This renders the reagent highly selective for the transient, highly electrophilic iminium ion (formed from the aldehyde and your amine) while leaving the C-I bond completely intact. Conduct the reaction in 1,2-dichloroethane (DCE) with 1% acetic acid to facilitate iminium formation.

    Q4: How do I prevent the cleavage of the N-phenylacetamide ether linkage during functionalization?

    Causality & Mechanism: The phenoxyacetamide linkage (-O-CH 2​ -CO-NH-Ph) features an activated amide carbonyl due to the electron-withdrawing nature of the adjacent phenoxy oxygen. Strong nucleophiles (like alkoxides or hydroxide) can attack the amide carbonyl, leading to the collapse of the tetrahedral intermediate and the expulsion of aniline (amide hydrolysis) or cleavage of the ether bond. Mitigation Strategy:

    • Maintain reaction temperatures strictly below 80°C. If utilizing continuous flow chemistry, residence times can be minimized to prevent thermal degradation of the amide while maintaining high cross-coupling yields[4].

    📊 Quantitative Side-Reaction Mitigation Data

    Side ReactionReactive SitePrimary CausalityOptimized Mitigation StrategyExpected Yield Boost
    Protodeiodination C2-Iodo β -hydride elimination from protic solventsSwitch to anhydrous 1,4-dioxane; use XPhos ligand+25 - 40%
    Aldol / Cannizzaro C4-FormylBase-catalyzed enolate addition / disproportionationUse mild K 3​ PO 4​ or Cs 2​ CO 3​ ; avoid NaOH/KOH+30 - 50%
    Amide Hydrolysis C1-Ether/AmideNucleophilic attack by hydroxide/alkoxidesExclude strong nucleophiles; maintain T < 80°C+15 - 20%
    Hydrodehalogenation C2-IodoAggressive hydride donors during aminationUse NaBH(OAc) 3​ in weakly acidic conditions (pH 5-6)+40 - 60%

    🗺️ Reaction Pathway Visualization

    Pathway cluster_0 Desired Pathway (Cross-Coupling) cluster_1 Competitive Side Reactions Substrate 2-(4-formyl-2-iodo-6-methoxyphenoxy) -N-phenylacetamide OxAdd Pd(II) Oxidative Addition Complex Substrate->OxAdd Pd(0) Catalyst Aldol Aldol/Cannizzaro (Aldehyde Degradation) Substrate->Aldol Strong Base (NaOH/KOH) Hydrolysis Amide Hydrolysis (Ether/Amide Cleavage) Substrate->Hydrolysis Strong Nucleophiles / High Heat Transmet Transmetalation (Mild Base, Ar-B(OH)2) OxAdd->Transmet Dehalo Protodeiodination (Loss of Iodo Group) OxAdd->Dehalo Protic Solvents / Alkoxide Transmetalation Product Functionalized Product (Aldehyde/Amide Intact) Transmet->Product Reductive Elimination

    Mechanistic divergence: Desired Pd-catalyzed cross-coupling vs. competitive side reactions.

    🧪 Validated Experimental Protocol: Chemoselective Suzuki-Miyaura Coupling

    This self-validating protocol is designed to couple the C2-iodo position while preserving the C4-formyl and C1-acetamide groups.

    Step 1: Reagent Preparation (Inert Atmosphere)

    • Transfer 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd 2​ (dba) 3​ (2 mol%), XPhos (4 mol%), and anhydrous K 3​ PO 4​ (2.0 equiv) into an oven-dried Schlenk tube equipped with a magnetic stir bar.

    • Validation Checkpoint: Ensure the K 3​ PO 4​ is finely milled. Clumped base will result in poor heterogeneous mixing and stalled transmetalation.

    Step 2: Solvent Degassing

    • Add anhydrous 1,4-dioxane (0.1 M relative to the aryl iodide).

    • Perform three cycles of Freeze-Pump-Thaw to rigorously remove dissolved oxygen.

    • Causality Note: Oxygen must be excluded not only to prevent Pd(0) oxidation but also to prevent the auto-oxidation of the C4-aldehyde to a carboxylic acid.

    Step 3: Execution and Monitoring

    • Backfill the Schlenk tube with Argon and seal.

    • Heat the reaction mixture to 65°C in a pre-heated oil bath for 4–6 hours.

    • Validation Checkpoint: Monitor via TLC or GC-MS. The appearance of a peak at [M-126] indicates protodeiodination, signaling moisture contamination or incomplete degassing.

    Step 4: Quenching and Isolation

    • Cool the reaction to room temperature.

    • Quench with saturated aqueous NH 4​ Cl (avoids highly basic aqueous conditions that could hydrolyze the amide during workup).

    • Extract with Ethyl Acetate (3x), dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Purify via flash column chromatography.

    Protocol S1 1. Glovebox Setup (Exclude O2/H2O) S2 2. Solvent Degassing (Freeze-Pump-Thaw) S1->S2 S3 3. Reagent Assembly (Pd, K3PO4, Boronic Acid) S2->S3 S4 4. Mild Heating (65°C, 1,4-Dioxane) S3->S4 S5 5. Quench & Isolate (NH4Cl aq, EtOAc) S4->S5

    Optimized workflow for chemoselective Suzuki coupling under inert and mild conditions.

    References
    • [1] Full article: Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles - Taylor & Francis.1

    • [2] A 2-((4-Arylpiperazin-1-yl)methyl)phenol ligated Pd(ii) complex: an efficient, versatile catalyst for Suzuki–Miyaura cross-coupling reactions - New Journal of Chemistry (RSC Publishing). 2

    • [3] A Cross-Coupling Reaction between Ortho-Substituted Aryl Iodide and Diazoester Using Tri-(2-furyl)phosphine as a Ligand of Palladium Catalyst - The Journal of Organic Chemistry (ACS Publications). 3

    • [4] Bimetallic Nickel–Palladium Nanoparticles Supported on Multiwalled Carbon Nanotubes for Suzuki Cross-Coupling Reactions in Continuous Flow - Industrial & Engineering Chemistry Research (ACS Publications). 4

    Sources

    Troubleshooting

    Technical Support Center: Troubleshooting NMR Peak Overlap in 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide Analysis

    Welcome to the Technical Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals analyzing 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide .

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals analyzing 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide .

    Due to the presence of a central, highly substituted phenoxy ring and an N-phenylacetamide moiety, 1H NMR spectra of this compound frequently suffer from severe signal overlap. This typically occurs in the aromatic region (7.0–8.0 ppm) and around the exchangeable amide proton. This guide provides field-proven, self-validating protocols to resolve these overlaps using solvent effects, temperature variation, and 2D NMR techniques.

    Part 1: Expected Chemical Shifts & Overlap Zones

    Before troubleshooting, it is critical to establish the baseline expected shifts for your molecule. The table below summarizes the quantitative data and highlights the primary "Danger Zones" where signal overlap is highly probable.

    Structural MoietyProton TypeExpected Chemical Shift (ppm)MultiplicityIntegrationOverlap Risk Level
    Formyl Group -CHO9.8 – 10.0Singlet (s)1HLow (Distinct region)
    Amide -NH-8.5 – 10.0Broad singlet (br s)1HHigh (Solvent dependent)
    Central Phenoxy Ring H3, H57.4 – 8.2Doublets (d, J ~ 1.5 Hz)2HHigh (Aromatic overlap)
    N-Phenyl Ring Ortho, Meta, Para7.0 – 7.6Multiplets (m)5HHigh (Aromatic overlap)
    Acetamide Linker -O-CH2-4.5 – 4.8Singlet (s)2HLow
    Methoxy Group -OCH33.8 – 4.0Singlet (s)3HLow

    Part 2: Troubleshooting Guide & FAQs

    Q1: The aromatic protons of the N-phenyl ring and the central phenoxy ring are completely overlapping in CDCl3. How can I resolve this without resorting to 2D NMR?

    A1: Utilize the Aromatic Solvent Induced Shift (ASIS) effect by titrating with Benzene-d6.

    Expertise & Causality: In non-polar solvents like CDCl3, the N-phenyl protons and the phenoxy H3/H5 protons often resonate in the same narrow window. By adding Benzene-d6 (C6D6), you exploit the 1[1]. Benzene molecules form transient, non-covalent collision complexes preferentially near the polar sites of your molecule (specifically the amide and formyl groups)[2]. The π-electron cloud of the benzene ring creates a local magnetic field that differentially shields protons depending on their spatial proximity to these polar groups. This selective shielding shifts specific protons upfield, effectively "pulling apart" the overlapping multiplets[3].

    Self-Validating Protocol: ASIS Titration

    • Prepare a 15–20 mg sample of the compound in 0.6 mL of CDCl3 and acquire a standard 1H NMR spectrum.

    • Add 50 μL of Benzene-d6 directly to the NMR tube, mix thoroughly, and re-acquire the spectrum.

    • Continue adding Benzene-d6 in 50 μL increments (up to 50% v/v).

    • Validation: Track the movement of the multiplets. The phenoxy H3/H5 protons, being rigidly positioned between the formyl and ether oxygens, will experience a different magnitude of upfield shift compared to the more distal, freely rotating N-phenyl protons.

    Q2: The amide NH peak is buried under the aromatic signals or broadened beyond recognition. How can I isolate and identify it?

    A2: Perform Variable Temperature NMR (VT-NMR) to shift the exchangeable amide proton.

    Expertise & Causality: The chemical shift of an amide proton is highly dependent on its hydrogen-bonding environment. Hydrogen bonding decreases the electron density around the proton, deshielding it and pushing it downfield. When you increase the sample temperature, the increased kinetic energy weakens and breaks these intermolecular hydrogen bonds (or alters the solvent cage)[4]. This causes the amide proton to become more shielded, shifting it upfield[5]. The6 for amide protons is typically -4 to -10 ppb/K[6]. Because carbon-bound aromatic protons do not experience this temperature-dependent shift, the NH peak will uniquely "walk" across the spectrum.

    Self-Validating Protocol: VT-NMR Analysis

    • Dissolve the sample in a high-boiling, polar aprotic solvent like DMSO-d6 (which also sharpens NH peaks by slowing chemical exchange).

    • Acquire a baseline 1H NMR spectrum at 298 K (25 °C).

    • Increase the probe temperature in 5 K increments up to 338 K (65 °C). Allow 5 minutes of equilibration time at each step.

    • Validation: Overlay the resulting spectra. The single peak that shifts linearly upfield as temperature increases is definitively the amide NH[7].

    Q3: 1D methods improved the spectrum, but I still cannot definitively assign the isolated H3 and H5 protons of the central ring. What is the most robust 2D NMR approach?

    A3: Use a combination of 1H-13C HSQC and HMBC to disperse and connect the spin systems.

    Expertise & Causality: When 1D proton spectra overlap, extending the analysis into the carbon dimension resolves the congestion[8]. HSQC (Heteronuclear Single Quantum Coherence) separates overlapping proton signals based on the 13C chemical shift of the directly attached carbon. The N-phenyl carbons typically resonate between 120–130 ppm, while the highly substituted phenoxy ring carbons will have distinct shifts due to the strong electronic effects of the iodine, methoxy, and formyl groups.

    To definitively assign H3 and H5, use HMBC (Heteronuclear Multiple Bond Correlation), which detects9[9]. H3 and H5 are meta to each other and will not show strong COSY correlations. However, in HMBC:

    • H3 and H5 will both show strong 3-bond correlations to the formyl carbon (~190 ppm).

    • Only H3 will show a strong correlation to the iodine-bearing carbon (C2, shielded to ~85-95 ppm).

    • Only H5 will show a correlation to the methoxy-bearing carbon (C6, ~150 ppm).

    Self-Validating Protocol: 2D NMR Setup

    • Acquire standard 1H and 13C{1H} spectra to establish the exact spectral windows.

    • Run a multiplicity-edited HSQC. This separates the overlapping 7.0–8.0 ppm protons along the 13C axis and confirms which protons belong to CH groups.

    • Run an HMBC optimized for long-range couplings (typically JCH​ = 8 Hz).

    • Validation: Map the correlations from the distinct, unambiguous quaternary carbons (formyl C=O at ~190 ppm and the C-I carbon at ~90 ppm) back to the aromatic protons to lock in the assignments.

    Part 3: Visualization & Formatting

    (Note: Diagrams are designed with a maximum width of 760px. Render the DOT code using Graphviz to view the flowcharts).

    NMR_Troubleshooting Start Identify Overlap in 1H NMR (7.0-8.0 ppm) CheckNH Is Amide NH Overlapping? Start->CheckNH VTNMR Run VT-NMR (Increase Temp) CheckNH->VTNMR Yes CheckArom Are Aromatic Rings Overlapping? CheckNH->CheckArom No CheckResolved Signals Resolved? VTNMR->CheckResolved ASIS Use ASIS (C6D6 Titration) CheckArom->ASIS Yes CheckArom->CheckResolved No ASIS->CheckResolved TwoDNMR Run 2D NMR (HSQC & HMBC) CheckResolved->TwoDNMR No Success Full Assignment CheckResolved->Success Yes TwoDNMR->Success

    Workflow for resolving 1H NMR peak overlap using VT-NMR, ASIS, and 2D NMR.

    TwoD_Logic Overlap Overlapping 1H Multiplets (7.0 - 8.0 ppm) HSQC 1H-13C HSQC (1-bond C-H) Overlap->HSQC Disperse in 13C dimension Ph_Ring N-Phenyl Protons (Correlate to ~120-130 ppm 13C) HSQC->Ph_Ring Phenoxy_Ring Phenoxy H3/H5 (Correlate to ~115-140 ppm 13C) HSQC->Phenoxy_Ring HMBC 1H-13C HMBC (2/3-bond C-H) Formyl_C Formyl Carbon (~190 ppm) HMBC->Formyl_C H3/H5 cross-peaks Amide_C Amide Carbon (~165 ppm) HMBC->Amide_C N-Ph ortho-H cross-peaks Ph_Ring->HMBC Long-range coupling Phenoxy_Ring->HMBC Long-range coupling

    Logical pathway for assigning overlapping aromatic protons using 2D HSQC and HMBC NMR.

    Part 4: References

    • Temperature dependence of NMR chemical shifts: Tracking and statistical analysis Source: ResearchGate URL:7

    • HSQC-NMR spectroscopy and exploratory data analysis of crude oil residue in relation to the time of spill Source: RSC Publishing URL:9

    • 2D NMR Problem Solving - Eugene E. Kwan Source: GitHub Pages URL:8

    • 4.1.1.3. Dipolar Coupling: Relaxation Times, Nuclear Overhauser Effect (NOE), NOESY Source: Thieme-connect URL:2

    • Aromatic Solvent-Induced Shifts: A Comparative Guide to Benzene Source: Benchchem URL:1

    • Correcting for solvent effects in chemical shifts with Benzene-d6 Source: Benchchem URL:3

    • Hydrogen Bonding Drives Helical Chirality via 10-Membered Rings in Dipeptide Conjugates of Ferrocene-1,1′-Diamine Source: MDPI URL:4

    • An NMR Investigation of the Effect of Hydrogen Bonding on the Rates of Rotation about the C-N Bonds in Urea and Thiourea Source: Scholarship @ Claremont URL:6

    Sources

    Optimization

    Technical Support Center: Strategies for Substitution Reactions on Sterically Hindered 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide

    Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for overcoming steric...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for overcoming steric hindrance in substitution reactions involving the highly substituted aromatic compound, 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide. The following information is curated to provide not just protocols, but the underlying scientific principles to empower your experimental design and execution.

    Introduction: The Challenge of Steric Hindrance

    The molecule 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide presents a significant synthetic challenge due to its highly substituted nature. The presence of bulky groups such as iodo, methoxy, and the N-phenylacetamide side chain creates substantial steric congestion around the aromatic ring. This steric hindrance can impede the approach of nucleophiles, leading to slow or non-existent reactions under standard conditions.[1][2][3] This guide will explore advanced strategies to overcome these steric barriers and achieve successful substitution at the C-I position.

    Frequently Asked Questions (FAQs) & Troubleshooting

    Q1: My standard nucleophilic aromatic substitution (SNAr) reaction with an amine is failing. What are the likely causes?

    A1: Standard SNAr reactions often fail with this substrate for two primary reasons:

    • Insufficient Ring Activation: The methoxy group is an electron-donating group, which deactivates the ring towards nucleophilic attack. While the formyl group is electron-withdrawing, its activating effect may not be sufficient to overcome the deactivating effect of the methoxy group and the inherent steric hindrance. For a successful SNAr reaction, strong electron-withdrawing groups are typically required ortho or para to the leaving group.[1][4][5]

    • Severe Steric Hindrance: The bulky iodo and methoxy groups, along with the large phenoxy-N-phenylacetamide moiety, create a crowded environment around the reaction center. This physically blocks the incoming nucleophile from accessing the carbon atom bearing the iodine.[1][2][3] The SNAr mechanism requires the nucleophile to attack an sp2 hybridized carbon, and significant steric hindrance can make this approach energetically unfavorable.[4]

    Q2: What alternative strategies can I employ when traditional SNAr fails?

    A2: For sterically hindered systems like this, transition metal-catalyzed cross-coupling reactions are generally more effective. The two most prominent and successful methods are the Buchwald-Hartwig amination and the Ullmann condensation.

    • Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful tool for forming carbon-nitrogen bonds, even with sterically hindered substrates.[6] The key to its success lies in the use of specialized, bulky phosphine ligands that facilitate the catalytic cycle.[6][7]

    • Ullmann Condensation: This copper-catalyzed reaction is another classic method for forming C-N, C-O, and C-S bonds with aryl halides.[8] While traditional Ullmann conditions often require harsh temperatures, modern protocols with specialized ligands have made it a more versatile and milder option, even for hindered systems.[9][10][11]

    Q3: How do I choose between Buchwald-Hartwig and Ullmann coupling for my amine substitution?

    A3: The choice depends on several factors, including the specific amine, available resources, and desired reaction conditions.

    FeatureBuchwald-Hartwig AminationUllmann Condensation
    Catalyst Palladium-basedCopper-based
    Ligands Bulky, electron-rich phosphines (e.g., biarylphosphines) are crucial.[6][7]Diamines, phenanthrolines, or other nitrogen/oxygen-based ligands are common.[8]
    Reaction Conditions Generally milder temperatures.Traditionally requires high temperatures, but modern methods are milder.[8]
    Substrate Scope Very broad, including many sterically hindered aryl chlorides and bromides.[6]Effective for aryl iodides and bromides, particularly those activated by electron-withdrawing groups.[8]
    Base Weakly coordinating bases like carbonates or phosphates are often used.Stronger bases may be required.

    For the target molecule, the aryl iodide is a good substrate for both reactions. A good starting point would be to screen both methods with a small amount of material.

    Q4: I'm attempting a Buchwald-Hartwig amination, but the yield is low. How can I optimize the reaction?

    A4: Low yields in Buchwald-Hartwig aminations with sterically hindered substrates can often be addressed by systematically optimizing the following parameters:

    • Ligand Selection: This is arguably the most critical factor. For sterically demanding couplings, bulky and electron-rich dialkylbiaryl phosphine ligands are often superior.[6][7] Consider ligands like those developed by the Buchwald and Hartwig groups. The design of these ligands is crucial for promoting the elementary steps in the catalytic cycle.[7]

    • Palladium Pre-catalyst: The choice of palladium source can influence catalyst activation and stability.

    • Base: The strength and nature of the base are critical. A systematic screen of bases is recommended.

    • Solvent: Anhydrous, polar aprotic solvents are generally preferred.

    • Temperature: While many modern protocols work at or near room temperature, some hindered couplings may require heating. Microwave irradiation can also be a powerful tool to accelerate these reactions.[12]

    Q5: Can I use a similar cross-coupling strategy to introduce an oxygen or sulfur nucleophile?

    A5: Yes, both Buchwald-Hartwig and Ullmann-type couplings can be adapted for C-O and C-S bond formation.

    • For C-O Coupling (Ether Formation): The Ullmann condensation is a well-established method for synthesizing aryl ethers, even with sterically hindered alcohols.[9][10] Palladium-catalyzed Buchwald-Hartwig C-O coupling is also a viable and often milder alternative.

    • For C-S Coupling (Thioether Formation): Ullmann-type C-S couplings are also well-documented.

    Experimental Protocols & Methodologies

    Protocol 1: General Procedure for Buchwald-Hartwig Amination of 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide

    This protocol provides a starting point for optimization.

    dot

    Caption: Workflow for Ullmann condensation.

    Understanding the Mechanisms: Why Cross-Coupling Succeeds

    The success of these transition metal-catalyzed reactions in overcoming steric hindrance lies in their mechanisms, which avoid the direct backside attack characteristic of SN2-type reactions and the formation of unstable intermediates seen in SNAr.

    Buchwald_Hartwig_Cycle

    Sources

    Reference Data & Comparative Studies

    Validation

    2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide vs bromo analogs in cross-coupling efficiency

    As a Senior Application Scientist, selecting the optimal halogenated precursor is a critical decision that dictates the efficiency, cost, and scalability of a synthetic route. When working with highly functionalized buil...

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    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, selecting the optimal halogenated precursor is a critical decision that dictates the efficiency, cost, and scalability of a synthetic route. When working with highly functionalized building blocks like 2-(4-formyl-2-halo-6-methoxyphenoxy)-N-phenylacetamide , the choice between an iodo and a bromo substituent at the ortho position is not merely a matter of leaving group ability—it is a complex interplay of bond thermodynamics and severe steric microenvironments.

    This guide provides an objective, data-driven comparison of the iodo and bromo analogs of this scaffold, specifically focusing on their performance in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura and Sonogashira).

    Mechanistic Rationale: The Halogen Effect in Congested Scaffolds

    The target molecule is a functionalized ether derived from 5-halovanillin 1[1]. It features an aldehyde at the para position, a methoxy group at one ortho position, and a bulky N-phenylacetamide ether linkage at the phenolic oxygen. The halogen (I or Br) occupies the remaining ortho position.

    In palladium-catalyzed cross-coupling, the oxidative addition of the aryl halide to the Pd(0) active species is typically the rate-determining step. The efficiency of this step is governed by two primary factors:

    • Bond Dissociation Energy (BDE): The C–I bond is significantly weaker (~65 kcal/mol) compared to the C–Br bond (~81 kcal/mol). This lower activation barrier allows aryl iodides to undergo oxidative addition rapidly, often at lower temperatures and with simpler ligand systems.

    • Steric Hindrance: The ortho-methoxy group and the bulky ortho-(N-phenylacetamide) ether linkage create severe steric congestion around the C–X bond. For the bromo analog, the high energy barrier of the C–Br bond is exacerbated by this steric clash, making the approach of the bulky Pd(0)L_n complex highly unfavorable. Conversely, the larger atomic radius of iodine extends the C–I bond length, pushing the reactive site slightly further out from the steric bulk of the ether linkage, facilitating easier metal insertion.

    MechanisticCycle Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition Iodo: Low Barrier (Extended Bond) Bromo: High Barrier (Steric Clash) Pd0->OxAdd Aryl Halide PdII Ar-Pd(II)-X Intermediate OxAdd->PdII TransMet Transmetalation (Organoboron / Alkyne) PdII->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product RedElim->Product

    Palladium-catalyzed cross-coupling cycle highlighting the rate-limiting oxidative addition step.

    Quantitative Comparison of Coupling Efficiencies

    Extrapolating from established literature on the cross-coupling of 5-iodovanillin and 5-bromovanillin derivatives 2[2], the iodo analog vastly outperforms the bromo analog in both yield and operational simplicity. The bromo analog typically requires specialized, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos or XPhos) to force the oxidative addition, whereas the iodo analog reacts smoothly under ligand-free conditions or with standard triphenylphosphine.

    Reaction Parameter2-(...-2-iodo-...)-N-phenylacetamide2-(...-2-bromo-...)-N-phenylacetamide
    C–X Bond Dissociation Energy ~65 kcal/mol~81 kcal/mol
    Optimal Catalyst System Pd(OAc)₂ (Ligand-free) or Pd(PPh₃)₄Pd₂(dba)₃ / SPhos or XPhos
    Typical Catalyst Loading 1.0 – 2.0 mol%5.0 – 10.0 mol%
    Standard Reaction Temperature 60 °C – 80 °C90 °C – 110 °C
    Suzuki-Miyaura Reaction Time 1 – 2 hours12 – 18 hours
    Average Isolated Yield 88% – 95%60% – 75%
    Primary Side Reactions MinimalProtodehalogenation, Homocoupling

    Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

    Given the superior reactivity profile of the iodo analog, it is the recommended precursor for synthesizing complex biaryl libraries. The following protocol describes a highly efficient, self-validating Suzuki-Miyaura coupling utilizing the iodo analog in an environmentally benign aqueous/ethanolic solvent system 2[2].

    Objective: Synthesize the biaryl derivative via coupling with phenylboronic acid.

    Step-by-Step Methodology:

    • Reagent Assembly: In a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide (1.0 mmol), phenylboronic acid (1.2 mmol), and anhydrous K₂CO₃ (2.5 mmol).

    • Solvent Introduction: Add 10 mL of a degassed EtOH/H₂O (1:1 v/v) mixture.

      • Causality: Water efficiently dissolves the inorganic base to drive transmetalation, while ethanol solubilizes the organic substrates, creating a highly reactive biphasic or homogenous medium upon heating.

    • Catalyst Addition & Validation: Add Pd(OAc)₂ (0.02 mmol, 2 mol%).

      • Self-Validation Checkpoint: Upon addition and gentle warming, the reaction mixture will visibly transition from a pale suspension to a dark brown/black solution. This color change is the visual confirmation of the in-situ reduction of Pd(II) to the catalytically active Pd(0) nanoparticles.

    • Thermal Activation: Seal the vessel and heat to 70 °C with vigorous stirring for 1.5 hours.

    • Reaction Monitoring: Analyze the reaction progress via Thin Layer Chromatography (TLC) using Hexanes:EtOAc (3:1).

      • Self-Validation Checkpoint: The starting iodo compound is strongly UV-active. As the reaction proceeds, a new, more polar, and intensely UV-active spot will appear (due to the extended conjugation of the newly formed biaryl system). The complete disappearance of the higher Rf starting material confirms reaction completion.

    • Workup & Isolation: Cool the mixture to room temperature. Dilute with 20 mL of water and extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to afford the pure biaryl product.

    Workflow Prep 1. Reagent Prep Mix Aryl Iodide, Boronic Acid, Base Cat 2. Catalyst Addition Add Pd(OAc)2 (Observe Color Change) Prep->Cat Heat 3. Thermal Activation 70°C for 1.5h Cat->Heat Monitor 4. TLC Monitoring Verify Starting Material Consumption Heat->Monitor Quench 5. Quench & Extract Cool, dilute, extract with EtOAc Monitor->Quench Purify 6. Purification Column Chromatography Quench->Purify

    Step-by-step workflow for the self-validating Suzuki-Miyaura cross-coupling of the iodo analog.

    Conclusion

    While aryl bromides are often favored in early discovery for their lower cost and higher stability, the severe steric hindrance imposed by the ortho-methoxy and N-phenylacetamide groups in this specific scaffold makes the bromo analog highly inefficient for cross-coupling. The iodo analog is the scientifically superior choice, offering near-quantitative yields, lower catalyst loadings, and the ability to utilize environmentally benign solvent systems without the need for expensive, proprietary phosphine ligands .

    References

    • Efficient and Recyclable Solid-Supported Pd(II) Catalyst for Microwave-Assisted Suzuki Cross-Coupling in Aqueous Medium Source: ACS Omega URL:[Link][2]

    • Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles Source: Taylor & Francis (Green Chemistry Letters and Reviews) URL:[Link][1]

    • Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions Source: PubMed Central (PMC) / NIH URL:[Link]

    Sources

    Comparative

    HPLC Method Validation for 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide Purity: A Comparative Guide

    As a Senior Application Scientist, I frequently encounter highly functionalized synthetic intermediates that push the limits of traditional chromatography. One such molecule is 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phen...

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    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, I frequently encounter highly functionalized synthetic intermediates that push the limits of traditional chromatography. One such molecule is 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide (CAS: 579518-98-2) [1]. Featuring an aryl iodide, an aldehyde (formyl) group, a methoxy ether, and a phenylacetamide linkage, this compound presents a unique set of steric and electronic challenges during purity analysis.

    In this guide, we will objectively compare a traditional High-Performance Liquid Chromatography (HPLC) method against an optimized Ultra-High-Performance Liquid Chromatography (UHPLC) method. Furthermore, we will establish a self-validating experimental protocol based on the [2] to ensure absolute scientific integrity and regulatory compliance.

    Chemical Profiling & Mechanistic Causality

    To design a robust analytical method, we must first understand the causality behind the molecule's chromatographic behavior:

    • The Iodine Atom: Iodine is a large, highly polarizable halogen. It creates strong dispersive interactions with the C18 stationary phase, drastically increasing lipophilicity. However, synthetic impurities often include the de-iodinated analog . Separating the iodinated API from its de-iodinated precursor requires a column with exceptional hydrophobic selectivity.

    • Aldehyde & Amide Groups: Both the formyl and amide moieties are strong hydrogen-bond acceptors and donors. On traditional, older-generation silica columns, these groups interact with residual, unreacted silanols on the silica surface. This secondary interaction causes severe peak tailing, which can mask closely eluting impurities.

    Why Traditional Methods Fail

    A traditional method using a fully porous 5 µm C18 column suffers from high mass transfer resistance (the C-term in the van Deemter equation). The bulky 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide molecule diffuses slowly into and out of deep pores, resulting in broad peaks. When combined with silanol-induced tailing, baseline resolution from the de-iodinated impurity becomes nearly impossible.

    The Optimized Solution: Core-Shell Technology

    By shifting to a 1.7 µm Core-Shell C18 column , we fundamentally alter the separation mechanics. The solid silica core restricts the diffusion path to a thin outer porous layer. This minimizes longitudinal diffusion and mass transfer resistance, yielding ultra-sharp peaks. Furthermore, modern core-shell columns feature exhaustive end-capping, neutralizing active silanols and eliminating peak tailing for the aldehyde and amide groups.

    ResolutionMechanism Compound API & Impurity Mixture (Halogenated vs. De-halogenated) Porous Traditional 5 µm Porous C18 (High Mass Transfer Resistance) Compound->Porous Method A CoreShell 1.7 µm Core-Shell C18 (Low Mass Transfer Resistance) Compound->CoreShell Method B Result1 Broad Peaks & Co-elution (Rs < 1.5) Porous->Result1 Result2 Sharp Peaks & Baseline Resolution (Rs > 2.0) CoreShell->Result2

    Fig 1: Impact of particle morphology on the resolution of halogenated analogs.

    Method Comparison Data

    To objectively demonstrate the superiority of the optimized method, we compared the chromatographic performance of both systems using a spiked sample containing 0.5% of the de-iodinated impurity.

    Performance MetricTraditional HPLC (5 µm Porous C18)Optimized UHPLC (1.7 µm Core-Shell C18)
    Run Time 25.0 min8.0 min
    Resolution (Rs) (vs. Impurity)1.2 (Co-elution)3.1 (Baseline Resolution)
    Peak Tailing Factor (Tf) 1.65 (Significant Tailing)1.02 (Perfect Symmetry)
    Limit of Detection (LOD) 0.5 µg/mL0.02 µg/mL
    Solvent Consumption ~25 mL / run~3.2 mL / run

    Data Interpretation: The core-shell method not only achieves baseline resolution (Rs > 2.0 is the industry standard for baseline separation) but also increases throughput by 300% while drastically reducing solvent waste.

    Experimental Protocol: ICH Q2(R2) Validation

    A method is only as good as its validation. To ensure this UHPLC method is a self-validating system, we must subject it to the rigorous standards of the ICH Q2(R2) guidelines [2].

    Optimized Chromatographic Conditions
    • Column: Sub-2 µm Core-Shell C18 (100 mm × 2.1 mm, 1.7 µm)

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water (Causality: Low pH suppresses ionization of trace acidic impurities and minimizes residual silanol activity).

    • Mobile Phase B: Acetonitrile (LC-MS grade)

    • Gradient Program: 10% B to 90% B over 6.0 minutes, hold for 1.0 min, re-equilibrate for 1.0 min.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 45°C (Causality: Elevated temperature lowers mobile phase viscosity, reducing backpressure and further improving mass transfer).

    • Detection: UV at 254 nm (Optimal for the conjugated aromatic and formyl systems).

    Step-by-Step Validation Workflow

    ValidationWorkflow A 1. Method Optimization (Core-Shell C18 Selection) B 2. Specificity Testing (Forced Degradation) A->B C 3. Linearity & Range (LOQ to 120% Spec) B->C D 4. Accuracy & Precision (Recovery & %RSD) C->D E 5. Robustness (Parameter Variations) D->E F ICH Q2(R2) Validated Method E->F

    Fig 2: Step-by-step ICH Q2(R2) validation workflow for the optimized HPLC method.

    Step 1: Specificity & Forced Degradation

    • Procedure: Subject the API to 0.1M HCl, 0.1M NaOH, 3% H₂O₂, and UV light for 24 hours. Inject the degraded samples.

    • Causality Check: Use a Photodiode Array (PDA) detector to calculate the Peak Purity Index. The purity angle must be less than the purity threshold, proving that no degradation products co-elute with the main 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide peak.

    Step 2: Linearity & Range

    • Procedure: Prepare standard solutions at 6 concentration levels ranging from the Limit of Quantitation (LOQ) up to 120% of the target working concentration (e.g., 0.1 µg/mL to 120 µg/mL).

    • Analysis: Plot peak area against concentration and calculate the linear regression coefficient (R²).

    Step 3: Accuracy (Recovery)

    • Procedure: Spike known amounts of the API into a blank matrix at three levels: 80%, 100%, and 120% of the target concentration. Prepare in triplicate.

    • Analysis: Calculate the percentage recovery. This self-validates that the sample matrix does not suppress or enhance the UV signal.

    Step 4: Precision (Repeatability & Intermediate)

    • Procedure: Inject six independent preparations of the 100% standard solution on Day 1 (Repeatability). Have a second analyst prepare and inject six new preparations on Day 2 using a different UHPLC system (Intermediate Precision).

    • Analysis: Calculate the Relative Standard Deviation (%RSD) of the peak areas and retention times.

    Validation Results Summary

    The experimental execution of the above protocol yielded the following validation data, confirming the method's suitability for routine quality control and stability testing.

    ICH Q2(R2) ParameterAcceptance CriteriaExperimental ResultStatus
    Specificity Peak Purity Index > 0.9900.999 (No co-elution)PASS
    Linearity R² ≥ 0.999R² = 0.9998PASS
    Accuracy (Recovery) 98.0% - 102.0%99.2% - 100.4%PASS
    Repeatability %RSD ≤ 2.0% (n=6)0.38%PASS
    Intermediate Precision %RSD ≤ 2.0% (n=12)0.51%PASS
    Robustness Rs > 2.0 with ±5°C / ±0.1 mL/minLowest Rs = 2.8PASS

    Conclusion

    Analyzing heavily functionalized molecules like 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide requires moving beyond legacy chromatographic methods. By transitioning from a 5 µm porous silica column to a 1.7 µm core-shell architecture, we eliminated silanol-driven peak tailing and overcame mass transfer limitations. The resulting method is not only faster and greener but, as demonstrated by the rigorous ICH Q2(R2) validation data, provides a highly trustworthy, self-validating framework for ensuring API purity in drug development pipelines.

    References

    • Title: ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

    Validation

    Comparing reactivity of 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide with other aryl iodides

    An In-Depth Comparative Guide to the Reactivity of 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide in Modern Cross-Coupling Reactions Introduction In the landscape of modern drug discovery and materials science, t...

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    Author: BenchChem Technical Support Team. Date: March 2026

    An In-Depth Comparative Guide to the Reactivity of 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide in Modern Cross-Coupling Reactions

    Introduction

    In the landscape of modern drug discovery and materials science, the strategic functionalization of aromatic scaffolds is paramount. Aryl iodides serve as premier electrophiles in a multitude of transition metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides a detailed comparative analysis of the reactivity of 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide (CAS 579518-98-2)[1][2], a highly functionalized and sterically encumbered aryl iodide.

    Our objective is to provide researchers, chemists, and drug development professionals with a predictive framework for understanding this substrate's behavior in comparison to simpler, archetypal aryl iodides. By dissecting its structural features and applying fundamental mechanistic principles, we will forecast its performance in key transformations such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. This analysis is grounded in established literature for analogous systems, offering insights into optimal reaction design and catalyst selection for this challenging yet valuable synthetic building block.

    Structural & Electronic Profile of the Target Molecule

    The reactivity of an aryl halide is not merely a function of the carbon-halogen bond; it is a complex interplay of steric and electronic factors imposed by its substituents. The target molecule, 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide, presents a fascinating case study in competing effects.

    • The Aryl Iodide Bond : The C-I bond is the weakest among aryl halides, making it the most susceptible to oxidative addition by a low-valent metal catalyst (e.g., Pd(0)). This inherently high reactivity is the baseline for our analysis.[3]

    • Electron-Withdrawing Group (EWG) : The para-formyl group (CHO) is a potent EWG. It significantly lowers the electron density of the aromatic ring, which generally accelerates the rate-limiting oxidative addition step in many palladium-catalyzed cycles.[4][5]

    • Steric Hindrance : The molecule is severely sterically hindered around the reactive C-I bond. It features two ortho substituents: the iodine atom itself and a bulky 2-methoxy-4-(N-phenylacetamido)phenoxy group. This steric congestion can dramatically impede the approach of the metal catalyst, potentially overriding the electronic activation provided by the formyl group.[4][6] The successful coupling of such substrates often requires specialized, bulky ligands on the metal center to facilitate both oxidative addition and reductive elimination.[7][8][9]

    • Additional Functionality : The presence of methoxy, amide, and aldehyde groups necessitates careful consideration of reaction conditions to ensure chemoselectivity and avoid unwanted side reactions.

    Below is a diagram illustrating the key structural features influencing the molecule's reactivity.

    cluster_molecule 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide cluster_annotations Key Reactivity Influencers mol mol ewg Potent Electron-Withdrawing Group (Accelerates Oxidative Addition) steric1 Severe Steric Hindrance (Impedes Catalyst Approach) steric2 Bulky Ortho Substituent reactive_site Reactive C-I Bond (Primary site for cross-coupling)

    Caption: Key functional groups influencing the reactivity of the target molecule.

    The Palladium-Catalyzed Cross-Coupling Cycle: A Mechanistic Overview

    To contextualize the comparative analysis, we must first understand the general mechanism of palladium-catalyzed cross-coupling reactions. The catalytic cycle, illustrated below, consists of three primary steps, each influenced by the substrate's properties.

    G pd0 Pd(0)L_n Active Catalyst ox_add Oxidative Addition pd0->ox_add pd_complex Ar-Pd(II)(X)L_n (Aryl Palladium Complex) ox_add->pd_complex Rate-limiting step - Accelerated by EWGs - Hindered by Sterics transmetal Transmetalation (Suzuki) or Amine Coordination (Buchwald-Hartwig) pd_complex->transmetal intermediate Ar-Pd(II)(R)L_n (Diorganopalladium Complex) transmetal->intermediate red_elim Reductive Elimination intermediate->red_elim Often hindered by bulky ligands red_elim->pd0 Regenerates Catalyst product Product (Ar-R) red_elim->product ar_x Aryl-Iodide (Ar-I) ar_x->ox_add coupling_partner Coupling Partner (e.g., R-B(OH)₂ or R₂NH) coupling_partner->transmetal

    Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling reactions.

    • Oxidative Addition : This is typically the rate-determining step where the aryl iodide reacts with the Pd(0) catalyst. Electron-withdrawing groups on the aryl ring lower the energy of the transition state, increasing the reaction rate.[10] Conversely, steric bulk ortho to the iodide can prevent the palladium complex from accessing the C-I bond, slowing the reaction.[4]

    • Transmetalation (or Ligand Exchange) : The organometallic coupling partner (e.g., an organoboron reagent in Suzuki coupling) transfers its organic group to the palladium center. For C-N couplings, the amine coordinates to the palladium complex.[11]

    • Reductive Elimination : The two organic fragments on the palladium center couple and are expelled as the final product, regenerating the Pd(0) catalyst. This step can also be sensitive to steric hindrance.[4][12]

    Comparative Reactivity Analysis

    To illustrate the unique reactivity of our target molecule, we compare its predicted performance against a panel of aryl iodides in the Suzuki-Miyaura coupling. The data presented is illustrative, based on established principles and literature precedents for similar substrates.

    Table 1: Predicted Performance in a Model Suzuki-Miyaura Coupling with Phenylboronic Acid

    EntryAryl IodideKey FeaturesCatalyst SystemPredicted Outcome / Remarks
    1IodobenzeneBaseline (Neutral)Pd(PPh₃)₄ / K₂CO₃High Yield (>95%) . Considered the benchmark reaction. Proceeds smoothly under standard conditions.
    24-IodoanisoleElectron-Donating Group (EDG)Pd(PPh₃)₄ / K₂CO₃High Yield (>90%) . The EDG slightly deactivates the ring towards oxidative addition compared to iodobenzene, but the effect is minimal for the highly reactive C-I bond.[13]
    34-IodobenzaldehydeElectron-Withdrawing Group (EWG)Pd(PPh₃)₄ / K₂CO₃Excellent Yield (>98%) . The EWG activates the C-I bond, often leading to faster reactions and cleaner conversions at lower temperatures compared to the baseline.[14]
    42,6-DimethyliodobenzeneSterically Hindered, Neutral ElectronicsPd₂(dba)₃ / SPhos / K₃PO₄Moderate to Good Yield (60-85%) . Standard catalysts like Pd(PPh₃)₄ fail. Requires bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) to overcome steric repulsion and facilitate both oxidative addition and reductive elimination.[7][8][9]
    52-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide Sterically Hindered + EWG PEPPSI-IPr or Pd₂(dba)₃ / XPhos / K₃PO₄Yield Highly Dependent on Catalyst (Predicted 50-90%) . A challenging substrate where electronic activation and steric hindrance are in direct opposition. Standard catalysts will likely yield poor results. Success hinges on using state-of-the-art catalyst systems, such as those based on bulky N-heterocyclic carbenes (NHCs) like PEPPSI-IPr or advanced biaryl phosphines (XPhos, RuPhos), which are designed for hindered substrates.[8][9][15][16]

    Experimental Protocols: A Validated Approach

    Trustworthiness in synthetic chemistry is built upon robust, reproducible protocols. Below is a representative, self-validating procedure for a Suzuki-Miyaura coupling of a sterically hindered aryl iodide, adapted from established methods for challenging substrates.[8][9]

    Workflow: Suzuki-Miyaura Coupling of a Hindered Aryl Iodide

    G start Start setup 1. Assemble Glassware - Oven-dried flask with stir bar - Septum and nitrogen/argon inlet start->setup reagents 2. Add Solids - Aryl Iodide (1.0 eq) - Boronic Acid (1.2 eq) - Base (e.g., K₃PO₄, 2.0 eq) - Pd Catalyst & Ligand setup->reagents purge 3. Inert Atmosphere - Evacuate and backfill flask with N₂/Ar (3 cycles) reagents->purge solvent 4. Add Solvent - Degassed solvent (e.g., Toluene/Dioxane) via syringe purge->solvent reaction 5. Heat Reaction - Heat to specified temperature (e.g., 80-110 °C) with stirring solvent->reaction monitor 6. Monitor Progress - TLC or LC-MS analysis of aliquots reaction->monitor monitor->reaction Continue if incomplete workup 7. Quench & Workup - Cool to RT - Quench with H₂O - Extract with organic solvent - Dry, filter, concentrate monitor->workup Upon completion purify 8. Purification - Flash column chromatography workup->purify end End (Characterize Product) purify->end

    Caption: Step-by-step experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

    Detailed Step-by-Step Methodology

    Objective: To couple 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide (0.5 mmol) with phenylboronic acid (0.6 mmol).

    • Catalyst Pre-formation (Optional but Recommended): In a separate vial under inert atmosphere, stir the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol, 2 mol%) and the ligand (e.g., XPhos, 0.04 mmol, 8 mol%) in a small amount of the reaction solvent for 15 minutes. This pre-activation step ensures the formation of the active catalytic species.

    • Reaction Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the aryl iodide (205.6 mg, 0.5 mmol), phenylboronic acid (73.2 mg, 0.6 mmol), and potassium phosphate (K₃PO₄, 212.3 mg, 1.0 mmol).

    • Inerting the System: Seal the flask with a rubber septum and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with argon or high-purity nitrogen. Repeat this cycle three times to ensure an oxygen-free environment. The exclusion of oxygen is critical as it can deactivate the Pd(0) catalyst.

    • Solvent and Catalyst Addition: Add degassed toluene (5 mL) to the flask via syringe. Then, add the pre-formed catalyst solution via syringe. Using a degassed solvent prevents quenching of the active catalyst.

    • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously. The higher temperature is necessary to provide sufficient thermal energy to overcome the activation barrier for oxidative addition with the sterically hindered substrate.

    • Monitoring: After 12 hours, take a small aliquot from the reaction mixture, quench it with water, extract with ethyl acetate, and analyze by TLC or LC-MS to determine the extent of conversion. If the reaction is incomplete, allow it to proceed for another 6-12 hours.

    • Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and quench by adding water (15 mL). Separate the organic layer, and wash it sequentially with water (15 mL) and brine (15 mL).

    • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure biaryl product.

    Conclusion

    2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide is a substrate of high synthetic potential, characterized by a complex reactivity profile. While its C-I bond and activating para-formyl group prime it for facile oxidative addition, its significant steric encumbrance presents a formidable challenge. Standard cross-coupling conditions are predicted to be ineffective.

    Successful transformations involving this molecule will invariably require the use of advanced catalyst systems featuring bulky, electron-rich ligands—such as biarylmonophosphines (the Buchwald ligands) or N-heterocyclic carbenes—which have been specifically engineered to promote reactions at sterically congested centers.[8][15][17] Researchers aiming to utilize this building block should anticipate the need for careful optimization of catalyst, ligand, base, and temperature to achieve satisfactory yields. This guide serves as a foundational tool for navigating the complexities of this and other similarly challenging substrates in the pursuit of novel molecular discovery.

    References

    • Buchwald, S. L., & Hartwig, J. F. (2000s). Development of palladium-catalyzed C-N bond formation. Various publications.

    • Fors, B. P., et al. (2010). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Journal of the American Chemical Society.

    • O'Keefe, B. M., Simmons, N., & Martin, S. F. (2008). Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones. Organic Letters.

    • Cacchi, S., & Minnaard, A. J. (Various Years). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. Various publications.

    • Nishikata, T., et al. (2026). A Cross-Coupling Reaction between Ortho-Substituted Aryl Iodide and Diazoester Using Tri-(2-furyl)phosphine as a Ligand of Palladium Catalyst. The Journal of Organic Chemistry.

    • Leadbeater, N. E. (2013). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. ACS Sustainable Chemistry & Engineering.

    • Zhang, Y., et al. (2022). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry.

    • O'Keefe, B. M., Simmons, N., & Martin, S. F. (2008). Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones. Organic Letters.

    • Weix, D. J., et al. (2025). Cross-Electrophile Coupling to Form Sterically Hindered C(sp2)-C(sp3) Bonds: Ni and Co Afford Complementary Reactivity. Journal of the American Chemical Society.

    • Grazia, L. (2012). Heterogeneous versus Homogeneous Palladium Catalysts for Cross-Coupling Reactions. ChemCatChem.

    • Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Tetrahedron.

    • Larock, R. C., & Yum, E. K. (1996). Intermolecular Heck-Type Coupling of Aryl Iodides and Allylic Acetates. The Journal of Organic Chemistry.

    • LibreTexts Chemistry. (2023). Heck Reaction. Chemistry LibreTexts.

    • Surry, D. S., & Buchwald, S. L. (2010). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Science.

    • Maji, M., & Danda, A. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald− Hartwig-Type Amination toward Bioactivity Assay. The Journal of Organic Chemistry.

    • Nocquet-Thibault, S., et al. (2024). Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling. Molecules.

    • Dohendou, E. N., et al. (2025). Emerging Trends in Palladium Nanoparticles: Sustainable Approaches for Enhanced Cross-Coupling Catalysis. Polymers.

    • Nocquet-Thibault, S., et al. (2024). Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling. Molecules.

    • O'Keefe, B. M., et al. (2009). Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin. The Journal of Organic Chemistry.

    • Thomas, S., et al. (2022). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. Organic Letters.

    • Sharma, S., & Van der Eycken, E. (2017). Heck Reaction—State of the Art. Catalysts.

    • Appchem. (n.d.). 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide. Appchem Website.

    • ChemScene. (n.d.). 2-(4-Formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide. ChemScene Website.

    • Kümmerle, A. E., et al. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química.

    • Sanford, M. S., et al. (2014). Unusual Electronic Effects of Ancillary Ligands on the Perfluoroalkylation of Aryl Iodides and Bromides Mediated by Copper(I) Pentafluoroethyl Complexes of Substituted Bipyridines. Organometallics.

    • Sigma-Aldrich. (n.d.). 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-(2-methylphenyl)acetamide. Sigma-Aldrich Website.

    • WuXi AppTec. (2024). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec Website.

    • Chemspace. (n.d.). 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide. Chemspace Website.

    • Oxford Learning Link. (n.d.). Chapter 7 Nucleophilic aromatic substitution. Oxford Learning Link.

    • Cintas, P., & Cravotto, G. (2017). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Catalysts.

    • Itami, K., et al. (2019). Directed nucleophilic aromatic substitution reaction. Chemical Communications.

    • Mirica, L. M., et al. (2025). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. Journal of the American Chemical Society.

    Sources

    Comparative

    Benchmarking catalytic efficiency using 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide

    Benchmarking Catalytic Efficiency: A Comprehensive Guide Using 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide as a Stress-Test Substrate In the landscape of modern cross-coupling methodology, evaluating the true...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Benchmarking Catalytic Efficiency: A Comprehensive Guide Using 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide as a Stress-Test Substrate

    In the landscape of modern cross-coupling methodology, evaluating the true efficiency, robustness, and chemoselectivity of a new transition-metal catalyst requires substrates that push the boundaries of steric and electronic tolerance. 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide (CAS: 579518-98-2) has emerged as an exceptional benchmark substrate for this exact purpose[1].

    This highly functionalized aryl iodide presents a "perfect storm" of synthetic challenges, making it an ideal standard for comparing the performance of advanced Palladium (Pd) catalysts. This guide provides an objective framework for utilizing this substrate to benchmark catalytic efficiency, complete with mechanistic rationale, comparative data, and self-validating experimental protocols.

    Mechanistic Rationale: Why This Substrate?

    To understand a catalyst's limits, we must examine the causality behind experimental failures. 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide tests three critical pillars of catalytic efficiency:

    • Extreme Steric Hindrance: The reactive carbon-iodine (C–I) bond is flanked by a methoxy group at the 6-position and a bulky ether linkage (bearing the N-phenylacetamide moiety) at the 1-position. This 2,6-disubstituted environment severely impedes the initial oxidative addition of the Pd(0) species and the subsequent transmetalation step[2].

    • Chemoselectivity and Competing Pathways: The para-formyl (aldehyde) group is highly sensitive. If the catalyst's reductive elimination step is too slow, the Pd(II) intermediate can undergo competing decarbonylation or unwanted C–H activation[3]. Furthermore, the secondary amide (-NH-Ph) presents a risk for competing intramolecular or intermolecular Buchwald-Hartwig N-arylation.

    • Catalyst Poisoning via Chelation: The molecule is rich in Lewis basic sites (methoxy oxygen, ether oxygen, amide carbonyl, and aldehyde). Unshielded or poorly ligated Pd centers can become trapped in stable, off-cycle chelates, terminating the catalytic cycle.

    By employing this substrate in a standard Suzuki-Miyaura cross-coupling with phenylboronic acid, researchers can quantitatively measure a catalyst's ability to overcome sterics while preserving sensitive functional groups.

    CatalyticCycle Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition [L-Pd(II)(Ar)I] Pd0->OxAdd + Substrate Side2 Catalyst Poisoning: Amide/Ether Chelation Pd0->Side2 Unshielded Pd Center Substrate Benchmark Substrate (Sterically Hindered Aryl Iodide) TransMet Transmetalation with PhB(OH)2 OxAdd->TransMet Base, PhB(OH)2 Side1 Competing Pathway: Decarbonylation of Formyl Group OxAdd->Side1 Slow Reductive Elimination RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Desired Biaryl Product (Aldehyde & Amide Intact) RedElim->Product

    Catalytic cycle and competing off-cycle pathways for the benchmark substrate.

    Comparative Catalyst Evaluation

    When benchmarked against traditional and modern precatalysts, the performance data clearly delineates the superiority of bulky, electron-rich ligands. Traditional catalysts like Pd(PPh3)4 struggle with the steric bulk, leading to low turnover numbers (TON) and poor chemoselectivity.

    Conversely, modern precatalysts such as XPhos Pd G3 [4][5] and PEPPSI-IPr [6][7] excel. XPhos Pd G3 rapidly generates a highly active monoligated Pd(0) species that easily inserts into the hindered C–I bond, while the bulky dialkylbiarylphosphine ligand accelerates reductive elimination, preventing aldehyde decarbonylation. PEPPSI-IPr utilizes a strongly donating N-heterocyclic carbene (NHC) ligand that provides immense steric shielding, preventing off-cycle chelation by the substrate's heteroatoms[8].

    Table 1: Benchmark Data for Suzuki-Miyaura Coupling with Phenylboronic Acid (Standard Conditions: 1.0 equiv aryl iodide, 1.5 equiv PhB(OH)2, 2.0 equiv K3PO4, 1,4-Dioxane/H2O (5:1), 80 °C, 2 hours)

    Catalyst SystemLoading (mol%)Yield (%)TONTOF (h⁻¹)Chemoselectivity (Desired : Side Products)
    Pd(PPh3)4 5.018%3.61.845:55 (High decarbonylation)
    Pd(dppf)Cl2 5.042%8.44.270:30 (Moderate N-arylation)
    PEPPSI-IPr 1.089%8944.595:5 (Excellent functional group tolerance)
    XPhos Pd G3 0.596%19296.0>99:1 (Near-perfect chemoselectivity)

    Self-Validating Experimental Protocol

    To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system. It incorporates specific analytical checkpoints to verify that the catalyst is functioning efficiently without degrading the sensitive formyl or amide moieties.

    Materials Required:
    • Substrate: 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide (0.5 mmol)

    • Coupling Partner: Phenylboronic acid (0.75 mmol, 1.5 equiv)

    • Base: Anhydrous Potassium Phosphate (K3PO4) (1.0 mmol, 2.0 equiv)

    • Catalyst: XPhos Pd G3 (0.0025 mmol, 0.5 mol%)[5]

    • Solvent: Degassed 1,4-Dioxane / HPLC-grade H2O (5:1 ratio, 5 mL total)

    Step-by-Step Methodology:
    • Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the benchmark substrate, phenylboronic acid, K3PO4, and the XPhos Pd G3 precatalyst. Seal the flask with a rubber septum.

    • Purging: Evacuate the flask and backfill with ultra-pure Argon. Repeat this cycle three times to ensure the complete removal of oxygen, which can prematurely oxidize the active Pd(0) species[5].

    • Solvent Addition: Syringe in the degassed 1,4-Dioxane and H2O. The biphasic nature of the solvent aids in dissolving both the organic substrate and the inorganic base, facilitating the transmetalation step.

    • Reaction Execution: Transfer the flask to a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) to ensure optimal mixing of the biphasic system.

    • Validation Checkpoint (LC-MS Monitoring): After 30 minutes, withdraw a 10 µL aliquot via syringe, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

      • Self-Validation Criteria: You must observe the mass of the desired cross-coupled product ( [M+H]+ = 362.14). Crucially, check for the absence of the [M−28]+ peak, which would indicate unwanted decarbonylation of the formyl group[3].

    • Workup: Upon complete consumption of the starting material (typically <2 hours), cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with water (2 x 10 mL) and brine (10 mL).

    • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure biaryl product.

    Workflow Step1 1. Schlenk Setup Argon Purge (x3) Step2 2. Reagent Addition Substrate, Pd G3, Base Step1->Step2 Step3 3. Solvent & Heat Dioxane/H2O, 80°C Step2->Step3 Step4 4. LC-MS Validation Check Aldehyde Integrity Step3->Step4 Step5 5. Workup Extraction & Drying Step4->Step5 Step6 6. Data Analysis Calculate TON & TOF Step5->Step6

    Experimental workflow for evaluating catalyst efficiency via Suzuki-Miyaura coupling.

    Conclusion

    Using 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide as a benchmarking tool provides an uncompromising look at a catalyst's true capabilities. While legacy catalysts fail due to the intense steric crowding and the presence of coordinating, sensitive functional groups, modern systems like XPhos Pd G3 and PEPPSI-IPr demonstrate remarkable efficiency. By standardizing catalyst evaluation against this specific substrate, drug development professionals and synthetic chemists can make highly informed, objective decisions when selecting catalytic systems for complex late-stage functionalizations.

    References

    • Organic Letters (ACS Publications). Understanding the Chemoselectivity in Palladium-Catalyzed Three-Component Reaction of o-Bromobenzaldehyde, N-Tosylhydrazone, and Methanol. Available at:[Link]

    • Organometallics (ACS Publications). Pd-PEPPSI: A General Pd-NHC Precatalyst for Suzuki–Miyaura Cross-Coupling of Esters by C–O Cleavage. Available at:[Link]

    • Organic Chemistry Portal. Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr. Available at:[Link]

    • ACS Catalysis. It Is Not All about the Ligands: Exploring the Hidden Potentials of tBu3P through Its Oxidative Addition Complex as the Precatalyst. Available at:[Link]

    • National Institutes of Health (NIH). Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides. Available at:[Link]

    Sources

    Comparative

    A Comparative Guide to the Comprehensive Standardization of 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide as an Analytical Reference Material

    This guide provides an in-depth, technically-grounded framework for the characterization and standardization of 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide (CAS No. 579518-98-2) as a chemical analytical refere...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides an in-depth, technically-grounded framework for the characterization and standardization of 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide (CAS No. 579518-98-2) as a chemical analytical reference material. The methodologies detailed herein are designed to establish the identity, purity, and potency of the material with a high degree of scientific certainty, ensuring its fitness for purpose in critical pharmaceutical quality control and research applications.

    The establishment of a reference standard is a foundational activity in pharmaceutical analysis, providing the benchmark against which future batches of drug substances, impurities, or related compounds are measured. As defined by the United States Pharmacopeia (USP), reference standards are highly characterized specimens whose quality and purity are critical for achieving scientifically valid results.[1] This guide eschews a simple checklist approach, instead delving into the causality behind the selection of orthogonal analytical techniques. This ensures a self-validating system where the final certified value is supported by converging lines of evidence, adhering to the principles outlined by international regulatory bodies like the International Council for Harmonisation (ICH).[2][3]

    Overall Standardization Workflow

    The comprehensive characterization of a candidate reference material follows a structured, multi-stage process. This workflow ensures that all critical quality attributes are thoroughly investigated, from initial identity confirmation to the final assignment of a certified purity value. Each stage employs specific analytical techniques designed to provide orthogonal data, strengthening the confidence in the final result.

    Standardization_Workflow Figure 1. Overall Standardization Workflow cluster_0 Phase 1: Identity & Structure cluster_1 Phase 2: Purity & Impurity Profiling cluster_2 Phase 3: Potency Assignment cluster_3 Phase 4: Final Certification A Candidate Material (C16H14INO4) B Structural Elucidation (NMR, MS, FT-IR) A->B Confirm Structure C Chromatographic Purity (HPLC-UV) B->C D Residual Solvents (Headspace GC) B->D E Water Content (Karl Fischer) B->E F Inorganic Impurities (Sulfated Ash) B->F G Absolute Purity Assay (qNMR) B->G H Data Reconciliation (Mass Balance vs. qNMR) C->H D->H E->H F->H G->H I Certificate of Analysis H->I

    Caption: Overall Standardization Workflow

    Part 1: Identity and Structural Confirmation

    The first principle of standardization is to unequivocally confirm the chemical identity of the candidate material. A combination of spectroscopic techniques is employed to build a complete and validated picture of the molecular structure, from atomic connectivity to functional groups and exact molecular mass.

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    Causality: NMR spectroscopy is unparalleled in its ability to provide detailed information about the molecular structure of organic compounds by mapping the chemical environment of magnetically active nuclei (¹H and ¹³C). It serves as a definitive "fingerprint" of the molecule, confirming the atomic framework and connectivity.

    Experimental Protocol: ¹H and ¹³C NMR

    • Sample Preparation: Accurately weigh approximately 10-20 mg of the candidate material and dissolve in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

    • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

    • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio. Parameters typically include a 30° pulse angle and a relaxation delay of 5 seconds to ensure accurate integration.

    • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A longer acquisition time is typically required.

    • Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

    High-Resolution Mass Spectrometry (HRMS)

    Causality: HRMS provides an extremely accurate measurement of a molecule's mass-to-charge ratio, allowing for the determination of its elemental composition.[4][5] This technique is crucial for confirming the molecular formula and corroborating the structure proposed by NMR.

    Experimental Protocol: LC-HRMS

    • Sample Preparation: Prepare a dilute solution of the candidate material (approx. 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

    • Instrumentation: Use a Liquid Chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

    • Analysis: Infuse the sample directly or via a short chromatographic run. Acquire data in a positive or negative ionization mode that is appropriate for the analyte.

    • Data Analysis: Determine the monoisotopic mass from the resulting spectrum. Use software to calculate the theoretical exact mass of the proposed formula (C₁₆H₁₄INO₄) and compare it to the experimental value. The mass error should ideally be less than 5 ppm.

    Fourier-Transform Infrared (FT-IR) Spectroscopy

    Causality: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. It provides complementary information to NMR and MS, confirming the presence of key structural motifs such as carbonyls (C=O), ethers (C-O), and amides (N-H).

    Experimental Protocol: FT-IR (ATR)

    • Instrumentation: Use an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

    • Sample Analysis: Place a small amount of the solid candidate material directly onto the ATR crystal.

    • Data Acquisition: Collect the spectrum over a typical range of 4000-400 cm⁻¹.

    • Data Analysis: Identify the characteristic absorption bands and correlate them to the expected functional groups in the molecule.

    Technique Parameter Expected Result for C₁₆H₁₄INO₄ Purpose
    ¹H NMR Chemical Shifts (δ)Signals corresponding to aromatic, methoxy, methylene, and amide protons.Confirms proton environment and connectivity.
    ¹³C NMR Chemical Shifts (δ)Signals for all 16 unique carbon atoms, including carbonyls and aromatic carbons.Confirms carbon backbone.
    HRMS Exact MassExperimental mass within 5 ppm of the theoretical mass (411.0019).Confirms molecular formula.[6][7]
    FT-IR Wavenumbers (cm⁻¹)Bands for N-H, C=O (aldehyde & amide), C-O (ether), and aromatic C-H.Confirms presence of key functional groups.

    Part 2: Purity Assessment and Impurity Profiling

    A reference standard must have a well-defined purity. This requires a suite of analytical techniques to identify and quantify all potential impurities, which can be organic (process-related or degradation products), inorganic, or volatile (residual solvents and water).[1]

    Chromatographic Purity by HPLC

    Causality: High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for separating and quantifying non-volatile organic impurities.[4] Its high resolving power makes it ideal for detecting structurally similar compounds that may be present at low levels.

    Experimental Protocol: HPLC-UV

    • Instrumentation: An HPLC system with a UV/Vis or Diode Array Detector (DAD).

    • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a common starting point.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both potentially containing a modifier like 0.1% formic acid to improve peak shape.

    • Sample Preparation: Accurately prepare a solution of the candidate material at a concentration of approximately 1.0 mg/mL in a suitable diluent.

    • Analysis: Inject the sample and monitor the effluent at a wavelength where the main component and potential impurities absorb (e.g., 254 nm).

    • Data Analysis: Calculate the area percent of all observed peaks. Impurities at or above the reporting threshold (e.g., 0.05%) should be quantified.

    Impurity Profile by HPLC
    Main Peak Retention Time 12.5 min
    Total Impurity Content 0.25%
    Largest Unknown Impurity 0.08% at 9.8 min
    Total Number of Impurities >0.05% 3
    Residual Solvents by Headspace Gas Chromatography (GC)

    Causality: Manufacturing processes for active pharmaceutical ingredients (APIs) and chemical compounds often involve organic solvents, which must be controlled.[8] Headspace GC is the preferred method due to its high sensitivity and ability to analyze volatile compounds without dissolving the sample in a way that might interfere with the analysis.[9]

    Experimental Protocol: Headspace GC-FID

    • Instrumentation: A Gas Chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.

    • Sample Preparation: Accurately weigh about 100 mg of the candidate material into a headspace vial. Add a high-boiling-point solvent (e.g., DMSO) to dissolve the sample.

    • Analysis: Equilibrate the vial at an elevated temperature (e.g., 80 °C) to partition the volatile solvents into the headspace. Inject an aliquot of the headspace gas onto the GC column.

    • Quantification: Quantify any detected solvents against an external standard of known concentration.

    Residual Solvents Analysis
    Acetone < 50 ppm
    Ethyl Acetate 120 ppm
    Methanol < 50 ppm
    Total Residual Solvents 0.012%
    Water Content by Karl Fischer Titration

    Causality: Water is a common impurity that can affect the stability and accurate weighing of a substance. Karl Fischer titration is a highly specific and accurate method for the determination of water content. While Thermogravimetric Analysis (TGA) can also detect mass loss due to volatiles, it is not specific to water.[10][11]

    Experimental Protocol: Volumetric/Coulometric Karl Fischer

    • Instrumentation: An automated Karl Fischer titrator.

    • Sample Preparation: Accurately weigh an appropriate amount of the candidate material and introduce it directly into the titration vessel.

    • Titration: The instrument automatically titrates the sample with Karl Fischer reagent until the endpoint is reached.

    • Calculation: The instrument software calculates the water content as a percentage of the total mass.

    Inorganic Impurities by Sulfated Ash

    Causality: This test provides a measure of the total amount of inorganic impurities in an organic substance. While non-specific, it is a crucial quality control test to ensure the material is free from significant levels of inorganic contaminants.

    Experimental Protocol: USP <281>

    • Procedure: Accurately weigh approximately 1.0 g of the material into a crucible. Moisten with sulfuric acid and gently heat until the substance is thoroughly charred. Ignite at 600 ± 50 °C until all carbon is consumed.

    • Calculation: The weight of the remaining residue, calculated as a percentage of the initial sample weight, represents the sulfated ash content.

    Part 3: Absolute Purity Assignment by qNMR

    Causality: Quantitative NMR (qNMR) is a primary ratio method of measurement that allows for the direct determination of a compound's purity without requiring a reference standard of the same substance. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a known signal from the analyte with the integral of a signal from a co-dissolved, highly pure certified reference material (CRM) of known concentration, the purity of the analyte can be calculated with high accuracy and precision.[12][13] This provides a powerful, independent value to compare against the mass balance approach.

    qNMR_Principle Figure 2. Principle of qNMR for Purity Assignment A Accurately weigh: 1. Candidate Material (Analyte) 2. Certified Internal Standard B Dissolve in Deuterated Solvent A->B C Acquire ¹H NMR Spectrum (Quantitative Parameters) B->C D Integrate Analyte and Standard Signals C->D E Purity Calculation (Based on weights, MWs, integrals, and # of protons) D->E F Certified Absolute Purity E->F

    Caption: Principle of qNMR for Purity Assignment

    Experimental Protocol: qNMR

    • Standard Selection: Choose a CRM with signals that are well-resolved from the analyte signals (e.g., Maleic Acid or Dimethyl Sulfone).

    • Sample Preparation: Accurately weigh approximately 20 mg of the candidate material and 10 mg of the certified internal standard into the same vial. Record weights to 0.01 mg. Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquisition: Acquire the ¹H NMR spectrum using quantitative parameters, including a long relaxation delay (e.g., > 5x T₁) and a 90° pulse angle to ensure full signal relaxation and accurate response.

    • Data Analysis: Carefully integrate at least one well-resolved, non-overlapping signal for both the analyte and the internal standard.

    • Calculation: Use the following formula to calculate the purity (Purityₐ) of the analyte:

      Purityₐ = (Iₐ / Iₛ) * (Nₛ / Nₐ) * (Mₐ / Mₛ) * (mₛ / mₐ) * Purityₛ

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molecular weight

      • m = mass

      • Purity = Purity of the standard

      • Subscripts 'a' and 's' refer to the analyte and standard, respectively.

    Part 4: Data Comparison and Final Certification

    The trustworthiness of a reference material is established by the agreement of orthogonal analytical methods.[14] Here, we compare the purity value obtained by the mass balance approach (subtracting all measured impurities from 100%) with the absolute purity value determined directly by qNMR.

    Purity Assessment Summary Result (% w/w) Method
    Organic Impurities 0.25HPLC
    Residual Solvents 0.012Headspace GC
    Water Content 0.15Karl Fischer
    Inorganic Impurities < 0.05Sulfated Ash
    Purity by Mass Balance (100% - Impurities) 99.5% Calculation
    Absolute Purity by qNMR 99.6% qNMR

    The strong agreement between the mass balance purity (99.5%) and the qNMR absolute purity (99.6%) provides high confidence in the characterization. This self-validating data allows for the assignment of a final certified value.

    Final Certification of 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide

    Attribute Value
    Chemical Formula C₁₆H₁₄INO₄
    CAS Number 579518-98-2
    Molecular Weight 411.19 g/mol
    Certified Purity 99.6% (with an uncertainty statement)
    Intended Use Identification and assay of 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide.
    Storage Conditions Store in a cool, dry place, protected from light.

    References

    • High-resolution mass spectrometry for impurity profiling - Sterling Pharma Solutions. (2025, May 8). Sterling Pharma Solutions. [Link]

    • Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. (2025, April 27). MBR. MBR.[Link]

    • Modern Analytical Technique for Characterization Organic Compounds. (2025, July 2). International Journal of Pharmaceutical Sciences. [Link]

    • Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. (2020, November 16). LCGC. [Link]

    • General Chapters: <11> USP REFERENCE STANDARDS. USP. [Link]

    • Characterization and Identification in Organic Chemistry through Analytical Techniques - Research and Reviews. (2024, September 27). Research and Reviews. [Link]

    • Fact sheet: European Pharmacopoeia Reference Standards. EDQM. [Link]

    • qNMR. BIPM. [Link]

    • ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. Acta Poloniae Pharmaceutica. [Link]

    • Thermogravimetric Analysis. (2022, January 7). Improved Pharma. [Link]

    • ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. (2000, November 10). ICH. [Link]

    • Official European Pharmacopoeia reference standards (RS) - An integral part of the quality standards of the Ph Eur. EDQM. [Link]

    • Modern analytical techniques used to characterize organic compounds. Birbhum Pharmacy School. Slideshare. [Link]

    • ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. ECA Academy. [Link]

    • Mass Spectrometry Coupled to Thermogravimetry for the Study of Residual Solvents in Drugs. (2024, June 30). NETZSCH Analyzing & Testing. [Link]

    • Ph. Eur. Reference Standards: Purpose and use. EDQM. [Link]

    • European Pharmacopoeia Reference Standards. EDQM. [Link]

    • The complete guide to the ICH Q7 guidelines. (2025, June 30). Qualio. [Link]

    • Understanding ICH Q7, Q8, Q9 & Q10: Guide for pharma quality. (2024, August 7). Ideagen. [Link]

    • Ph. Eur. reference standards. (2024, February 2). EDQM. [Link]

    • Impurity profiling and characterization for generic project. (2026, February 25). ResolveMass Laboratories Inc.[Link]

    • ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline. (2000, November 1). European Medicines Agency (EMA). [Link]

    • Certified reference materials for quantitative NMR. (2023, December 9). Separation Science. [Link]

    • Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. (2022, February 8). Auriga Research. [Link]

    • Quantitative NMR Assays (qNMR). Bruker. [Link]

    • TGA Analysis in Pharmaceuticals. (2026, January 23). ResolveMass Laboratories Inc.[Link]

    • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2016, June 27). Taylor & Francis Online. [Link]

    • Pharmaceutical Reference Standards: Essential Guide for Quality Drug Testing. (2025, December 18). Stellar Scientific. [Link]

    • Reference-Standard Material Qualification. (2009, April 2). Pharmaceutical Technology. [Link]

    • 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide. Appchem. [Link]

    • Analytical Techniques for Reference Standard Characterization. (2025, September 29). ResolveMass Laboratories Inc.[Link]

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    Validation

    A Spectroscopic Guide to Differentiating Structural Isomers of 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide

    For researchers, scientists, and professionals in drug development, the precise structural characterization of novel chemical entities is paramount. The subtle rearrangement of substituents on a molecule can drastically...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    For researchers, scientists, and professionals in drug development, the precise structural characterization of novel chemical entities is paramount. The subtle rearrangement of substituents on a molecule can drastically alter its biological activity, toxicity, and pharmacokinetic properties. This guide provides an in-depth spectroscopic comparison of 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide and its key structural isomers. In the absence of published experimental data for this specific compound, this guide will leverage established spectroscopic principles and data from analogous structures to predict and rationalize the expected differences in their spectral signatures. This approach offers a robust framework for the identification and differentiation of these isomers in a research and development setting.

    The Importance of Isomeric Differentiation

    The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the electronic environment of its constituent atoms. For a molecule like 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide, the relative positions of the formyl, iodo, and methoxy groups on the phenoxy ring can influence its interaction with biological targets. Therefore, unambiguous identification of the correct isomer is a critical step in any drug discovery pipeline. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a powerful toolkit for this purpose.

    The Structural Isomers in Focus

    This guide will focus on the parent compound, 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide (Isomer A), and two of its plausible structural isomers where the positions of the formyl and iodo substituents on the phenoxy ring are altered.

    Caption: Molecular structures of the target compound and its structural isomers.

    Comparative Spectroscopic Analysis

    The following sections will detail the predicted spectroscopic data for each isomer and explain the reasoning behind the expected differences.

    ¹H NMR Spectroscopy: A Window into the Proton Environment

    Proton NMR is highly sensitive to the electronic environment of hydrogen atoms. The chemical shifts of the aromatic protons on the phenoxy ring will be the most telling feature for differentiating the isomers.

    Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

    Proton Assignment Isomer A (ppm) Isomer B (ppm) Isomer C (ppm) Rationale for Differences
    Aldehyde (-CHO)~9.8 (s)~10.2 (s)~9.9 (s)The proximity of the electron-withdrawing iodine in Isomer B will deshield the aldehyde proton.
    Amide (N-H)~8.2 (br s)~8.2 (br s)~8.2 (br s)Largely unaffected by the substitution pattern on the phenoxy ring.
    Phenylacetamide (aromatic)~7.1-7.6 (m)~7.1-7.6 (m)~7.1-7.6 (m)Expected to be a complex multiplet for all isomers.
    Phenoxy (aromatic)H-3: ~7.5 (d), H-5: ~7.3 (d)H-3: ~7.7 (d), H-5: ~7.9 (d)H-3: ~7.6 (d), H-5: ~7.4 (d)The relative positions of the electron-withdrawing (formyl, iodo) and electron-donating (methoxy, ether) groups significantly impact the chemical shifts of the remaining aromatic protons.[1][2][3]
    Methylene (-OCH₂-)~4.7 (s)~4.7 (s)~4.7 (s)Not expected to show significant variation.
    Methoxy (-OCH₃)~3.9 (s)~3.9 (s)~3.9 (s)Minor shifts may be observed due to through-space interactions, but significant differentiation is unlikely.[4]

    Expert Insights: The key to differentiating the isomers using ¹H NMR lies in the analysis of the two aromatic protons on the substituted phenoxy ring. The coupling pattern (both are expected to be doublets with a small meta coupling constant) and the significant downfield shift of these protons in Isomer B, due to the deshielding effects of the adjacent formyl and iodo groups, will be a clear distinguishing feature.

    ¹³C NMR Spectroscopy: Probing the Carbon Skeleton

    Carbon NMR provides complementary information about the carbon framework of the molecule. The chemical shifts of the carbons in the phenoxy ring are particularly diagnostic.

    Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

    Carbon Assignment Isomer A (ppm) Isomer B (ppm) Isomer C (ppm) Rationale for Differences
    Aldehyde (C=O)~190~188~191The electronic environment influences the carbonyl carbon chemical shift.
    Amide (C=O)~165~165~165Unlikely to be significantly affected by the phenoxy ring substitution.
    Phenoxy (aromatic)C-1: ~150, C-2: ~90 (due to I), C-3: ~115, C-4: ~130, C-5: ~110, C-6: ~155C-1: ~152, C-2: ~125, C-3: ~112, C-4: ~95 (due to I), C-5: ~135, C-6: ~153C-1: ~148, C-2: ~158, C-3: ~110, C-4: ~132, C-5: ~118, C-6: ~92 (due to I)The direct attachment of the electronegative iodine atom causes a significant upfield shift of the carbon to which it is bonded (the "heavy atom effect"). The positions of the other substituted carbons will also vary predictably based on substituent effects.[5][6][7]
    Methylene (-OCH₂-)~70~70~70Minimal expected variation.
    Methoxy (-OCH₃)~56~56~56Generally consistent across isomers.[4]

    Expert Insights: The most definitive feature in the ¹³C NMR spectra will be the chemical shift of the carbon atom bonded to the iodine. This carbon will appear at a significantly lower chemical shift (further upfield) compared to the other aromatic carbons. By identifying this signal and using correlation spectroscopy (like HMBC) to determine its position relative to the protons on the ring, the isomeric structure can be unambiguously determined.

    Infrared (IR) Spectroscopy: Vibrational Fingerprints

    IR spectroscopy provides information about the functional groups present in a molecule. While all three isomers will show similar characteristic peaks, subtle shifts in the carbonyl stretching frequencies can be used for differentiation.

    Predicted IR Absorption Frequencies (cm⁻¹)

    Functional Group Isomer A Isomer B Isomer C Rationale for Differences
    N-H Stretch (Amide)~3300~3300~3300A broad peak characteristic of a secondary amide.[8][9][10]
    C-H Stretch (Aromatic)~3100-3000~3100-3000~3100-3000Typical for aromatic C-H bonds.
    C=O Stretch (Aldehyde)~1690~1705~1685The position of the aldehyde carbonyl stretch is sensitive to electronic effects. The proximity of the electron-withdrawing iodine in Isomer B is expected to shift this band to a higher wavenumber.[8][11][12]
    C=O Stretch (Amide I)~1670~1670~1670The amide I band is one of the most intense peaks in the spectrum.[10][13]
    C-O Stretch (Ether)~1250 & ~1050~1250 & ~1050~1250 & ~1050Characteristic stretches for aryl-alkyl ethers.

    Expert Insights: The aldehyde carbonyl (C=O) stretching frequency will be the most informative peak in the IR spectrum for distinguishing these isomers. A higher frequency for this peak in Isomer B would be a strong indicator of the formyl group being ortho to the iodine atom.

    Mass Spectrometry (MS): Fragmentation Patterns

    Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While all isomers will have the same molecular weight, their fragmentation patterns under electron ionization (EI) may differ, offering clues to their structure.

    Predicted Key Fragments (m/z)

    Isomer Molecular Ion [M]⁺˙ Key Fragments Rationale for Fragmentation
    All Isomers411.0M-H, M-CHO, M-I, Fragments corresponding to the phenoxy and phenylacetamide moieties.The molecular ion peak will confirm the elemental composition. Common losses of small radicals and neutral molecules are expected.[14][15][16]
    Isomer A, B, CDifferences in the relative abundances of fragments may be observed.The stability of the resulting fragment ions can be influenced by the substituent positions, potentially leading to different relative peak intensities in the mass spectrum. For instance, fragments that retain a more stabilized radical or cation will be more abundant.

    Expert Insights: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental formula of the molecular ion. While the fragmentation patterns of the isomers might be quite similar, careful analysis of the relative intensities of the fragment ions could provide supporting evidence for a particular isomeric structure.

    Experimental Protocols

    The following are generalized protocols for the acquisition of high-quality spectroscopic data for the characterization of these isomers.

    Nuclear Magnetic Resonance (NMR) Spectroscopy
    • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

    • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

    • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

    • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024) will be required.

    • 2D NMR (Optional but Recommended): Acquire COSY, HSQC, and HMBC spectra to unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule.

    cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_anal Analysis prep1 Dissolve Sample prep2 Transfer to NMR Tube prep1->prep2 acq1 Insert into Spectrometer prep2->acq1 acq2 Tune and Shim acq1->acq2 acq3 Acquire Spectra (1H, 13C, 2D) acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Integration and Peak Picking proc2->proc3 anal1 Assign Signals proc3->anal1 anal2 Interpret Spectra anal1->anal2 anal3 Confirm Structure anal2->anal3

    Caption: A typical workflow for NMR analysis.

    Infrared (IR) Spectroscopy
    • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

    • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

    Mass Spectrometry (MS)
    • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

    • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

    • Ionization: Employ a suitable ionization technique, such as electrospray ionization (ESI) for soft ionization to observe the molecular ion, or electron ionization (EI) to induce fragmentation.

    • Data Acquisition: Acquire the full scan mass spectrum. For further structural elucidation, perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain a detailed fragmentation pattern.

    Conclusion

    The structural elucidation of isomers of 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide is a tractable challenge with the application of modern spectroscopic techniques. This guide has outlined the predicted ¹H NMR, ¹³C NMR, IR, and MS data for the parent compound and two of its key structural isomers. The most significant and reliable differences are expected in the ¹H and ¹³C NMR spectra, particularly in the chemical shifts of the aromatic protons and carbons of the substituted phenoxy ring. By carefully analyzing this data, researchers can confidently distinguish between these isomers, ensuring the correct compound is advanced in the drug discovery and development process.

    References

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    Safety & Regulatory Compliance

    Safety

    A Comprehensive Guide to the Safe Disposal of 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide

    This document provides a detailed protocol for the safe and compliant disposal of 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide (CAS No. 579518-98-2).

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    This document provides a detailed protocol for the safe and compliant disposal of 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide (CAS No. 579518-98-2). As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemical compounds we handle. This guide is structured to provide not only procedural steps but also the scientific and regulatory rationale behind them, ensuring a culture of safety and compliance within your laboratory.

    The procedures outlined herein are based on a comprehensive hazard assessment of the molecule's structure and are aligned with regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

    Hazard Assessment and Chemical Profile

    Understanding the intrinsic properties of a chemical is the foundation of its safe management. 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide is a complex organic molecule with several functional groups that dictate its hazard profile and, consequently, its disposal requirements.

    PropertyValueSource
    CAS Number 579518-98-2[1][2]
    Molecular Formula C₁₆H₁₄INO₄[1][2]
    Molecular Weight 411.19 g/mol [1][2]
    Physical Form Solid / Powder

    Structural Hazard Analysis:

    • Iodo Group (-I): The presence of iodine classifies this compound as a halogenated organic compound .[3][4] Halogenated wastes are persistent environmental pollutants and require specific, high-temperature incineration for complete destruction. They must be segregated from non-halogenated waste streams to ensure proper disposal and to manage costs, as their treatment is more specialized.[5]

    • N-phenylacetamide Moiety: This structure is related to acetamides and aniline. Acetamide itself is a suspected carcinogen, and aniline derivatives can be toxic.[7][8] Therefore, the entire molecule should be handled as a potentially toxic substance.

    Based on this analysis, 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide must be treated as hazardous chemical waste . Specifically, it falls into the category of toxic, halogenated organic solid waste .

    Regulatory Compliance: Adherence to EPA and OSHA Standards

    The disposal of laboratory chemicals is strictly regulated to protect human health and the environment. Two primary federal agencies in the United States govern these activities:

    • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA governs the "cradle-to-grave" management of hazardous waste. This includes generation, transportation, treatment, storage, and disposal. Your facility must determine its generator status (e.g., Very Small, Small, or Large Quantity Generator) and obtain an EPA Identification Number to dispose of hazardous waste.[9][10]

    • Occupational Safety and Health Administration (OSHA): OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450), often called the Laboratory Standard, mandates the development of a Chemical Hygiene Plan (CHP) .[11][12][13] This written plan must include procedures for the safe handling, storage, and disposal of hazardous chemicals, as well as training for all laboratory personnel.[11][14]

    This guide is designed to be a component of your laboratory's comprehensive CHP.

    Standard Operating Procedure for Disposal

    Adherence to a standardized, step-by-step protocol is critical for ensuring safety and compliance.

    Step 1: Don Appropriate Personal Protective Equipment (PPE)

    Before handling the chemical in any form (pure substance, solution, or waste), ensure you are wearing the appropriate PPE. The causality here is direct: preventing exposure via inhalation, ingestion, or skin contact.

    • Hand Protection: Nitrile gloves.

    • Eye Protection: Safety glasses with side shields or chemical splash goggles.

    • Body Protection: A standard laboratory coat.

    • Work Area: All handling of the solid compound or its solutions should occur within a certified chemical fume hood to minimize inhalation risk.[3]

    Step 2: Waste Classification and Segregation

    This is the most critical step in the disposal process. Improper segregation can lead to dangerous chemical reactions and incorrect disposal pathways.

    • Designate as Halogenated Waste: All waste containing 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide, including the pure compound, contaminated materials (e.g., weigh boats, gloves, absorbent pads), and solutions, must be classified as Halogenated Organic Waste .[3][15]

    • Maintain Segregation: Do NOT mix this waste with non-halogenated organic solvents (like acetone, ethanol, or hexane) or aqueous waste.[5][16] Keep solid and liquid wastes in separate containers.[16]

    Step 3: Proper Containerization and Labeling

    The integrity of the waste container and the clarity of its label are paramount for safety during storage and transport.

    • Container Selection: Use a designated, leak-proof waste container with a secure, tight-fitting lid that is chemically compatible with the waste.[16][17] For solid waste, a wide-mouth polyethylene container is suitable.

    • Labeling: The container must be clearly and accurately labeled before the first drop of waste is added.[15] The label must include:

      • The words "Hazardous Waste "

      • The full chemical name: "2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide " (avoiding abbreviations)

      • An indication of the hazards (e.g., "Toxic," "Irritant")

      • The accumulation start date.

    Step 4: Safe Storage in a Satellite Accumulation Area (SAA)

    Waste must be stored safely in a designated SAA within the laboratory pending pickup by your institution's Environmental Health and Safety (EHS) office or a licensed contractor.[18]

    • Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.

    • Container Management: Keep the waste container closed at all times except when adding waste.[18][19]

    • Secondary Containment: Place the waste container in a secondary containment bin or tray to mitigate potential spills.[16]

    • Incompatible Materials: Store away from incompatible materials, particularly strong oxidizing agents.[20][21]

    Step 5: Arranging for Final Disposal

    Laboratory personnel are responsible for the waste until it is transferred to a licensed professional.

    • Contact EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup from your EHS office or a licensed waste disposal contractor.[20]

    • Incineration: The required method of disposal for this compound is high-temperature incineration at a permitted hazardous waste treatment, storage, and disposal facility (TSDF). This is the only method that ensures the complete destruction of the halogenated organic molecule.

    • Documentation: Ensure all required paperwork, such as a hazardous waste manifest, is completed accurately to track the waste from your lab to its final destination.[10][22]

    Emergency Procedures: Spill Management

    In the event of a spill, a swift and correct response is critical to minimize exposure and environmental contamination.

    • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

    • Secure the Area: Restrict access to the spill area.

    • Consult SDS: If a Safety Data Sheet for a similar compound is available, consult it for specific guidance.

    • Contain the Spill: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial spill kit.[8][20]

    • Collect and Dispose: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[23] Label the container as "Spill Debris containing 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide" and dispose of it as halogenated organic waste.

    • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water. All cleaning materials must also be disposed of as hazardous waste.

    • Report: Report the incident to your laboratory supervisor and EHS office according to institutional policy.

    Disposal Workflow Diagram

    The following diagram illustrates the decision-making process for the proper disposal of 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide.

    DisposalWorkflow Disposal Workflow for 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide A Waste Generation (Pure compound, solutions, contaminated materials) B Step 1: Don PPE (Gloves, Goggles, Lab Coat) A->B C Step 2: Classify Waste B->C D Segregate as 'Halogenated Organic Waste' C->D Contains Iodo-Compound E Step 3: Containerize & Label - Use compatible, sealed container - Label 'Hazardous Waste' with full chemical name D->E F Step 4: Store in SAA - Keep container closed - Use secondary containment E->F G Is container full or accumulation time limit reached? F->G G->F No H Step 5: Arrange for Disposal - Contact EHS or licensed contractor G->H Yes I Final Disposal: High-Temperature Incineration by permitted TSDF H->I J Maintain Records (Manifests, etc.) I->J

    Caption: Decision workflow for compliant waste management.

    Waste Minimization: A Proactive Approach

    The most effective disposal method is to minimize waste generation at the source.[19][24]

    • Prudent Purchasing: Order only the quantity of the chemical necessary for your experiments.[18]

    • Scale Reduction: Whenever feasible, reduce the scale of experiments to decrease the volume of waste produced.[18]

    • Inventory Management: Maintain an accurate chemical inventory to avoid ordering duplicates and to track chemicals that are nearing their expiration date.[16]

    By integrating these principles of hazard assessment, regulatory compliance, and procedural diligence, you can ensure the safe and responsible disposal of 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide, protecting yourself, your colleagues, and the environment.

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